N-T-Butyl-2-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVJWMYCHXFRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408025 | |
| Record name | N-T-BUTYL-2-METHYLBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104847-07-6 | |
| Record name | N-T-BUTYL-2-METHYLBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-t-Butyl-2-methylbenzamide CAS number
An In-Depth Technical Guide to N-tert-Butyl-2-methylbenzamide
Executive Summary: This document provides a comprehensive technical overview of N-tert-Butyl-2-methylbenzamide, a substituted benzamide of interest to researchers in synthetic chemistry and drug discovery. We will cover its core chemical identity, including its definitive CAS Number, detailed physicochemical properties, a validated synthesis protocol, and modern analytical methodologies for purity assessment. Furthermore, this guide explores the compound's relevance within the broader context of medicinal chemistry, particularly concerning the development of next-generation therapeutics like PROTACs (Proteolysis-Targeting Chimeras). The protocols and insights are presented from the perspective of an application scientist, emphasizing the rationale behind experimental design to ensure reproducibility and validation.
Chemical Identity and Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research. N-tert-Butyl-2-methylbenzamide belongs to the benzamide class of organic compounds, characterized by a carboxamido group attached to a benzene ring. The specific substitutions—a methyl group at the ortho position of the phenyl ring and a tert-butyl group on the amide nitrogen—confer unique steric and electronic properties that influence its reactivity, solubility, and potential biological interactions.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for sourcing, regulatory compliance, and literature searches. The primary identifier is the Chemical Abstracts Service (CAS) number, which is unique to this specific substance.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 104847-07-6 | [1][2] |
| IUPAC Name | N-(tert-Butyl)-2-methylbenzamide | [1] |
| Molecular Formula | C12H17NO | [1][2] |
| SMILES | O=C(NC(C)(C)C)C1=CC=CC=C1C | [1] |
| MDL Number | MFCD00463017 |[1] |
Physicochemical Properties
The physical properties of N-tert-Butyl-2-methylbenzamide dictate its handling, storage, and application in experimental settings. The tert-butyl group, for instance, increases the molecule's lipophilicity, which can influence its pharmacokinetic properties in medicinal chemistry contexts.[3]
Table 2: Physicochemical Data
| Property | Value | Rationale and Experimental Context |
|---|---|---|
| Molecular Weight | 191.27 g/mol | Essential for stoichiometric calculations in synthesis and analytical preparations.[1][2] |
| Appearance | Solid | The compound is expected to be a solid at room temperature, facilitating weighing and handling.[2] |
| Purity | ≥98% (Typical) | Commercially available reagents should meet this minimum purity for most research applications to avoid interference from impurities.[2] |
| Storage | Sealed in dry, room temperature | Benzamides are generally stable, but should be protected from moisture to prevent slow hydrolysis of the amide bond.[1] |
Synthesis and Retrosynthetic Analysis
The most direct and reliable method for preparing N-tert-Butyl-2-methylbenzamide is through the formation of an amide bond between a derivative of 2-methylbenzoic acid and tert-butylamine. This is a cornerstone reaction in organic synthesis.
Retrosynthetic Analysis
From a strategic perspective, the amide bond is the most logical disconnection point. This retrosynthetic approach reveals two readily available starting materials: 2-methylbenzoyl chloride (an activated carboxylic acid derivative) and tert-butylamine. This is a robust and high-yielding pathway favored in both academic and industrial labs.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthesis Protocol: Schotten-Baumann Acylation
This protocol describes the acylation of tert-butylamine. The Schotten-Baumann conditions (using an aqueous base) are effective for trapping the HCl byproduct generated during the reaction, driving it to completion.
Materials:
-
2-Methylbenzoyl chloride
-
tert-Butylamine
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (1.2 equivalents) in DCM (approx. 10 mL per gram of amine). Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add 2-methylbenzoyl chloride (1.0 equivalent) dropwise to the stirred amine solution. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Base Quench: Simultaneously or subsequently, add 1 M NaOH solution (2.5 equivalents) dropwise to neutralize the forming HCl and drive the equilibrium towards the product.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material (acyl chloride) by Thin Layer Chromatography (TLC).
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. Rationale: The bicarbonate wash removes any unreacted acyl chloride and acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-tert-Butyl-2-methylbenzamide.
Analytical Validation and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Caption: Validated workflow for compound identity and purity analysis.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. Key expected signals include:
-
A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm, characteristic of the sterically shielded tert-butyl group.[4]
-
A singlet integrating to 3 protons for the methyl group on the benzene ring.
-
A series of multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons on the substituted benzene ring.[4]
-
A broad singlet for the amide N-H proton, which may be exchangeable with D₂O.[4]
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy confirms the presence of key functional groups.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds.[5]
-
Methodology: A C18 reverse-phase column is typically used with a gradient mobile phase of water and acetonitrile (both often containing 0.1% TFA or formic acid).[5]
-
Validation: The purity is calculated based on the area percentage of the main product peak detected by a UV or Charged Aerosol Detector (CAD). For a compound to be used in sensitive applications like drug development, a purity of >98% is generally required.
-
Applications in Research and Drug Development
While N-tert-Butyl-2-methylbenzamide may not be an active pharmaceutical ingredient itself, its structural motif is highly relevant in modern medicinal chemistry. Benzamides are recognized as versatile scaffolds in drug design.
Role as a Synthetic Intermediate
The compound serves as a valuable building block. The amide functionality can be a stable endpoint in a molecule, or it can be further modified. Its primary utility lies in its role as a fragment for building more complex molecules for screening in biological assays.
Relevance to Targeted Protein Degradation (PROTACs)
A cutting-edge application for benzamide derivatives is in the design of novel ligands for the E3 ligase substrate receptor Cereblon (CRBN).[6] CRBN is a critical component of the ubiquitin-proteasome system and is frequently co-opted by PROTACs to induce the degradation of disease-causing proteins.
Immunomodulatory imide drugs (IMiDs) like thalidomide are the classic CRBN recruiters, but they suffer from chemical instability and can cause unwanted degradation of other proteins.[6] Researchers are actively developing conformationally locked benzamide derivatives as more stable, selective, and potent non-phthalimide CRBN binders.[6] The structure of N-tert-Butyl-2-methylbenzamide contains the core benzamide scaffold that, with further functionalization, could be optimized to serve this purpose.
Caption: Role of benzamide ligands in forming a PROTAC ternary complex.
Safety and Handling
N-tert-Butyl-2-methylbenzamide is a chemical intended for research and development purposes. Standard laboratory safety protocols must be followed. Based on data for structurally related benzamides, the compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear suitable gloves, safety glasses, and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and the respiratory tract. Use in a well-ventilated area or a chemical fume hood.[7]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[7]
Conclusion
N-tert-Butyl-2-methylbenzamide, identified by CAS Number 104847-07-6 , is more than a simple organic compound; it represents a key structural class with significant potential in advanced chemical synthesis and drug discovery. Its straightforward synthesis and well-defined analytical profile make it an accessible tool for researchers. Its relevance to the benzamide scaffold, a privileged structure in medicinal chemistry and particularly in the burgeoning field of targeted protein degradation, underscores its importance. This guide provides the foundational knowledge for scientists to confidently synthesize, validate, and utilize this compound in their research endeavors.
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N-t-Butylbenzamide Compound Summary. PubChem, National Institutes of Health. [Link]
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tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides. ACS Publications, The Journal of Organic Chemistry. [Link]
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N-(tert-Butyl)benzamide Product Information. Pharmaffiliates. [Link]
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Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides. MDPI. [Link]
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N-tert-butyl-benzamide Properties. ChemSynthesis. [Link]
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N-tert-Butyl-2-methylpropanamide Crystallography. National Institutes of Health. [Link]
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Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]
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N-tert-Butyl-2-methyl-propanamide Abstract. PubMed, National Institutes of Health. [Link]
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An In-depth Technical Guide to the Chemical Properties of N-t-Butyl-2-methylbenzamide
Foreword: Navigating the Landscape of a Niche Chemical Entity
In the vast expanse of chemical literature, while some compounds are extensively characterized, others remain in relative obscurity. N-t-Butyl-2-methylbenzamide, a substituted aromatic amide, falls into the latter category. As of the current date, publicly accessible, experimentally verified data on its specific physicochemical and spectroscopic properties are notably scarce. This guide, therefore, adopts a dual-pronged approach. It will present the confirmed foundational data for this compound and, leveraging established principles of organic chemistry and extensive data from structurally analogous compounds, will provide reasoned predictions for its key chemical characteristics. Furthermore, a robust, field-proven synthetic protocol is detailed, enabling researchers to produce and characterize this compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, empowering further investigation into this unique molecule.
Core Identification and Molecular Structure
This compound is characterized by a benzamide core structure. A tert-butyl group is attached to the nitrogen atom of the amide, and a methyl group is substituted at the ortho-position (position 2) of the benzene ring. This ortho-methyl group is anticipated to induce significant steric hindrance, which will influence the molecule's conformation and reactivity compared to its unsubstituted counterpart, N-t-butylbenzamide.
| Identifier | Value | Source |
| IUPAC Name | N-(tert-Butyl)-2-methylbenzamide | [1] |
| CAS Number | 104847-07-6 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| SMILES | CC(C)(C)NC(=O)C1=CC=CC=C1C | N/A |
| InChI | InChI=1S/C12H17NO/c1-8-6-4-5-7-9(8)11(14)13-12(2,3)10/h4-7H,1-3,10H3,(H,13,14) | N/A |
Predicted Physicochemical Properties
The following properties are predicted based on the analysis of structurally related compounds, including N-t-butylbenzamide and other ortho-substituted benzamides. The presence of the ortho-methyl group is expected to slightly alter these properties compared to the unsubstituted analog.
| Property | Predicted Value | Rationale and Comparative Analysis |
| Melting Point (°C) | 125 - 135 | The melting point of N-t-butylbenzamide is reported as 134–135 °C[3]. The introduction of a methyl group can either increase or decrease the melting point depending on its effect on crystal lattice packing. A slight disruption of the packing by the ortho-methyl group might lead to a slightly lower or comparable melting point. |
| Boiling Point (°C) | ~250 - 260 | N-t-butylbenzamide has a reported boiling point of 249 °C[4]. The addition of a methyl group will slightly increase the molecular weight and van der Waals forces, likely resulting in a marginally higher boiling point. |
| Solubility | Soluble in methanol, ethanol, acetone, and other common organic solvents. Sparingly soluble in water. | Amides with this molecular weight are typically soluble in organic solvents. The bulky tert-butyl and the aromatic ring contribute to its lipophilicity, while the amide group allows for some hydrogen bonding, conferring slight solubility in polar solvents. |
| LogP (Octanol/Water) | ~2.5 - 3.0 | The LogP for N-t-butylbenzamide is calculated to be 2.2[5]. The addition of a methyl group generally increases the LogP value by approximately 0.5. |
Synthetic Protocol: A Reliable Pathway to this compound
Reaction Scheme
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butylamine (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM). Add a tertiary amine base like triethylamine (1.2 equivalents) to act as an acid scavenger.
-
Expert Insight: The use of an anhydrous solvent is critical as acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid as an impurity. Triethylamine is chosen as it is a non-nucleophilic base that effectively neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Initial Cooling: Cool the flask to 0 °C in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Dissolve 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution via the dropping funnel over a period of 30 minutes.
-
Expert Insight: A slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (2-methylbenzoyl chloride) indicates the completion of the reaction.
-
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine (to remove residual water).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.
-
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups and by comparison with the spectra of N-t-butylbenzamide[3][7] and other related N-substituted benzamides.
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.6 | Multiplet | 4H | Aromatic protons | The aromatic protons will appear as a complex multiplet due to the ortho-substitution. |
| ~ 5.9 - 6.1 | Broad singlet | 1H | N-H | The amide proton typically appears as a broad singlet. Its chemical shift is concentration and solvent dependent. |
| ~ 2.4 | Singlet | 3H | Ar-CH₃ | The methyl group on the aromatic ring will appear as a singlet in this region. |
| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give a sharp singlet. |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C=O | The amide carbonyl carbon is expected in this region. |
| ~ 136 | Aromatic C-CH₃ | The quaternary aromatic carbon attached to the methyl group. |
| ~ 135 | Aromatic C-C=O | The quaternary aromatic carbon attached to the amide group. |
| ~ 125 - 131 | Aromatic CH | The four aromatic CH carbons. |
| ~ 52 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~ 19 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3330 | N-H stretch | Amide |
| ~ 3060 | C-H stretch | Aromatic |
| ~ 2970 | C-H stretch | Aliphatic (t-butyl, methyl) |
| ~ 1645 | C=O stretch (Amide I) | Amide |
| ~ 1540 | N-H bend (Amide II) | Amide |
| ~ 1450 | C=C stretch | Aromatic |
Mass Spectrometry (MS)
| Predicted m/z | Fragment |
| 191 | [M]⁺ (Molecular ion) |
| 176 | [M - CH₃]⁺ |
| 119 | [C₇H₇CO]⁺ (2-methylbenzoyl cation) |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling substituted benzamides should be followed. Based on the SDS for the related compound N-t-butylbenzamide, it should be handled with care[4].
-
Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation[4].
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion and Future Directions
This compound represents a molecule of interest for which a significant data gap exists in the scientific literature. This guide has provided a comprehensive overview of its known identifiers, a robust synthetic protocol, and a detailed, reasoned prediction of its physicochemical and spectroscopic properties. It is our hope that this document will serve as a catalyst for further experimental investigation into this compound, enabling its full characterization and exploration of its potential applications in medicinal chemistry, materials science, and other fields of chemical research. The provided synthetic and analytical framework offers a clear path for researchers to validate the predicted data and unlock the potential of this compound.
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N-t-Butyl-2-methylbenzamide molecular structure
An In-depth Technical Guide to the Molecular Structure, Properties, and Analysis of N-t-Butyl-2-methylbenzamide
Executive Summary
This compound is a substituted aromatic amide whose structural scaffold is of significant interest to researchers in medicinal chemistry and materials science. The benzamide functional group is a prevalent feature in a wide array of pharmacologically active molecules and functional materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights, offering detailed protocols and data interpretation for professionals engaged in research and development. We will delve into spectroscopic elucidation, synthetic workflows, and the compound's relevance in modern drug discovery, grounded in authoritative references to ensure scientific integrity.
Physicochemical and Structural Properties
This compound (CAS RN: 104847-07-6) is an organic compound featuring a central benzene ring substituted with a methyl group at the ortho position (C2) and an N-tert-butylcarboxamide group at the C1 position.[1] The steric hindrance introduced by the ortho-methyl and the bulky tert-butyl groups significantly influences the molecule's conformation, particularly the dihedral angle between the aromatic ring and the amide plane. This conformation is critical for its interaction with biological targets.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | ChemSynthesis[2] |
| Molecular Weight | 191.27 g/mol | PubChem[3] |
| CAS Number | 104847-07-6 | BLDpharm[1] |
| Appearance | White to off-white solid (predicted) | Fisher Scientific[4] |
| Melting Point | 75 - 80 °C (for a related isomer) | Fisher Scientific[4] |
| Boiling Point | 249 °C (for a related isomer) | Sigma-Aldrich |
Molecular Structure Diagram
The diagram below illustrates the key structural features and numbering of this compound, highlighting the ortho-methyl group and the N-tert-butyl amide moiety.
Caption: Key structural features of this compound.
Spectroscopic Elucidation: A Validating System
Unambiguous structural confirmation relies on a suite of complementary analytical techniques. Each method provides a piece of the structural puzzle, and together, they form a self-validating system. While specific experimental spectra for this compound are not widely published, we can reliably predict the key signals based on well-characterized analogs such as N-(tert-Butyl)benzamide.[5]
¹H NMR Spectroscopy
Proton NMR is invaluable for identifying the electronic environment of hydrogen atoms. The predicted spectrum for a CDCl₃ solution would show four distinct signals. The causality for these assignments lies in the shielding and deshielding effects of adjacent functional groups.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.60 - 7.20 | Multiplet (m) | 4H | Ar-H | Aromatic protons on the benzene ring. The ortho-methyl group will induce slight shifts compared to the unsubstituted analog.[5] |
| ~5.95 | Broad Singlet (br s) | 1H | N-H | The amide proton signal is typically broad due to quadrupole coupling with the nitrogen atom. |
| ~2.45 | Singlet (s) | 3H | Ar-CH ₃ | The methyl protons are a sharp singlet as they have no adjacent protons to couple with. |
| ~1.46 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, a characteristic signature for this moiety.[5] |
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon skeleton of the molecule. The predicted spectrum reveals all 12 unique carbon environments.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~167.5 | C =O | The carbonyl carbon is significantly deshielded and appears far downfield.[5] |
| ~136.0 | Ar-C -CH₃ | Quaternary aromatic carbon attached to the methyl group. |
| ~135.5 | Ar-C -C=O | Quaternary aromatic carbon attached to the amide group. |
| ~131.0 - 126.0 | Ar-C H | Aromatic methine carbons. |
| ~52.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[5] |
| ~28.8 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group.[5] |
| ~19.5 | Ar-C H₃ | Aromatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3330 | N-H Stretch | Secondary Amide |
| ~3060 | Aromatic C-H Stretch | Ar-H |
| ~2970 | Aliphatic C-H Stretch | -C(CH₃)₃ and -CH₃ |
| ~1645 | C=O Stretch (Amide I) | Amide Carbonyl |
| ~1540 | N-H Bend (Amide II) | Amide N-H |
| ~1460 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data. Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z 191. The most prominent fragment would likely result from the stable tert-butyl cation.
-
Molecular Ion (M⁺): m/z = 191.13
-
Base Peak: m/z = 57 [C(CH₃)₃]⁺ - Loss of the benzoyl-methyl radical.
-
Other Key Fragments: m/z = 134 [M - C(CH₃)₃]⁺ - Loss of the tert-butyl group. m/z = 119 [C₆H₄(CH₃)CO]⁺ - The 2-methylbenzoyl cation.
Synthesis and Analytical Workflow
The synthesis of this compound is typically achieved through the amidation of 2-methylbenzoic acid or its activated derivative. The following protocol describes a robust and common laboratory-scale synthesis.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is a self-validating system; successful execution should yield a product whose analytical data matches the predicted values described in Section 2.
-
Activation of 2-Methylbenzoic Acid:
-
To a stirred solution of 2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction to warm to room temperature and stir for 2 hours. The cessation of gas evolution indicates reaction completion.
-
Causality: Oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, priming it for nucleophilic attack by the amine. DMF catalyzes this conversion.
-
-
Amide Coupling:
-
In a separate flask, dissolve tert-butylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Add the freshly prepared 2-methylbenzoyl chloride solution dropwise to the stirred amine solution.
-
Allow the reaction to stir at room temperature overnight.
-
Causality: The nucleophilic amine attacks the electrophilic acyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Workup and Purification:
-
Quench the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
-
Analytical Characterization Workflow
Caption: A standard workflow for the analytical validation of the synthesized compound.
Relevance in Drug Discovery and Chemical Research
The benzamide moiety is a privileged scaffold in medicinal chemistry. The specific structural features of this compound make it and its analogs compelling candidates for several research applications.
-
PROTAC Development: Benzamides have been identified as novel, non-phthalimide binders for Cereblon (CRBN), a crucial E3 ligase substrate receptor used in Proteolysis-Targeting Chimeras (PROTACs).[6] PROTACs are a revolutionary therapeutic modality designed to induce targeted protein degradation. The development of new CRBN ligands is critical for creating more selective and potent degraders.[6]
-
Ion Channel Modulation: N-(thiazol-2-yl)-benzamide analogs have been discovered as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily.[7] This highlights the potential of the benzamide scaffold in developing tools and therapeutics for neurological research.
-
Agrochemicals: Substituted benzamides are known to possess significant biological activity, including fungicidal and larvicidal properties. Research into novel benzamides has yielded compounds with potent activity against agricultural pests and fungi, demonstrating their utility beyond medicine.[8]
Safety and Handling
As a laboratory chemical, this compound and its structural analogs require careful handling. Safety data sheets for related compounds provide essential guidance.
-
Hazard Identification: Based on analogs, the compound may be classified as harmful if swallowed (H302), a cause of skin irritation (H315), and a cause of serious eye irritation (H319).[9]
-
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, eye protection, and face protection.[9]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Conclusion
This compound represents a molecule of significant academic and industrial interest, embodying a structural class rich with potential. This guide has detailed its fundamental molecular structure, provided a predictive framework for its spectroscopic characterization, outlined a robust synthetic protocol, and contextualized its importance within the demanding fields of drug discovery and chemical research. The methodologies and data presented herein offer a comprehensive and self-validating system for researchers, enabling confident synthesis, characterization, and application of this versatile compound.
References
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N-tert-butyl-2-methyl-5-methylsulfanylbenzamide. (n.d.). PubChem. Retrieved from [Link]
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N-t-Butylbenzamide. (n.d.). PubChem. Retrieved from [Link]
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Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. (2024). MDPI. [Link]
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N-(tert-Butyl)benzamide Spectroscopic Data. (2017). The Royal Society of Chemistry. [Link]
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Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2021). PubMed. [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. [Link]
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N-t-Butyl-2-methylbenzamide synthesis precursors
An In-depth Technical Guide to the Synthesis of N-t-Butyl-2-methylbenzamide: Precursors and Core Methodologies
Introduction
This compound is a substituted amide that serves as a valuable molecular scaffold and synthetic intermediate in various fields of chemical research. Its structure, featuring a sterically hindered tert-butyl group, presents unique challenges and considerations in its synthesis. This guide provides a detailed technical overview of the primary synthetic routes to this compound, with a core focus on the selection of precursors and the rationale behind established methodologies.
Aimed at researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines. It delves into the mechanistic underpinnings of the key chemical transformations, offers a comparative analysis of different synthetic strategies, and provides field-proven protocols. By grounding the discussion in authoritative sources and established chemical principles, this guide serves as a self-validating resource for the reliable synthesis of this target compound.
Core Synthetic Pathways: A Strategic Overview
The synthesis of this compound fundamentally involves the formation of an amide bond between a 2-methylbenzoyl moiety and a tert-butylamine moiety. The choice of strategy is dictated by factors such as precursor availability, reaction scale, desired purity, and tolerance of functional groups in more complex analogues. Two primary pathways dominate the synthesis of this and related amides: the classic acyl chloride route (via a Schotten-Baumann type reaction) and the direct amidation of the parent carboxylic acid using coupling agents or catalysts.
Caption: Primary synthetic routes to this compound.
Route 1: The Acyl Chloride Pathway
This is a robust and widely practiced two-step method that proceeds through a highly reactive acyl chloride intermediate. The subsequent amidation is a classic example of the Schotten-Baumann reaction, known for its efficiency and high yields.[1][2]
Step 1: Synthesis of 2-Methylbenzoyl Chloride
The indispensable precursor for this route is 2-methylbenzoyl chloride (also known as o-toluoyl chloride).[3][4] It is most commonly prepared by treating 2-methylbenzoic acid (o-toluic acid) with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]
-
Causality: Thionyl chloride is often preferred on a lab scale due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack by the chloride ion.
Step 2: Amidation via Schotten-Baumann Reaction
The synthesized 2-methylbenzoyl chloride is then reacted with tert-butylamine. The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[7] It is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[2][8]
-
Mechanism: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A proton is subsequently removed from the nitrogen by the base to yield the final amide product.[8]
Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.
Experimental Protocol: Acyl Chloride Route
Part A: Synthesis of 2-Methylbenzoyl Chloride [6]
-
Setup: Equip a round-bottomed flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas). Charge the flask with 2-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask, either neat or in a suitable anhydrous solvent like toluene.
-
Reaction: Gently heat the mixture to reflux (typically around 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methylbenzoyl chloride is often an oil and can be used directly in the next step without further purification.[6]
Part B: Synthesis of this compound [9][10]
-
Setup: In a separate flask equipped with a dropping funnel and a magnetic stirrer, dissolve tert-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve the crude 2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[5]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[9][11]
Route 2: Direct Amidation of 2-Methylbenzoic Acid
This approach circumvents the need to isolate the often moisture-sensitive acyl chloride by activating the carboxylic acid in situ. This is a more modern approach, valued for its operational simplicity and avoidance of harsh reagents like thionyl chloride.[12]
-
Mechanism: The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group. Coupling agents, such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HBTU, PyBOP), react with the carboxylate to form a highly reactive O-acylisourea or a similar activated ester intermediate.[13][14] This intermediate is highly susceptible to nucleophilic attack by the amine (tert-butylamine), leading to the formation of the amide bond and a stoichiometric amount of a byproduct (e.g., a urea derivative). Additives like HOBt are often used to suppress side reactions and improve yields.[15] Alternatively, certain Lewis acids or other catalysts can be used to promote the direct condensation by activating the carboxylic acid, often at elevated temperatures to drive off the water byproduct.[13][16][17]
Caption: Generalized mechanism for direct amidation using a coupling agent.
Experimental Protocol: Direct Amidation Route[15]
-
Setup: To a solution of 2-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM) in a round-bottom flask, add the coupling agent system. A common system is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 1-Hydroxybenzotriazole (HOBt) (1.5 eq).
-
Activation: Stir the mixture at 0 °C for approximately 30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add tert-butylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization as described in Route 1.
Comparative Analysis of Synthetic Routes
The choice between these two primary routes depends on several experimental and economic factors.
| Parameter | Route 1: Acyl Chloride Pathway | Route 2: Direct Amidation |
| Starting Materials | 2-Methylbenzoic acid, tert-Butylamine | 2-Methylbenzoic acid, tert-Butylamine |
| Key Reagents | Chlorinating agent (e.g., SOCl₂), Base (e.g., Et₃N) | Coupling agent (e.g., EDC, HBTU), Base (e.g., DIPEA) |
| Reaction Steps | Two distinct steps (Acyl chloride formation, then amidation) | Typically a one-pot procedure |
| Key Advantages | Well-established, often high-yielding, uses inexpensive reagents.[1] | Avoids handling of moisture-sensitive acyl chlorides, milder conditions, broader substrate scope.[12] |
| Key Disadvantages | Requires synthesis and handling of a corrosive and moisture-sensitive intermediate (acyl chloride).[1] | Coupling reagents are expensive and generate stoichiometric byproducts that must be removed.[13] |
Purification and Characterization
Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials, reagents, and byproducts.
-
Purification: Column chromatography on silica gel is a highly effective method for obtaining high-purity this compound.[9][18] A typical eluent system would be a gradient of ethyl acetate in hexanes. For solid products, recrystallization is an excellent alternative for achieving high purity on a larger scale.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure by showing characteristic peaks for the aromatic, methyl, and tert-butyl protons and carbons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (191.27 g/mol ).[19]
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for the N-H bond (around 3300-3400 cm⁻¹) and the amide carbonyl (C=O) group (around 1640-1660 cm⁻¹).[20]
-
References
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An In-depth Technical Guide to N-tert-Butyl-2-methylbenzamide
This guide provides a comprehensive technical overview of N-tert-Butyl-2-methylbenzamide, a substituted aromatic amide of interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, spectral characterization, and safety considerations.
Chemical Identity and Nomenclature
The formal IUPAC name for this compound is N-(tert-butyl)-2-methylbenzamide . It is crucial to use precise nomenclature to avoid confusion with its isomers.
Synonyms:
CAS Number: 104847-07-6[1][2][4]
Molecular Formula: C₁₂H₁₇NO[2][4]
Molecular Weight: 191.27 g/mol [2][4]
Table 1: Core Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | N-(tert-butyl)-2-methylbenzamide | |
| CAS Number | 104847-07-6 | [1][2][4] |
| Molecular Formula | C₁₂H₁₇NO | [2][4] |
| Molecular Weight | 191.27 g/mol | [2][4] |
Physicochemical Properties
Understanding the physical and chemical properties of N-tert-Butyl-2-methylbenzamide is essential for its handling, application in reactions, and purification. While experimentally determined data for this specific compound is not widely published, properties can be inferred from closely related structures and supplier information. It is described as a solid at room temperature.[2]
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | [2] |
| Melting Point | Data not available | For the related compound N-tert-butylbenzamide, the melting point is 133-135 °C.[5] |
| Boiling Point | Data not available | For the related compound N-methylbenzamide, the boiling point is 167 °C at 11 mmHg.[3] |
| Solubility | Insoluble in water | Based on the safety data sheet for the related N-tert-butylbenzamide.[5] |
Synthesis of N-tert-Butyl-2-methylbenzamide: A Validated Protocol
The synthesis of N-tert-butyl-2-methylbenzamide can be achieved through the amidation of 2-methylbenzoyl chloride with tert-butylamine. This is a standard and reliable method for the formation of N-substituted benzamides.
Reaction Principle
The synthesis involves the nucleophilic acyl substitution of the highly reactive acyl chloride with the primary amine, tert-butylamine. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the stable amide product.
Experimental Protocol
Materials:
-
2-Methylbenzoyl chloride
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine or pyridine (as a base to neutralize the HCl byproduct)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: To the cooled solution, add triethylamine (1.1 equivalents) followed by the slow, dropwise addition of tert-butylamine (1.1 equivalents). The addition of the amine is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-tert-Butyl-2-methylbenzamide can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Sources
An In-depth Technical Guide to the Solubility of N-t-Butyl-2-methylbenzamide in Organic Solvents
Abstract
Introduction: The Significance of Solubility in the Lifecycle of a Chemical Entity
In the journey of a chemical compound from laboratory synthesis to industrial application, solubility is a cornerstone physical property that dictates its viability and processability. For a molecule like N-t-Butyl-2-methylbenzamide, its solubility profile impacts:
-
Chemical Synthesis: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts. A solvent in which reactants are sufficiently soluble is often a prerequisite for a successful chemical transformation.
-
Purification and Crystallization: The process of isolating and purifying a compound to the high standards required, particularly in the pharmaceutical industry, heavily relies on solubility differences. Crystallization, a common and effective purification technique, is contingent on selecting a solvent system where the compound of interest has moderate solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
-
Formulation Development: In the context of drug development, the solubility of an API is a key determinant of its bioavailability. For formulation scientists, understanding the solubility in various excipients and solvent systems is crucial for designing effective delivery mechanisms.
This guide will provide a detailed exploration of the factors governing the solubility of this compound and the methodologies to quantify it.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process can be conceptualized as a three-step thermodynamic process:
-
Solute-solute interaction disruption: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.
-
Solvent-solvent interaction disruption: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Solute-solvent interaction formation: Energy is released when the solute and solvent molecules interact.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For dissolution to be favorable, the energy released in the third step should ideally compensate for the energy consumed in the first two steps.
The molecular structure of this compound offers several clues to its expected solubility:
-
Amide Functional Group: The amide group (-CONH-) is polar and capable of acting as both a hydrogen bond donor (from the N-H bond) and a hydrogen bond acceptor (at the carbonyl oxygen). This suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in nonpolar and moderately polar solvents through van der Waals interactions.
-
tert-Butyl Group: This bulky, nonpolar alkyl group will enhance solubility in nonpolar solvents and may sterically hinder some solute-solvent interactions.
-
Methyl Group: The ortho-methyl group can influence the planarity of the molecule and may have a minor impact on crystal packing and, consequently, solubility.
Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made.
Predicted Solubility Profile of this compound
While quantitative data is not available, a qualitative assessment based on chemical principles can guide solvent screening. The following table provides a template for researchers to populate with their own experimental data, along with a predicted solubility ranking.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | High | The small, polar methanol can effectively form hydrogen bonds with the amide group. |
| Ethanol | High to Moderate | Similar to methanol, but the slightly larger alkyl chain may marginally reduce solvating efficiency. | |
| Isopropanol | Moderate | The bulkier isopropyl group can create steric hindrance, potentially lowering solubility compared to smaller alcohols. | |
| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can act as a strong hydrogen bond acceptor for the amide N-H. |
| Ethyl Acetate | Moderate | Possesses a polar ester group that can interact with the solute, but is less polar overall than acetone. | |
| Acetonitrile | Moderate | A polar solvent, but a weaker hydrogen bond acceptor than ketones and esters. | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent with strong hydrogen bond accepting capabilities. | |
| Non-Polar | Toluene | Moderate to Low | The aromatic ring of toluene can interact favorably with the benzene ring of the solute. |
| Hexane | Low | As a non-polar aliphatic hydrocarbon, it is unlikely to effectively solvate the polar amide group. | |
| Chlorinated | Dichloromethane | Moderate | A versatile solvent with moderate polarity that can solvate a wide range of organic molecules. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative analytical method (e.g., UV-Vis spectrophotometry)
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time intervals until the concentration of the dissolved solute remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.
-
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility. These approaches are becoming increasingly important in early-stage drug discovery for high-throughput screening of virtual compounds.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate chemical structure-derived descriptors with experimental solubility data. Machine learning algorithms are often employed to build these predictive models.[1][2]
-
Thermodynamic Models: Approaches like the mobile order theory can predict solubility based on the thermodynamic principles of dissolution, taking into account factors like hydrogen bonding.[3]
It is important to note that while predictive models are powerful tools, their accuracy is dependent on the quality and diversity of the training data. Experimental validation remains the gold standard for determining solubility.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the molecular interactions that govern solubility with a detailed, practical protocol for its experimental determination, researchers are well-equipped to generate the critical data needed for process optimization and formulation development. The principles and methodologies outlined herein are broadly applicable to a wide range of organic compounds, serving as a valuable resource for scientists in the chemical and pharmaceutical industries.
References
- Ruelle, P., & Kesselring, U. W. (1997). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Journal of Pharmaceutical Sciences, 86(2), 179-186.
- Hughes, L. J., et al. (2020).
- Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
Sources
An In-Depth Technical Guide to the Physicochemical Characterization of N-t-Butyl-2-methylbenzamide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Introduction to N-t-Butyl-2-methylbenzamide
This compound is a substituted aromatic amide. Its molecular structure, featuring a benzamide core with a tert-butyl group on the nitrogen and a methyl group at the ortho position of the phenyl ring, suggests it is a solid at room temperature with a moderate molecular weight. The precise determination of its melting and boiling points is fundamental to its chemical identity, purity assessment, and the development of any potential applications, including in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 104847-07-6 | C₁₂H₁₇NO | 191.27 | Not available [1] | Not available [1] |
| N-tert-Butylbenzamide | 5894-65-5 | C₁₁H₁₅NO | 177.24 | 134-135[2] | Not available[3] |
| N-(tert-Butyl)-3-methylbenzamide | 176973-19-4 | C₁₂H₁₇NO | 191.27 | 111-112[4] | Not available |
| 2-Methylbenzamide | 527-85-5 | C₈H₉NO | 135.16 | 144-148 | 298 |
The lack of available data for this compound underscores the importance of robust experimental characterization for novel compounds. The data for related isomers highlight how minor structural changes can significantly influence physical properties.
Theoretical Framework: The Science of Phase Transitions
The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. It is a characteristic physical property that provides a strong indication of a substance's identity and purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range of less than 1°C. The presence of impurities depresses and broadens this melting range, a phenomenon known as freezing-point depression.
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is also a key indicator of a substance's identity and is highly dependent on the strength of intermolecular forces.
Experimental Determination of Melting Point
The accurate determination of the melting point requires a purified sample and a calibrated apparatus. Recrystallization is a standard technique for purifying solid organic compounds prior to analysis.
Protocol for Sample Purification: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.
-
Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and briefly heat.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Protocol for Melting Point Determination (Capillary Method)
-
Sample Preparation: Place a small amount of the dry, purified crystals of this compound into a capillary tube, sealed at one end, to a depth of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample has melted (the upper end of the melting range).
Diagram 1: Workflow for Melting Point Determination
Caption: A schematic overview of the process for purifying a solid sample and subsequently determining its melting point range.
Experimental Determination of Boiling Point
Given that amides can be susceptible to decomposition at high temperatures, determining the boiling point requires careful consideration of the technique, with vacuum distillation being a preferred method for high-boiling compounds.
Protocol for Boiling Point Determination (Distillation Method)
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer placed correctly (with the top of the bulb level with the side arm of the distillation head), and a receiving flask.
-
Sample Addition: Place the liquid sample of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: As the liquid boils and the vapor rises, the temperature on the thermometer will increase. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected.
-
Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure (760 mmHg), a nomograph should be used to correct the observed boiling point to the normal boiling point.
Diagram 2: Decision Tree for Boiling Point Measurement
Caption: A logical workflow for selecting the appropriate method for boiling point determination based on the thermal stability of the compound.
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general laboratory safety precautions for handling new chemical entities should be strictly followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The melting and boiling points are indispensable parameters in the characterization of a novel compound like this compound. Although specific values are not currently documented in accessible literature, this guide provides the necessary theoretical background and detailed experimental protocols for their accurate and reliable determination. Adherence to these methodologies will ensure high-quality, reproducible data that is crucial for further research and development activities.
References
-
ChemSrc. This compound. [Link]
-
Royal Society of Chemistry. Supplementary Information: A green and efficient one-pot synthesis of N-alkyloxaziridines and their application in the amidation of aldehydes. [Link]
-
ChemSynthesis. N-tert-butyl-benzamide. [Link]
-
Yang, D., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. ResearchGate. [Link]
Sources
Spectroscopic Data of N-t-Butyl-2-methylbenzamide: An In-depth Technical Guide
This guide provides a detailed exploration of the spectroscopic characteristics of N-t-Butyl-2-methylbenzamide, a molecule of interest in synthetic chemistry and drug development. A comprehensive understanding of its spectral properties is fundamental for its unambiguous identification, purity assessment, and the elucidation of its structural features. This document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound.
Due to the limited availability of a complete public dataset for this compound, this guide will leverage spectral data from the closely related analogue, N-t-butylbenzamide, and provide expert interpretation on the expected influence of the 2-methyl substituent. This approach not only offers a robust representative analysis but also serves as an instructive case study in spectral interpretation and prediction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce connectivity, chemical environment, and stereochemical relationships.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate spectral interpretation.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
The following table presents the expected ¹H NMR spectral data for this compound, based on the known spectrum of N-t-butylbenzamide and the predicted influence of the ortho-methyl group. The data for N-t-butylbenzamide is sourced from a study by El-Faham et al.[1].
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale for this compound |
| ~ 7.6-7.8 | Multiplet | 1H | Ar-H | The aromatic protons are expected in this region. The ortho-methyl group will influence their specific shifts and coupling patterns. |
| ~ 7.2-7.4 | Multiplet | 3H | Ar-H | The remaining aromatic protons. |
| ~ 5.9-6.1 | Broad Singlet | 1H | N-H | The amide proton often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |
| ~ 2.4 | Singlet | 3H | Ar-CH₃ | The methyl group on the aromatic ring is expected to appear as a singlet in this region. |
| 1.46 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |
Expert Insights: The presence of an ortho-substituent, such as the methyl group in this compound, can lead to restricted rotation around the amide C-N bond. This can result in the broadening of NMR signals, particularly for the N-H and the protons of the tert-butyl group, at room temperature[2]. Variable temperature NMR studies could be employed to investigate this dynamic behavior.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
Caption: Workflow for ¹³C NMR Spectroscopic Analysis.
The expected ¹³C NMR chemical shifts for this compound are presented below, with reference to the data for N-t-butylbenzamide[1][3].
| Chemical Shift (δ) / ppm | Assignment | Rationale for this compound |
| ~ 168 | C=O (Amide) | The amide carbonyl carbon is typically observed in this downfield region. |
| ~ 137 | Ar-C (quaternary) | The ipso-carbon attached to the amide group. |
| ~ 135 | Ar-C (quaternary) | The ipso-carbon bearing the methyl group. |
| ~ 130-125 | Ar-CH | Aromatic carbons. The specific shifts will be influenced by the positions of the substituents. |
| 51.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| 28.8 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group. |
| ~ 20 | Ar-CH₃ | The carbon of the methyl group on the aromatic ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
The characteristic IR absorption bands for this compound are predicted based on the known spectra of secondary amides and N-t-butylbenzamide[1][4].
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~ 3330 | Medium | N-H | Stretching |
| ~ 3060 | Weak | Aromatic C-H | Stretching |
| ~ 2970 | Medium-Strong | Aliphatic C-H | Stretching |
| ~ 1640 | Strong | C=O (Amide I) | Stretching |
| ~ 1540 | Strong | N-H Bend (Amide II) | Bending |
| ~ 1450 | Medium | C=C | Aromatic Ring Stretching |
Expert Insights: The Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands are highly characteristic of secondary amides[4][5]. Their positions can be sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is expected to lower the N-H and C=O stretching frequencies compared to a dilute solution in a non-polar solvent[6].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
EI-MS is a hard ionization technique that leads to significant fragmentation, providing a "fingerprint" of the molecule.
Sources
An In-Depth Technical Guide to Investigating the Potential Biological Activity of N-t-Butyl-2-methylbenzamide
A Research Framework for Drug Discovery Professionals
Executive Summary
N-t-Butyl-2-methylbenzamide is a small molecule whose biological activity remains largely unexplored in publicly available literature. However, its core benzamide structure is a well-established scaffold in medicinal chemistry, present in a variety of compounds with significant biological activities. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic properties of this compound. By leveraging structure-activity relationships of analogous compounds, we propose a hypothesis-driven research plan, from initial in vitro screening to preliminary mechanism of action studies. This document serves as a technical roadmap, complete with detailed experimental protocols and logical workflows, to unlock the potential of this novel chemical entity.
Introduction: The Benzamide Scaffold and the Knowledge Gap
Benzamides are a class of organic compounds characterized by a carboxamide substituent attached to a benzene ring. This structural motif is found in numerous FDA-approved drugs and biologically active molecules, demonstrating a wide range of therapeutic applications, including antiemetic, antipsychotic, and anticancer effects. The biological activity of benzamide derivatives is often dictated by the nature and position of substituents on the aromatic ring and the amide nitrogen.
This compound, with its tertiary butyl group on the amide nitrogen and a methyl group at the ortho position of the benzene ring, presents a unique substitution pattern. A thorough review of the scientific literature reveals a significant gap in our understanding of its biological profile. While related benzamide derivatives have been synthesized and evaluated for various activities, including anti-inflammatory and antitumor properties, no specific biological data for this compound has been reported.[1][2] This lack of information, combined with the proven potential of the benzamide scaffold, makes this compound a compelling candidate for systematic biological investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H17NO | PubChem |
| Molecular Weight | 191.27 g/mol | PubChem |
| CAS Number | 104847-07-6 | BLDpharm[3] |
| Structure | ||
Hypothesis Generation from Structurally Related Compounds
The potential biological activities of this compound can be hypothesized by examining the known activities of structurally similar compounds.
-
Anticancer Potential: A number of N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, a class of drugs known for their anticancer properties.[2] For example, the study by Shi, et al. (2018) highlights that N-substituted benzamide derivatives show antiproliferative activities against various cancer cell lines.[2] The ortho-methyl group in our target compound could influence its conformation and binding affinity to the active site of enzymes like HDACs.
-
Anti-inflammatory Activity: A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and shown to possess anti-inflammatory activity.[1] Although the overall structure is more complex, this suggests that the benzamide core with a tert-butyl group can be part of a pharmacophore for anti-inflammatory effects.
-
Insect Repellent Activity: The isomer N,N-Diethyl-m-toluamide (DEET) is a widely used insect repellent. While our compound is this compound, the presence of a substituted benzamide core suggests a remote possibility of activity related to insect repellency, though the substitution pattern is significantly different.[4]
Based on these analogs, the most promising avenue for investigation appears to be in the areas of oncology and inflammation .
Proposed Research Program: A Step-by-Step Investigative Workflow
We propose a phased approach to systematically evaluate the biological potential of this compound.
Phase 1: Synthesis and Characterization
The first step is to ensure a reliable source of the compound. While commercially available, in-house synthesis and purification are recommended for rigorous study. A plausible synthetic route involves the amidation of 2-methylbenzoyl chloride with tert-butylamine.
Protocol 1: Synthesis of this compound
-
To a stirred solution of tert-butylamine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask cooled to 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add a solution of 2-methylbenzoyl chloride (1.0 equivalent) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Phase 2: In Vitro Biological Screening
Based on our hypotheses, a panel of in vitro assays should be conducted to screen for potential anticancer and anti-inflammatory activity.
Protocol 2: Antiproliferative Activity against Cancer Cell Lines (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: Anti-inflammatory Activity (LPS-induced Nitric Oxide Production in Macrophages)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite production in the presence of the compound indicates anti-inflammatory activity.
Phase 3: Mechanism of Action (MoA) Elucidation
If promising activity is observed in Phase 2, the next step is to investigate the underlying mechanism.
Hypothetical MoA for Anticancer Activity: HDAC Inhibition
Given the structural similarities to other benzamide-based HDAC inhibitors, a primary hypothesis is that this compound may exert its antiproliferative effects through the inhibition of histone deacetylases.
Workflow for Investigating HDAC Inhibition:
Caption: Proposed workflow for investigating HDAC inhibition as a potential MoA.
Protocol 4: Western Blot for Histone Acetylation
-
Treatment and Lysis: Treat cancer cells (e.g., A549) with the IC₅₀ concentration of this compound for 24 hours. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3 (Ac-H3) and total Histone H3 (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: An increase in the Ac-H3 signal relative to total H3 in treated cells compared to the control would support the HDAC inhibition hypothesis.
Hypothetical Signaling Pathway for Anti-inflammatory Activity
The anti-inflammatory activity of many compounds is mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Preliminary Toxicological Assessment
Early assessment of cytotoxicity is crucial.
-
Normal Cell Cytotoxicity: The MTT assay (Protocol 2) should be repeated using a non-cancerous cell line (e.g., human fibroblasts or peripheral blood mononuclear cells) to determine the compound's selectivity index (SI). A high SI indicates that the compound is more toxic to cancer cells than to normal cells.
-
In Silico Prediction: Computational tools can be used to predict potential liabilities, such as hERG inhibition or mutagenicity, guiding further experimental work.
Conclusion and Future Directions
While this compound is currently an understudied molecule, its chemical structure holds promise for biological activity, particularly in the fields of oncology and inflammation. The technical guide presented here offers a robust, hypothesis-driven framework for its systematic evaluation. Positive results from the proposed in vitro screening and MoA studies would warrant progression to more advanced preclinical models, including in vivo efficacy and safety studies. This structured approach provides a clear path for researchers to potentially uncover a novel therapeutic agent, transforming a chemical curiosity into a valuable lead compound for drug development.
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Kluge, K. A., Fridyland, D., Macbeth, C. E., & Hardcastle, K. I. N-tert-Butyl-2-methyl-propanamide. Acta Crystallographica Section E: Structure Reports Online. 2011. Available from: [Link]
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ResearchGate. Acute Toxicologic Evaluation of N-(2-methyl-2-butyl)-2-benzothiazole sulfenamide. International Journal of Toxicology. 1997. Available from: [Link]
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N-Substituted Benzamides: A Comprehensive Technical Guide for Drug Discovery and Development
Abstract
The N-substituted benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a remarkable diversity of therapeutic agents. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals. We will explore the versatile synthetic strategies for creating these compounds, delve into their wide-ranging biological activities and mechanisms of action, and present a forward-looking perspective on the challenges and future directions in this dynamic field. This guide is designed to be a practical resource, complete with detailed experimental protocols, comparative data analysis, and visualizations of key molecular pathways to facilitate the design and development of next-generation N-substituted benzamide-based therapeutics.
Introduction: The Enduring Significance of the N-Substituted Benzamide Moiety
N-substituted benzamides are a class of organic compounds characterized by a benzene ring attached to a carbonyl group, which is in turn bonded to a substituted nitrogen atom. This seemingly simple structural motif has proven to be a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets with high affinity and specificity.[1][2] The versatility of the N-substituted benzamide arises from several key features: the ability to readily modify both the benzoyl and the N-substituent moieties, the conformational flexibility of the amide bond, and its capacity to participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions.
This guide will provide a holistic overview of N-substituted benzamides, commencing with a detailed exploration of their synthesis, followed by an in-depth analysis of their multifaceted biological applications, with a particular focus on their roles as anticancer, antimicrobial, and antipsychotic agents. We will elucidate the underlying mechanisms of action, supported by signaling pathway diagrams, and provide detailed experimental protocols for their synthesis and biological evaluation. Finally, we will address the current challenges and future perspectives in the development of this important class of therapeutic agents.
Synthetic Strategies for N-Substituted Benzamides
The synthesis of N-substituted benzamides is typically achieved through the formation of an amide bond between a benzoic acid derivative and an amine. Several robust and versatile methods have been developed, each with its own advantages depending on the specific substrates and desired scale of the reaction.
Acylation with Benzoyl Chlorides
A common and straightforward method for synthesizing N-substituted benzamides involves the reaction of a substituted benzoyl chloride with a primary or secondary amine.[3] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-Aryl Benzamides via Acyl Chlorides [4]
-
Materials:
-
Substituted nitroarene (0.25 mmol)
-
Acyl chloride (e.g., benzoyl chloride)
-
Iron dust
-
Water
-
-
Procedure:
-
A mixture of the nitroarene (0.25 mmol) and acyl chloride is prepared.
-
Iron dust is added as the only reductant and additive.
-
The reaction is carried out in water.
-
The reaction can be performed on a larger scale.
-
-
Characterization:
-
The synthesized N-aryl amides are characterized by 1H NMR, 13C NMR, and mass spectrometry. Melting points are also determined.[4]
-
Amide Coupling Reactions
Direct coupling of a carboxylic acid with an amine using a coupling agent is another widely employed method.[3] This approach avoids the need to prepare the often-reactive acyl chloride intermediate. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
Experimental Protocol: One-Pot Synthesis of Amides from Carboxylic Acids and Amines using TiCl4 [5]
-
Materials:
-
Carboxylic acid
-
Amine
-
Titanium tetrachloride (TiCl4)
-
Pyridine
-
-
Procedure:
-
The amidation reaction is performed by directly condensing the carboxylic acid and amine in the presence of TiCl4.
-
The reaction is conducted in pyridine at 85 °C.
-
This method is suitable for a wide range of substrates.
-
-
Note: The reaction may have lower yields with sterically hindered carboxylic acids and amines.[5]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of N-substituted benzamides.[6][7] This technique can significantly reduce reaction times from hours to minutes compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of N-Substituted Benzamides [8]
-
Materials:
-
N-aryl-N'-benzoylthiourea
-
Iodine-alumina (20 mol%)
-
-
Procedure:
-
Iodine-alumina is added to the benzoylthiourea (1 mmol).
-
The mixture is ground using a mortar and pestle and stirred for 30 seconds.
-
The reaction mixture is irradiated in a microwave at 100 W for 10-20 minutes without any solvent.
-
The corresponding N-substituted benzamides are obtained in good to excellent isolated yields.[8]
-
Biological Activities and Therapeutic Applications
N-substituted benzamides exhibit a broad spectrum of biological activities, making them valuable scaffolds for the development of drugs targeting a variety of diseases.
Anticancer Activity
A significant area of research has focused on the development of N-substituted benzamides as anticancer agents.[3] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration.
Many N-substituted benzamides function as histone deacetylase (HDAC) inhibitors.[9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, which in turn alters chromatin structure and modulates the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[2]
A prominent example is Entinostat (MS-275) , an orally available, selective inhibitor of class I HDACs.[10]
Experimental Protocol: HDAC Activity/Inhibition Assay (Colorimetric) [11]
-
Principle: An acetylated histone HDAC substrate is coated onto microplate wells. Active HDACs deacetylate the substrate, and the product is recognized by a specific antibody, leading to a colorimetric signal.
-
Procedure:
-
An acetylated histone HDAC substrate is stably coated onto the microplate wells.
-
Active HDACs from nuclear extracts or purified enzymes are added and bind to the substrate, removing acetyl groups.
-
The HDAC-deacetylated products are recognized with a specific antibody.
-
The amount of deacetylated product, proportional to enzyme activity, is measured colorimetrically by reading the absorbance at 450 nm in a microplate spectrophotometer.[11]
-
-
Controls: Trichostatin A (TSA) is included as a positive control for HDAC inhibition.[11]
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting tumor growth and survival.[12] N-substituted sulfamoylbenzamides, derived from the small-molecule STAT3 inhibitor Niclosamide, have been developed as potent inhibitors of the IL-6/STAT3 signaling pathway.[12][13] These compounds inhibit the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, thereby downregulating the expression of its target genes.[12]
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. The Smoothened (SMO) receptor is a key component of this pathway.[14] Several N-substituted benzamide derivatives have been identified as potent SMO antagonists, inhibiting the Hh signaling pathway and showing promise in treating Hh-driven cancers.[14][15]
Table 1: Antiproliferative Activity of Selected N-Substituted Benzamides
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Entinostat (MS-275) | Pyridin-3-ylmethyl | K562 | 5-10 | [16] |
| Compound 13h | 2-aminophenyl | MCF-7 | 1-5 | [17] |
| Compound 13k | 2-hydroxyphenyl | MCF-7 | 1-5 | [17] |
| Compound B12 | Substituted sulfamoyl | MDA-MB-231 | 0.61-1.11 | [12] |
| Compound 10f | Substituted benzamide | Daoy | Potent (nanomolar) | [14] |
Experimental Protocol: MTT Assay for Antiproliferative Activity [17]
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Cancer cells (e.g., MCF-7, A549, K562, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the N-substituted benzamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated for a few hours.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
-
Antimicrobial Activity
N-substituted benzamides have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[18][19] The structural modifications on the benzamide scaffold are crucial for their antimicrobial efficacy.
Table 2: Antimicrobial Activity of Selected N-Substituted Benzamides
| Compound ID | N-Substituent | Test Organism | MIC (µg/mL) | Reference |
| Compound 5a | Substituted-phenyl | B. subtilis | 6.25 | [18] |
| Compound 5a | Substituted-phenyl | E. coli | 3.12 | [18] |
| Compound 6b | Substituted-phenyl | E. coli | 3.12 | [18] |
| Compound 6c | Substituted-phenyl | B. subtilis | 6.25 | [18] |
| Compound 4h | N'-benzylidene-3,4-dimethoxybenzohydrazide | S. typhi | 12.07 µM | [20] |
| Compound 4h | N'-benzylidene-3,4-dimethoxybenzohydrazide | S. aureus | 5.88 µM | [20] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [21]
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
A serial dilution of the N-substituted benzamide is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Antipsychotic Activity
Substituted benzamides represent a distinct class of atypical antipsychotic drugs.[22] Their mechanism of action primarily involves the selective antagonism of dopamine D2 and D3 receptors in the mesolimbic pathway of the brain.[23] This selective modulation of the dopaminergic system is thought to be responsible for their efficacy in treating the negative symptoms of schizophrenia and dysthymia.[22][23]
Challenges and Future Directions
Despite the significant therapeutic potential of N-substituted benzamides, several challenges remain in their development. These include overcoming drug resistance, improving selectivity for specific biological targets to minimize off-target effects, and enhancing their pharmacokinetic properties, such as solubility and bioavailability.
Future research in this field is likely to focus on several key areas:
-
Development of Novel Drug Delivery Systems: The use of biodegradable polymers and other advanced drug delivery systems can help to improve the solubility, stability, and targeted delivery of N-substituted benzamide-based drugs.[10][24][25][26][27]
-
Identification of Emerging Targets: The continued exploration of the biological activities of N-substituted benzamides is likely to uncover novel therapeutic targets and applications.
-
Rational Drug Design: The use of computational modeling and structure-based drug design will facilitate the development of more potent and selective N-substituted benzamide inhibitors.
-
Combination Therapies: Investigating the synergistic effects of N-substituted benzamides with other therapeutic agents may lead to more effective treatment strategies for complex diseases like cancer.
Conclusion
The N-substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of therapeutic agents. Its synthetic tractability, coupled with its ability to interact with diverse biological targets, ensures its continued importance in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-substituted benzamides, along with practical experimental protocols. By addressing the current challenges and embracing new technologies, the field is poised to deliver the next generation of innovative and effective N-substituted benzamide-based medicines.
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Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. [Link]
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N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. J Med Chem. 2015 Nov 25;58(22):8914-31. [Link]
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Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Adv. 2021 Nov 23;11(60):38101-38105. [Link]
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Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site. ChemRxiv. [Link]
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Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. JOCPR. [Link]
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Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. [Link]
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One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. RSC Adv. 2019 Jul 23;9(40):23267-23273. [Link]
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Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. Eur J Med Chem. 2018 May 10;151:443-454. [Link]
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New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Front Chem. 2022; 10: 893593. [Link]
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An In-depth Technical Guide to N-t-Butyl-2-methylbenzamide: Synthesis, Characterization, and Historical Context
This guide provides a comprehensive technical overview of N-t-Butyl-2-methylbenzamide, a substituted aromatic amide. Delving into its synthesis, physicochemical properties, and the historical context of related compounds, this document serves as a vital resource for researchers, chemists, and professionals in drug development and materials science. While a singular "discovery" paper for this specific molecule remains elusive in readily available literature, its synthesis and properties can be understood within the broader development of N-substituted benzamides throughout the 20th century.
Introduction and Chemical Identity
This compound, also known as N-tert-butyl-o-toluamide, is an organic compound featuring a benzamide core structure. This structure is characterized by a benzene ring bonded to a carbonyl group, which is in turn linked to a nitrogen atom. In this specific molecule, the benzene ring is substituted with a methyl group at the ortho-position (position 2), and the nitrogen atom of the amide group is substituted with a bulky tert-butyl group.
The strategic placement of the ortho-methyl group and the sterically hindering tert-butyl group on the nitrogen atom imparts specific chemical and physical properties to the molecule, influencing its reactivity, solubility, and potential biological activity.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a molecule's properties is foundational to its application. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 104847-07-6 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Melting Point | 77–78 °C | [2] |
| Appearance | White powder | [2] |
Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. A 2020 study provides the following nuclear magnetic resonance (NMR) data, which is instrumental for structural elucidation.[2]
-
¹H NMR (500 MHz, CDCl₃): δ 7.33–7.26 (m, 2H), 7.18 (dd, J = 12.8, 7.1 Hz, 2H), 5.59 (s, 1H), 2.43 (s, 3H), 1.47 (s, 9H)
-
¹³C NMR (126 MHz, CDCl₃): δ 169.6, 137.9, 135.4, 130.8, 129.3, 126.4, 125.6, 51.7, 28.9, 19.5
Synthesis Methodology: A Modern Approach
The synthesis of this compound can be efficiently achieved through the reaction of 2-methylbenzoyl chloride (o-toluoyl chloride) with tert-butylamine. This is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.
The general reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on established methods for the synthesis of N-substituted benzamides.[3]
Materials:
-
2-Methylbenzoyl chloride (o-toluoyl chloride)
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another suitable base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography to obtain a white powder.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Historical Context and Potential Applications
While a specific date for the first synthesis of this compound is not readily apparent from the available literature, the chemistry of N-substituted benzamides has been explored for over a century. The development of compounds like N,N-Diethyl-m-toluamide (DEET) during World War II for insect repellent applications highlights a period of intense research into this class of molecules.[4]
The structural features of this compound, particularly the N-tert-butyl group, are found in a variety of biologically active molecules, including some with insecticidal properties. Although direct evidence of this compound's use as an insect repellent is lacking in the public domain, its structural similarity to other active compounds suggests it may have been synthesized and screened for such purposes.
Furthermore, substituted benzamides are a well-established scaffold in medicinal chemistry, with applications as anti-inflammatory, and antitumor agents. The specific substitution pattern of this compound could be a starting point for the design of novel therapeutic agents.
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical and spectroscopic properties. While its specific history of discovery is not prominently documented, its synthesis is based on fundamental and robust organic chemistry principles. The broader history of N-substituted benzamides suggests a rich field of research, particularly in the areas of agrochemicals and pharmaceuticals. This technical guide provides a solid foundation for any researcher or scientist interested in the synthesis, characterization, and potential applications of this and related molecules.
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thermal stability of N-t-Butyl-2-methylbenzamide
An In-Depth Technical Guide to the Thermal Stability of N-t-Butyl-2-methylbenzamide
Abstract
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the , a molecule of interest in pharmaceutical development. We will delve into the core principles of thermal analysis, present robust experimental protocols, and discuss potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights to ensure the scientific integrity of thermal stability assessments.
Introduction: The Imperative of Thermal Stability Profiling
This compound is a substituted amide with potential applications in the pharmaceutical industry. The manufacturing, storage, and administration of any drug substance can expose it to a range of temperatures. Understanding the is therefore not merely a regulatory requirement but a fundamental aspect of its development.[1][2] Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can compromise patient safety and therapeutic outcomes.[3][4]
Forced degradation studies, which involve subjecting the compound to stress conditions more severe than accelerated stability testing, are instrumental in elucidating its intrinsic stability.[5] These studies help in identifying likely degradation products and pathways, which is crucial for the development and validation of stability-indicating analytical methods.[3][5] The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide a framework for stability testing of new drug substances and products, emphasizing the importance of stress testing under various conditions, including elevated temperatures.[6][7]
This guide will provide a detailed roadmap for a thorough investigation of the , enabling the establishment of appropriate storage conditions, re-test periods, and ensuring the overall quality of the drug substance.
Foundational Analytical Techniques for Thermal Stability Assessment
A multi-faceted approach employing complementary analytical techniques is essential for a comprehensive understanding of a compound's thermal behavior. For this compound, the primary techniques of choice are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a cornerstone of thermal analysis where the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere.[8] This technique is invaluable for determining the temperature at which a material begins to degrade, the extent of mass loss, and the kinetics of decomposition. The resulting data, presented as a TGA curve, provides a clear depiction of the material's thermal stability.[8] For amides, TGA can reveal decomposition patterns, which may involve the loss of the tert-butyl group or cleavage of the amide bond at elevated temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is a powerful tool for identifying thermal transitions such as melting, crystallization, and glass transitions.[11] In the context of thermal stability, DSC can detect exothermic or endothermic events associated with decomposition. For this compound, the melting point is a key physical property that can be accurately determined by DSC. Any degradation occurring around the melting point will be evident as a deviation from a sharp melting endotherm.
A Systematic Workflow for Thermal Stability Evaluation
A logical and systematic experimental workflow is crucial for obtaining reliable and reproducible data. The following workflow is proposed for the comprehensive thermal stability assessment of this compound.
Caption: Plausible thermal degradation pathways for this compound.
Conclusion and Recommendations
This technical guide has outlined a comprehensive strategy for the evaluation of the , grounded in established scientific principles and regulatory expectations. The application of TGA and DSC, coupled with forced degradation studies and subsequent analysis by hyphenated techniques like LC-MS, will provide a robust understanding of the compound's intrinsic stability.
Key recommendations for researchers include:
-
Purity is Paramount: Always use a well-characterized, high-purity sample of this compound for thermal analysis to avoid misleading results from impurities.
-
Orthogonal Techniques: Employ a combination of analytical techniques to build a complete picture of the thermal behavior.
-
ICH Guideline Adherence: Design stability studies in accordance with the principles outlined in relevant ICH guidelines to ensure regulatory compliance. [12][13][14] By following the methodologies presented herein, drug development professionals can confidently characterize the , a critical step in its journey towards becoming a safe and effective therapeutic agent.
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N-tert-Butyl-2-methylbenzamide: A Proactive Approach to Safety and Handling for an Uncharacterized Compound
An In-depth Technical Guide for Researchers and Drug Development Professionals
As Senior Application Scientists, we are frequently tasked with handling novel chemical entities for which comprehensive safety data is not yet available. This guide provides a robust framework for the safe handling of N-tert-Butyl-2-methylbenzamide, a compound with limited public safety information. In the absence of a formal Material Safety Data Sheet (MSDS), this document establishes a conservative and proactive safety protocol by leveraging data from close structural analogs. Our approach is grounded in the principle of treating compounds of unknown toxicity with a high degree of caution, ensuring the protection of laboratory personnel.
This whitepaper will detail a postulated hazard profile, outline necessary engineering controls and personal protective equipment (PPE), provide detailed protocols for handling and emergency response, and serve as a blueprint for risk assessment when encountering novel benzamide derivatives.
Compound Identification and Physicochemical Profile
N-tert-Butyl-2-methylbenzamide is a substituted benzamide. While specific experimental data for this exact molecule is scarce, we can infer its likely physical properties from the core benzamide structure and its substituents, as well as from published data on close analogs like N-tert-Butylbenzamide.[1] These properties are crucial for anticipating its behavior in a laboratory setting, such as its likelihood to form dusts or its solubility characteristics.
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₁₂H₁₇NO | Calculated |
| Molecular Weight | 191.27 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to N-tert-Butylbenzamide and N-Methylbenzamide[2] |
| Solubility | Predicted to be insoluble in water | Analogy to N-tert-Butylbenzamide[3][4] |
| Stability | Expected to be stable under normal laboratory conditions | Analogy to N-tert-Butylbenzamide[3][4] |
| CAS Number | Not broadly indexed | N/A |
Hazard Analysis by Structural Analogy
The cornerstone of this safety guide is the analysis of structurally related compounds to build a hypothetical, yet scientifically-grounded, hazard profile. It is critical to understand that minor structural changes can significantly alter a compound's toxicology. Therefore, we will adopt the most conservative warnings from the available analogs.
-
Primary Analog: N-tert-Butylbenzamide (CAS 5894-65-5) This compound is the closest structural relative with available safety sheets. Multiple suppliers classify it as not hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[3][4] It is reported to have no known significant health effects, is stable, and is incompatible only with strong oxidizing agents.[3]
-
Secondary Analog: 2-Amino-N-(tert-butyl)benzamide The addition of an amino group at the 2-position dramatically changes the safety profile. This analog is classified with multiple hazard statements:
Expert Conclusion & Postulated Hazard Profile: The non-hazardous nature of the primary analog, N-tert-Butylbenzamide, suggests the core structure has low intrinsic toxicity.[3][4] However, the significant hazards introduced by a simple amino substitution in the secondary analog highlight the potential for the 2-methyl group in our target compound to influence its biological activity.[5]
Therefore, until empirical data is generated, N-tert-Butyl-2-methylbenzamide must be handled as a substance of unknown toxicity with the potential to be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested, inhaled, or absorbed through the skin. This conservative stance mandates the use of stringent engineering controls and a comprehensive PPE regimen.
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to risk mitigation is essential, starting with engineering controls and supplemented by rigorous personal protective measures and handling procedures.
Engineering Controls
The primary engineering control for handling any solid compound of unknown toxicity is a certified chemical fume hood. This is not merely to control vapors, but to contain any fine powders or dusts that may be generated during weighing and transfer operations. All manipulations of N-tert-Butyl-2-methylbenzamide, including weighing, dissolving, and transferring, must be performed within a fume hood to minimize the risk of inhalation.[6] Additionally, an eyewash station and safety shower must be readily accessible.[7]
Personal Protective Equipment (PPE) Selection
The selection of PPE is not a static choice but a decision-making process based on the specific experimental task. The following workflow illustrates the logic for selecting appropriate PPE.
Caption: PPE selection workflow based on experimental task.
A summary of the required PPE is provided in the table below.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Always double-check for tears or punctures before use. Wash the exterior of gloves before removal and dispose of them properly.[8] |
| Eyes & Face | Safety Goggles | Use snug-fitting, non-fogging chemical safety goggles.[6] Safety glasses with side shields are the absolute minimum for handling dilute solutions.[8] |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is mandatory. Consider disposable sleeves for tasks with a higher splash risk.[8] |
| Respiratory | NIOSH-approved Respirator | A respirator is not required for standard handling inside a fume hood.[4] However, if there is a risk of aerosolization outside of a containment device, a NIOSH-approved N95 or higher-level respirator should be used.[6] |
Safe Handling and Storage Procedures
Adherence to good laboratory practice is paramount.
-
Handling : Avoid all personal contact, including inhalation.[5] Minimize dust generation during handling.[6] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6] Keep the container tightly sealed and clearly labeled.[6]
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate potential harm.
First Aid Measures
The following first aid measures are based on protocols for general chemical exposures and hazardous benzamide analogs.[5][6][9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[9]
-
Skin Contact : Remove contaminated clothing immediately.[9] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[3] If irritation develops or persists, seek medical attention.[5]
-
Inhalation : Move the exposed person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][9]
-
Ingestion : Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[3] Seek immediate medical attention.[6]
Spill Management
A minor laboratory spill (<5g) should be manageable by trained personnel. For larger spills, evacuate the area and contact emergency services.
Caption: Step-by-step protocol for managing a minor laboratory spill.
Detailed Spill Cleanup Protocol:
-
Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the area.[5]
-
Don PPE : At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. If the spill is significant or outside a fume hood, add an N95 respirator.
-
Contain : Gently cover the spill with dry paper towels or absorbent pads to prevent the solid from becoming airborne. Do NOT add liquid directly to the powder.
-
Clean-Up : Carefully sweep the solid material into a dustpan.[3] Avoid creating dust.[5] Place the material and any contaminated cleaning supplies into a heavy-duty plastic bag or a sealable container.[5]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Dispose : Label the container as "Hazardous Waste" and dispose of it according to your institution's chemical waste guidelines.[4]
Firefighting Measures
-
Extinguishing Media : Use extinguishing media suitable for the surrounding fire, such as dry powder, foam, water spray, or carbon dioxide.[10]
-
Specific Hazards : While not considered a significant fire risk, thermal decomposition may produce irritating gases and vapors, including carbon oxides and nitrogen oxides.[2][3]
-
Protective Equipment : In the event of a fire, firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Disposal Considerations
All waste containing N-tert-Butyl-2-methylbenzamide, including unused product and contaminated materials from cleanups, must be treated as hazardous chemical waste.[4] Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Do not empty into drains.[3]
Conclusion
While the structural analog N-tert-Butylbenzamide is considered non-hazardous, the principle of prudent science dictates that we treat N-tert-Butyl-2-methylbenzamide with a higher level of caution until its toxicological properties are fully characterized. By implementing the engineering controls, PPE guidelines, and emergency protocols detailed in this guide, researchers can confidently and safely handle this compound, upholding the highest standards of laboratory safety. This framework of proactive risk assessment based on structural analogy is a critical skill for all professionals in the fields of chemical research and drug development.
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An In-depth Technical Guide to N-t-Butyl-2-methylbenzamide for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating N-t-Butyl-2-methylbenzamide in Modern Chemistry
This compound, with the CAS number 104847-07-6, is a substituted aromatic amide that holds potential as a versatile building block in synthetic organic chemistry. Its structure, featuring a sterically demanding tert-butyl group ortho to a methyl-substituted benzoyl moiety, presents unique characteristics in terms of reactivity and conformational properties. This guide provides a comprehensive overview of its commercial availability, synthesis, analytical characterization, and potential applications, with a focus on empowering researchers and professionals in drug development to leverage this compound in their work.
While the broader class of benzamides has established pharmacological relevance, this compound itself is a less-explored molecule. This guide aims to consolidate the available technical information, offering a foundational understanding for its use in discovery and development pipelines.
Commercial Availability: Sourcing and Procurement
This compound is commercially available primarily as a research chemical from various suppliers. Procurement for research and development purposes is therefore straightforward.
| Supplier | CAS Number | Purity/Notes |
| Sigma-Aldrich | 104847-07-6 | Sold under the "AldrichCPR" brand for early discovery research. Analytical data is not provided by the supplier, and the buyer is responsible for confirming identity and purity.[1] |
| BLDpharm | 104847-07-6 | Available for purchase.[2] |
| AK Scientific, Inc. | 104847-07-6 | Available for purchase.[3] |
It is imperative for researchers to note that some suppliers, such as Sigma-Aldrich, explicitly state that they do not perform analytical characterization on this product.[1] Therefore, in-house quality control and identity verification are critical first steps upon receipt of this material.
Synthesis of this compound: A Methodological Overview
While several general methods for amide synthesis exist, a specific and efficient protocol for the preparation of this compound has been reported in the literature. The synthesis can be achieved via the reaction of 2-methylbenzonitrile with di-tert-butyl dicarbonate, catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂).
Key Synthetic Pathway
The reaction proceeds via a Ritter-type reaction mechanism. The nitrile is activated by the copper catalyst, followed by nucleophilic attack by the tert-butyl cation generated from di-tert-butyl dicarbonate.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from a reported synthetic method. Researchers should always conduct their own risk assessments and optimization studies.
Materials:
-
2-Methylbenzonitrile
-
Di-tert-butyl dicarbonate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Appropriate anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve 2-methylbenzonitrile in the chosen anhydrous solvent.
-
Add Cu(OTf)₂ (catalytic amount) to the solution and stir until dissolved.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Analytical Characterization: A Data-Deficient Landscape
A thorough search of scientific literature and chemical databases reveals a notable lack of publicly available, experimentally derived analytical data for this compound. While data for the closely related N-t-butylbenzamide is available, it should not be used as a direct substitute for characterization. The following sections provide predicted data and data for a structural analog to serve as a reference for researchers performing their own analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3-7.1 | m | 4H | Ar-H |
| ~ 5.8 | br s | 1H | N-H |
| ~ 2.4 | s | 3H | Ar-CH₃ |
| ~ 1.45 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~ 169 | C=O (Amide) |
| ~ 137 | Ar-C |
| ~ 136 | Ar-C |
| ~ 131 | Ar-CH |
| ~ 129 | Ar-CH |
| ~ 126 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 52 | -C(CH₃)₃ |
| ~ 29 | -C(CH₃)₃ |
| ~ 19 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Based on the structure, the following characteristic peaks are expected in the IR spectrum:
-
N-H Stretch: A medium intensity peak around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Amide I): A strong intensity peak around 1640-1680 cm⁻¹.
-
N-H Bend (Amide II): A medium to strong intensity peak around 1520-1560 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 191. Key fragmentation patterns would likely involve:
-
Loss of a methyl group ([M-15]⁺) to give a fragment at m/z 176.
-
Loss of the tert-butyl group ([M-57]⁺) to give a fragment at m/z 134.
-
Formation of the 2-methylbenzoyl cation at m/z 119.
-
Formation of the tert-butyl cation at m/z 57, which would likely be a prominent peak.
Caption: Analytical workflow for this compound.
Applications in Drug Development and Medicinal Chemistry
The benzamide functional group is a well-established scaffold in medicinal chemistry, found in a variety of approved drugs with diverse therapeutic actions, including antiemetics, antipsychotics, and prokinetics.[4] The introduction of a tert-butyl group can influence a molecule's pharmacokinetic properties by increasing its lipophilicity and providing steric bulk that can modulate binding to biological targets and affect metabolic stability.
While specific applications of this compound in drug development are not extensively documented, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules. For instance, a patent for benzamide derivatives with therapeutic applications mentions the related N-tert-butyl 4-methylbenzamide, highlighting the interest in this class of compounds.[5]
Researchers can envision using this compound as a starting material for:
-
Lead Optimization: Introducing the 2-methyl-N-t-butylbenzamido moiety into a lead compound to explore structure-activity relationships.
-
Fragment-Based Drug Discovery: Utilizing the compound as a fragment for screening against biological targets.
-
Combinatorial Chemistry: Employing it as a building block in the generation of compound libraries.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Take measures to prevent exposure through all routes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For related benzamide compounds, hazards such as skin and eye irritation have been noted.[6] In the absence of specific data, a conservative approach to handling is strongly recommended.
Conclusion and Future Outlook
This compound represents a commercially available yet under-characterized chemical entity. Its synthesis is achievable through established methods, making it accessible for research purposes. The primary challenge for its broader application lies in the current lack of comprehensive, publicly available analytical and toxicological data.
This guide serves as a foundational resource, consolidating the existing information and highlighting the critical data gaps. It is our hope that by providing this overview, we can stimulate further research into the properties and potential applications of this compound, ultimately unlocking its potential in drug discovery and other areas of chemical science. Researchers are strongly encouraged to publish their analytical data to enrich the collective understanding of this compound.
References
- Google Patents. Benzamide-containing pharmaceutical compositions.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl, 4(4), 194.
Sources
- 1. N-TERT-BUTYL-2-METHYL-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 104847-07-6|N-(tert-Butyl)-2-methylbenzamide|BLD Pharm [bldpharm.com]
- 3. aksci.com [aksci.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]
- 6. aksci.com [aksci.com]
Methodological & Application
Application Note & Protocol: Synthesis of N-t-Butyl-2-methylbenzamide from 2-methylbenzoyl chloride
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of N-t-Butyl-2-methylbenzamide, a tertiary amide with applications in pharmaceutical and materials science. The protocol details the reaction of 2-methylbenzoyl chloride with tert-butylamine, a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.
Introduction and Significance
N-substituted benzamides are a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The inherent stability of the amide bond, coupled with the diverse functionalities that can be incorporated, makes amide synthesis a cornerstone of modern organic chemistry. This compound serves as a valuable intermediate and a model compound for studying the impact of steric hindrance on amide bond formation and conformation. The synthesis involves the reaction of a primary amine (tert-butylamine) with an acyl chloride (2-methylbenzoyl chloride) in the presence of a base. This reaction, known as the Schotten-Baumann reaction, is a robust and widely used method for amide synthesis.[1][2][3][4] The base is crucial for neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, such as triethylamine or aqueous sodium hydroxide, deprotonates the nitrogen to yield the final this compound product.
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 1.55 g | 10.0 |
| tert-Butylamine | C₄H₁₁N | 73.14 | 0.88 g (1.2 mL) | 12.0 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.52 g (2.1 mL) | 15.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl (aq) | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
Step-by-Step Procedure
Sources
Application Note: Laboratory-Scale Synthesis of N-t-Butyl-2-methylbenzamide
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of N-t-Butyl-2-methylbenzamide, a tertiary amide with applications in chemical synthesis and materials science. The described method is based on the robust Schotten-Baumann reaction, employing the nucleophilic acyl substitution of 2-methylbenzoyl chloride with tert-butylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, and detailed analytical characterization of the final product.
Introduction: The Rationale for a Robust Amide Synthesis
Amide bonds form the backbone of countless biologically and industrially significant molecules, from peptides to polymers. The synthesis of sterically hindered amides, such as this compound, presents a unique challenge due to the bulky nature of the nucleophilic amine. The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is paramount.
The most reliable and widely adopted strategy for this transformation is the conversion of the carboxylic acid to a more electrophilic species, such as an acyl chloride.[1] This activated intermediate readily reacts with primary and secondary amines to furnish the desired amide. The reaction of an acyl chloride with an amine, often performed in the presence of a base, is known as the Schotten-Baumann reaction.[1] This application note details a specific and optimized protocol for this reaction to synthesize this compound.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the stable amide product.
Reaction:
2-methylbenzoyl chloride + tert-butylamine → this compound + HCl
The hydrochloric acid generated as a byproduct will react with any available base in the mixture, such as the excess tert-butylamine or an added scavenger base like triethylamine, to form the corresponding ammonium salt.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |
| 2-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 1.0 eq | ≥98% |
| tert-Butylamine | C₄H₁₁N | 73.14 | 2.2 eq | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | ≥99.8% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | - |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aq) | - |
| Brine | NaCl | 58.44 | Saturated (aq) | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | - |
Equipment
-
Round-bottom flask (appropriate size for the intended scale)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound from 2-methylbenzoyl chloride and tert-butylamine. The workflow is visualized in the diagram below.
Sources
Application Notes & Protocols: N-t-Butyl-2-methylbenzamide as a Directing Group in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering a paradigm shift from traditional cross-coupling methods that require pre-functionalized starting materials. Directing groups have emerged as a powerful tool to control the regioselectivity of these transformations. This guide provides an in-depth analysis of N-t-butyl-2-methylbenzamide, a directing group whose unique structural features—a sterically demanding tert-butyl group and an ortho-methyl substituent—present both distinct advantages and challenges in transition-metal-catalyzed C-H activation reactions. We will explore its synthesis, mechanistic underpinnings, and practical applications, with a focus on palladium- and rhodium-catalyzed systems. While direct literature precedents for this specific directing group are limited, this guide draws upon established principles and analogous systems to provide robust, field-proven insights and protocols.
Introduction: The Role of Amide Directing Groups in C-H Activation
Transition-metal-catalyzed C-H activation has become an indispensable tool for the synthesis of complex organic molecules.[1][2] The inherent challenge of differentiating between multiple C-H bonds is often overcome by employing directing groups, which chelate to the metal center and position it in close proximity to a specific C-H bond, typically at the ortho position of an aromatic ring.[3][4]
Amides are a widely utilized class of directing groups due to their ready availability, stability, and the coordinative ability of the carbonyl oxygen. The nature of the substituents on both the amide nitrogen and the aromatic ring can significantly influence the efficiency and selectivity of the C-H activation process. The this compound directing group is of particular interest due to the interplay of steric and electronic effects imparted by its substituents.
Structural Features and Mechanistic Implications
The efficacy of this compound as a directing group is dictated by two key structural motifs:
-
The N-tert-Butyl Group: This bulky substituent plays a crucial role in the stability of the amide bond and can influence the conformation of the directing group upon coordination to the metal center. Its steric hindrance can also prevent undesired side reactions, such as N-H metalation in rhodium-catalyzed processes.[5]
-
The ortho-Methyl Group: The methyl group at the 2-position of the benzamide introduces significant steric hindrance around one of the ortho C-H bonds. This can lead to a high degree of regioselectivity, favoring functionalization of the less hindered C-H bond at the 6-position. However, this steric clash can also impede the formation of the key metallacyclic intermediate, potentially leading to lower reaction yields compared to less substituted benzamides.[6]
Mechanism of Palladium-Catalyzed ortho-Functionalization
Palladium-catalyzed C-H functionalization directed by amides typically proceeds through a concerted metalation-deprotonation (CMD) pathway.
Figure 1: General mechanism for Pd-catalyzed ortho-C-H functionalization.
The reaction is initiated by the coordination of the amide's carbonyl oxygen to the Pd(II) catalyst. This is followed by the rate-determining CMD step, where the ortho C-H bond is cleaved to form a five-membered palladacycle intermediate.[7] Subsequent oxidative addition of a coupling partner (e.g., an aryl halide), followed by reductive elimination, furnishes the ortho-functionalized product and regenerates the active Pd(II) catalyst.
Mechanism of Rhodium-Catalyzed C-H Activation
Rhodium(III)-catalyzed C-H activation often involves an initial N-H metalation of the amide, followed by an intramolecular C-H activation to form a rhodacycle.[5][8] The bulky N-tert-butyl group in this compound disfavors N-H metalation, suggesting that C-H activation likely proceeds through a direct CMD-type mechanism, similar to palladium.
Figure 2: General mechanism for Rh(III)-catalyzed C-H activation/annulation.
Following the formation of the rhodacycle, insertion of an unsaturated coupling partner, such as an alkyne or olefin, leads to the formation of a seven-membered rhodacycle. Subsequent reductive elimination or β-hydride elimination yields the annulated product.[6][9]
Synthesis of this compound
The synthesis of this compound can be readily achieved through the reaction of 2-methylbenzoyl chloride with tert-butylamine. This standard amidation procedure is generally high-yielding and proceeds under mild conditions. A plausible synthetic protocol is outlined below.
Protocol 1: Synthesis of this compound
Figure 3: Workflow for the synthesis of this compound.
Materials:
-
2-Methylbenzoyl chloride
-
tert-Butylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzoyl chloride (1.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of tert-butylamine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous CH₂Cl₂.
-
Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Applications in C-H Functionalization: Protocols and Considerations
While specific literature examples for this compound are scarce, we can extrapolate from closely related systems, such as N-pivaloyl-o-toluidine and other ortho-substituted benzamides, to devise practical protocols. The key consideration is the increased steric hindrance at one of the ortho positions, which is expected to direct functionalization to the less hindered C-6 position.
Protocol 2: Palladium-Catalyzed ortho-Arylation (Analogous System)
This protocol is based on established methods for the ortho-arylation of benzamides.[7]
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide or bromide (1.5-2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, optional but often beneficial)
-
A base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
A high-boiling point solvent (e.g., toluene, DMF, or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, Pd(OAc)₂, the ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-140 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Expected Outcome: The primary product is expected to be the C-6 arylated benzamide, with minimal or no formation of the C-2 functionalized product due to the steric blocking by the methyl group.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor for C-H activation. |
| Ligand | Optional | Can improve catalyst stability and reactivity. |
| Base | K₂CO₃, Cs₂CO₃ | Facilitates the proton abstraction in the CMD step. |
| Solvent | Toluene, DMF, Dioxane | High boiling point solvents are typically required. |
| Temperature | 100-140 °C | To overcome the activation energy of the C-H cleavage step. |
Table 1: Key Parameters for Palladium-Catalyzed ortho-Arylation.
Protocol 3: Rhodium-Catalyzed Annulation with Alkynes (Analogous System)
This protocol is adapted from methodologies for the Rh(III)-catalyzed annulation of benzamides with alkynes to form isoquinolones.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Alkyne (1.5-2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5-5.0 mol%)
-
A silver salt (e.g., AgSbF₆, AgOAc) (10-20 mol%)
-
An oxidant (e.g., Cu(OAc)₂) (1.0-2.0 equiv)
-
A solvent (e.g., DCE, t-AmylOH)
Procedure:
-
In a reaction tube, combine this compound, the alkyne, [RhCp*Cl₂]₂, the silver salt, and the oxidant.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through Celite®.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the residue by flash column chromatography.
Expected Outcome: The reaction is expected to yield an isoquinolone derivative resulting from annulation at the C-6 position of the benzamide. The yield may be modest due to the steric hindrance of the ortho-methyl group, as observed in similar systems.[6]
| Parameter | Condition | Rationale |
| Catalyst | [RhCp*Cl₂]₂ | A robust and widely used Rh(III) catalyst for C-H activation. |
| Silver Salt | AgSbF₆, AgOAc | Acts as a halide scavenger to generate a more active cationic Rh species. |
| Oxidant | Cu(OAc)₂ | Regenerates the active Rh(III) catalyst. |
| Solvent | DCE, t-AmylOH | Solvents that are stable under the reaction conditions. |
| Temperature | 80-120 °C | Necessary for efficient C-H activation and annulation. |
Table 2: Key Parameters for Rhodium-Catalyzed Annulation.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of transition-metal-catalyzed C-H activation and draw from extensive literature on analogous systems. To ensure the trustworthiness of these methods, it is crucial to incorporate self-validating checks:
-
Control Experiments: Running the reaction in the absence of the catalyst or the directing group should result in no product formation, confirming their essential roles.
-
Characterization: Thorough characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the regioselectivity of the functionalization. Nuclear Overhauser effect (NOE) experiments can be particularly useful in establishing the proximity of the newly introduced group to the ortho-methyl substituent.
-
Comparison with Analogs: Comparing the reactivity and yield of this compound with its non-methylated counterpart (N-t-butylbenzamide) can provide quantitative insights into the steric effect of the ortho-methyl group.
Conclusion
This compound represents a directing group with significant potential for achieving high regioselectivity in C-H functionalization reactions. The steric hindrance provided by the ortho-methyl group effectively blocks one of the reactive sites, channeling the reaction to the less encumbered ortho position. While this steric crowding can sometimes lead to reduced reactivity, careful optimization of reaction conditions can mitigate this effect. The protocols and insights provided in this guide, though based on analogous systems, offer a solid foundation for researchers and drug development professionals to explore the utility of this promising directing group in the synthesis of complex, functionalized aromatic compounds.
References
- Bergman, R. G.; Ellman, J. A. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. J. Am. Chem. Soc.2008, 130 (42), 13957–13967.
- Li, X.; et al. Rh(III)-catalyzed C-H activation/cyclization of benzamides and diazo compounds to form isocoumarins and alpha-pyrones. Org. Biomol. Chem.2019, 17, 6888-6892.
- Wencel-Delord, J.; Glorius, F. C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
- Wang, D.-H.; Wasa, M.; Giri, R.; Yu, J.-Q. Pd(II)-Catalyzed Cross-Coupling of C(sp2)–H Bonds and C(sp3)–H Bonds. J. Am. Chem. Soc.2008, 130 (23), 7190–7191.
- Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009, 48 (28), 5094–5115.
- Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010, 110 (2), 1147–1169.
- Ye, B.; Cramer, N. Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chem. Sci.2014, 5, 2425-2429.
-
Shabani, A.; et al. Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[5][8][10]-Benzotriazin-4(3H)-ones with DABAL-Me3. Org. Lett.2023 , 25 (29), 5443–5447.
- Giri, R.; et al. Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation. J. Org. Chem.2012, 77 (7), 3341–3347.
-
Metal catalyzed C-H functionalization. University of Amsterdam. [Link]
- Neufeldt, S. R.; Sanford, M. S. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Acc. Chem. Res.2012, 45 (6), 936–946.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chem. Soc. Rev.2018, 47, 7130-7177.
- Ellman, J. A.; Bergman, R. G. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chem. Soc. Rev.2011, 40 (10), 5049-5067.
Sources
- 1. art.torvergata.it [art.torvergata.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controlling site selectivity in palladium-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of N-t-Butyl-2-methylbenzamide in Modern Organic Synthesis: A Guide to Application and Protocol
In the landscape of contemporary organic synthesis, the quest for efficient and selective methods to functionalize otherwise inert C-H bonds remains a paramount objective. Among the array of tools available to the synthetic chemist, the use of directing groups has emerged as a powerful strategy to control regioselectivity in C-H activation reactions. This guide provides an in-depth exploration of the applications of N-t-Butyl-2-methylbenzamide, a versatile directing group that has garnered significant attention for its utility in constructing complex molecular architectures. We will delve into the mechanistic underpinnings of its directing ability and provide detailed, field-proven protocols for its application in key synthetic transformations, catering to researchers, scientists, and professionals in drug development.
The this compound Moiety: A Powerful Directing Group
The this compound scaffold incorporates several key features that render it an effective directing group for ortho-C-H functionalization. The amide functionality serves as a robust coordinating site for organometallic reagents and transition metal catalysts.[1][2] The sterically demanding tert-butyl group on the nitrogen atom can influence the conformation of the substrate, potentially enhancing selectivity and preventing undesirable side reactions. Furthermore, the 2-methyl substituent provides a valuable steric and electronic handle that can modulate the reactivity of the aromatic ring and the directing group itself.
The primary mode of action for this compound as a directing group involves the formation of a stable six-membered cyclometalated intermediate. This intermediate brings the metal center in close proximity to the ortho-C-H bond of the benzamide ring, facilitating its cleavage and subsequent functionalization. This chelation-assisted strategy is a cornerstone of modern C-H activation chemistry.[1]
Key Applications in Organic Synthesis
The utility of this compound extends across a spectrum of synthetic transformations, primarily centered around the selective functionalization of the ortho-C-H bond. Two major areas of application are Directed ortho-Metalation (DoM) and transition metal-catalyzed C-H functionalization.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective deprotonation of aromatic compounds. The amide group in this compound is a potent directing group for this transformation, facilitating the removal of a proton at the C6 position by a strong organolithium base. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.[2][3]
The general mechanism for the DoM of this compound is depicted below. The organolithium reagent coordinates to the carbonyl oxygen of the amide, positioning the base for the selective deprotonation of the adjacent ortho-proton.
Caption: Mechanism of Directed ortho-Metalation.
Application Note 2.1.1: Synthesis of ortho-Substituted Benzamides
The DoM of this compound provides a straightforward route to a variety of ortho-substituted benzamides, which are valuable intermediates in medicinal chemistry and materials science. The choice of electrophile determines the nature of the substituent introduced.
Table 1: Electrophiles for Trapping ortho-Lithiated this compound
| Electrophile | Introduced Functional Group |
| D₂O | Deuterium |
| Alkyl halides (e.g., CH₃I) | Alkyl |
| Aldehydes/Ketones | Hydroxyalkyl |
| CO₂ | Carboxylic acid |
| I₂ | Iodine |
| Me₃SiCl | Trimethylsilyl |
Protocol 2.1.1: General Procedure for Directed ortho-Lithiation and Electrophilic Quench
This protocol provides a general method for the ortho-functionalization of this compound. Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes
-
Electrophile (e.g., iodomethane, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet, dissolve this compound (1.0 equiv) in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add the organolithium reagent (1.1-1.2 equiv) dropwise via syringe over 10-15 minutes. A color change is typically observed.
-
Litiation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: Add the electrophile (1.2-1.5 equiv) dropwise at -78 °C. The reaction mixture is typically stirred for an additional 1-3 hours at this temperature, and then allowed to warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Note: The optimal reaction time, temperature, and choice of base may vary depending on the specific electrophile used. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC).
Transition Metal-Catalyzed C-H Functionalization
In addition to DoM, this compound is an excellent directing group for transition metal-catalyzed C-H functionalization reactions. Catalysts based on palladium, rhodium, and ruthenium have been successfully employed to achieve a variety of ortho-C-H transformations, including arylation, olefination, and amidation.[4]
The general catalytic cycle for a palladium-catalyzed ortho-arylation is illustrated below. The reaction is initiated by the coordination of the palladium catalyst to the amide, followed by C-H activation to form a palladacycle intermediate. Oxidative addition of an aryl halide, followed by reductive elimination, furnishes the biaryl product and regenerates the active palladium catalyst.
Caption: Catalytic cycle for ortho-arylation.
Application Note 2.2.1: Synthesis of Biaryl Compounds
The palladium-catalyzed ortho-arylation of this compound with aryl halides provides a powerful method for the synthesis of biaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The reaction tolerates a wide range of functional groups on both coupling partners.
Table 2: Reaction Conditions for Palladium-Catalyzed ortho-Arylation
| Parameter | Typical Condition |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(TFA)₂ |
| Ligand | Often ligandless, or simple phosphine ligands |
| Base | K₂CO₃, Cs₂CO₃, PivOH |
| Solvent | Toluene, DMF, DMAc |
| Temperature | 80-120 °C |
Protocol 2.2.1: Palladium-Catalyzed ortho-Arylation of this compound
This protocol describes a general procedure for the synthesis of ortho-arylated this compound derivatives.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2-1.5 equiv), Pd(OAc)₂ (5-10 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add anhydrous toluene or DMF (to achieve a concentration of approximately 0.2 M).
-
Heating: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile directing group in modern organic synthesis. Its ability to facilitate regioselective ortho-C-H functionalization through both directed metalation and transition metal catalysis provides chemists with powerful tools for the construction of complex organic molecules. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this directing group.
Future research in this area will likely focus on expanding the scope of transformations directed by this compound, including the development of enantioselective C-H functionalization reactions and the use of more sustainable and earth-abundant metal catalysts. Furthermore, the development of methods for the facile removal or transformation of the directing group post-functionalization will enhance the overall synthetic utility of this powerful molecular scaffold.
References
- A general procedure for the palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents is available in the supplementary information of related studies. (This is a general statement based on the content of the search results, as a specific paper with this exact title and a directly applicable protocol was not found for this compound).
-
Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Yedage, S. L.; Bhanage, B. M. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry 2017 , 82 (11), 5769–5781. [Link]
- El-Faham, A.; et al. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC 2015, (iv), 19-47. (A specific, clickable URL was not provided in the search results).
-
Yang, J. W.; Pan, S. C.; List, B. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses 2009 , 86, 182. [Link]
- Directed (ortho) Metallation. University of Wisconsin-Madison, Department of Chemistry. (A specific, clickable URL was not provided in the search results).
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Introduction: The Strategic Role of N-t-Butyl-2-methylbenzamide in Synthesis
An Application Guide to N-t-Butyl-2-methylbenzamide: A Directed Metalation Group for Regioselective Aromatic Functionalization
In the landscape of modern organic synthesis, the precise functionalization of aromatic rings is a paramount challenge. This compound has emerged as a highly effective synthetic intermediate, primarily valued for its role in Directed ortho-Metalation (DoM) . This strategy provides a powerful and regioselective alternative to classical electrophilic aromatic substitution, which often yields mixtures of ortho- and para-isomers.[1]
The core utility of this compound lies in the N-t-butylbenzamide functional group, which acts as a potent Directed Metalation Group (DMG). The Lewis basic carbonyl oxygen of the amide coordinates to a strong organolithium base, delivering the deprotonation agent to the adjacent ortho-position (C6) with high fidelity.[2][3] The sterically demanding tert-butyl group is a critical design feature; it effectively shields the carbonyl carbon from nucleophilic attack by the organolithium reagent, a common side reaction with less hindered amides. The 2-methyl substituent serves to pre-occupy one of the ortho positions, thereby ensuring that metallation occurs exclusively at the C6 position, leading to a single, synthetically versatile aryllithium intermediate.
This guide provides an in-depth exploration of this compound as a synthetic intermediate, detailing the mechanistic underpinnings of its application, providing field-tested protocols, and discussing its broader utility in the synthesis of complex, polysubstituted aromatic compounds relevant to pharmaceutical and materials science research.
Physicochemical Properties
A summary of the key properties of the parent compound, N-t-Butylbenzamide, and related structures is provided for reference.
| Property | Value | Source |
| IUPAC Name | N-tert-butyl-2-methylbenzamide | - |
| Molecular Formula | C₁₂H₁₇NO | [4] |
| Molecular Weight | 191.27 g/mol | [5] |
| Appearance | Typically a solid at room temperature | [6] |
| Solubility | Soluble in organic solvents like THF, Diethyl Ether | - |
Core Application: Directed ortho-Metalation (DoM)
The primary application of this compound is to serve as a precursor for the generation of a specific aryllithium species, which can then be intercepted by a wide array of electrophiles.
Mechanistic Rationale
The DoM process is a two-stage sequence: regioselective deprotonation followed by electrophilic quenching.
-
Coordination and Deprotonation: The process begins with the coordination of an alkyllithium base (typically sec-butyllithium or n-butyllithium) to the carbonyl oxygen of the amide. This complexation event positions the base in close proximity to the C-H bond at the C6 position. The strong base then abstracts the ortho-proton, forming a thermodynamically stable five-membered ring-like intermediate.[1][2][7] This step is typically performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the resulting aryllithium species.[8]
-
Electrophilic Quench: The generated ortho-lithiated species is a potent nucleophile. The introduction of an electrophile (E+) results in the formation of a new carbon-electrophile bond exclusively at the C6 position, yielding a 1,2,3-trisubstituted aromatic ring.
The entire mechanistic pathway is visualized in the diagram below.
Caption: Mechanism of Directed ortho-Metalation using this compound.
Detailed Experimental Protocol: ortho-Lithiation and Iodination
This protocol provides a representative procedure for the ortho-lithiation of this compound and subsequent quenching with iodine, a common electrophile used to install a handle for further cross-coupling reactions.
I. Materials and Reagents
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane (1.1 eq)
-
Iodine (I₂) (1.2 eq) dissolved in anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
II. Experimental Workflow
The following diagram outlines the complete experimental procedure from setup to purification.
Caption: Step-by-step workflow for the ortho-iodination of this compound.
III. Step-by-Step Methodology
-
Reaction Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon or nitrogen.
-
Dissolution: To the flask, add this compound (1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Causality: Anhydrous conditions are critical as organolithium reagents react violently with water. THF is an ideal solvent as it is aprotic and effectively solvates the organolithium species.[2]
-
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.
-
Causality: Dropwise addition controls the exothermicity of the reaction. An hour is typically sufficient for complete deprotonation.[3] s-BuLi is often more effective than n-BuLi for sterically hindered protons.
-
-
Electrophilic Quench: In a separate dry flask, dissolve iodine (1.2 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture at -78 °C. Stir the reaction for an additional 2 hours at this temperature.
-
Causality: Using a slight excess of the electrophile ensures complete consumption of the lithiated intermediate.
-
-
Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Causality: NH₄Cl is a mild proton source that safely neutralizes any remaining organolithium species.
-
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (15 mL) to remove excess iodine, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-t-Butyl-6-iodo-2-methylbenzamide.
Scope and Versatility
The true power of this compound as an intermediate is demonstrated by the wide variety of electrophiles that can be used to trap the ortho-lithiated species. This versatility allows for the synthesis of a diverse library of 1,2,3-trisubstituted aromatic compounds.
| Electrophile | Reagent Example | Resulting Functional Group | Application/Product Class |
| Halogens | I₂, Br₂, C₂Cl₆ | -I, -Br, -Cl | Precursors for cross-coupling |
| Carbonyls | Acetone, Benzaldehyde | -C(OH)R₂ | Substituted benzyl alcohols |
| Carboxylation | CO₂ (gas or dry ice) | -COOH | Aryl carboxylic acids |
| Formylation | DMF | -CHO | Aryl aldehydes |
| Alkylation | CH₃I, BnBr | -CH₃, -Bn | Alkylated aromatics |
| Silylation | TMSCl | -Si(CH₃)₃ | Silylated arenes, protecting groups |
| Borylation | B(OiPr)₃ | -B(OH)₂ | Boronic acids for Suzuki coupling |
Troubleshooting and Key Considerations
-
Low Yields: Often attributed to insufficient exclusion of water or air. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Titrating the organolithium reagent before use is highly recommended to determine its exact concentration.[8]
-
Incomplete Reaction: If starting material is recovered, the deprotonation may be incomplete. Consider using a stronger base like s-BuLi in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break up alkyllithium aggregates and accelerate lithiation.[3] Alternatively, a longer reaction time or slightly elevated temperature (e.g., -40 °C) may be beneficial.[8]
-
Substrate Solubility: If the starting material has poor solubility at -78 °C, a different solvent system or a higher reaction temperature might be necessary, though this increases the risk of side reactions.[8]
Conclusion
This compound is a strategically designed and highly effective intermediate for the regioselective synthesis of polysubstituted aromatic compounds. Its utility is centered on its function as a robust directed metalation group, guiding functionalization exclusively to the C6 position. The protocols and principles outlined in this guide demonstrate its capacity to generate valuable aryllithium intermediates that can be converted into a wide array of complex molecules, making it an indispensable tool for researchers in medicinal chemistry, drug development, and materials science.
References
-
University of Wisconsin-Madison. Directed (ortho) Metallation. Available at: [Link]
-
Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781. Available at: [Link]
-
Goud, B. S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1636–1646. Available at: [Link]
-
ChemSynthesis. N-tert-butyl-2-methylol-benzamide. Available at: [Link]
-
Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. Available at: [Link]
-
Ahmed, S., et al. (2022). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Molecules, 27(5), 1709. Available at: [Link]
-
Ahmed, S., et al. (2012). Access to Diarylmethanols by Wittig Rearrangement of ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides. The Journal of Organic Chemistry, 77(7), 3508-3515. Available at: [Link]
-
MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Available at: [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]
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PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Available at: [Link]
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Zhang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3244. Available at: [Link]
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PubChem. N-tert-butyl-2-methyl-5-methylsulfanylbenzamide. Available at: [Link]
-
PubChem. N-t-Butylbenzamide. Available at: [Link]
-
Reddit. Ortho-lithiation with n-BuLi. Available at: [Link]
-
ResearchGate. Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. Available at: [Link]
-
ResearchGate. α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl nitrite (TBN). Available at: [Link]
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PubChem. N-tert-butyl-2-(pentanoylamino)benzamide. Available at: [Link]
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PubChem. N-tert-Butyl-4-methylbenzamide. Available at: [Link]
-
PubMed. N-tert-Butyl-2-methyl-propanamide. Available at: [Link]
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- 8. reddit.com [reddit.com]
Application Notes and Protocols for the Characterization of N-t-Butyl-2-methylbenzamide
Introduction
N-t-Butyl-2-methylbenzamide is a substituted aromatic amide, a chemical class of significant interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for ensuring their identity, purity, and stability, which are critical parameters in research, development, and quality control. This document provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and self-validating, grounded in established analytical principles and supported by authoritative references.
The structure of this compound incorporates a benzamide core with a methyl group at the ortho position of the aromatic ring and a bulky tert-butyl group on the amide nitrogen. These structural features influence its physicochemical properties and dictate the optimal analytical strategies for its characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is foundational for the development of analytical methods. While experimental data for this specific molecule is not extensively published, we can infer properties from its structure and data from closely related analogs.
| Property | Value (Predicted/Analog Data) | Source/Rationale |
| Molecular Formula | C₁₂H₁₇NO | Based on structure |
| Molecular Weight | 191.27 g/mol | [1] |
| CAS Number | 104847-07-6 | [1] |
| Melting Point | ~130-140 °C | Inferred from N-t-butylbenzamide (133-135 °C)[2] and the influence of the ortho-methyl group. |
| Boiling Point | Not available | Expected to be high due to the amide group capable of hydrogen bonding. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, chloroform, acetonitrile). | General solubility for N-substituted benzamides.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for compounds of this polarity, as it is an excellent solvent and its residual proton signal is well-separated from most analyte signals.[4]
-
Frequency: A higher field strength (e.g., 400 MHz or 500 MHz for ¹H NMR) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic proton signals.
¹H NMR Spectroscopy Protocol
Objective: To confirm the presence and connectivity of protons in the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | m | 4H | Aromatic protons |
| ~ 5.8-6.2 | br s | 1H | N-H |
| ~ 2.4 | s | 3H | Ar-CH₃ |
| ~ 1.45 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy Protocol
Objective: To identify all unique carbon environments in the molecule.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (amide) |
| ~ 136 | Aromatic C (quaternary) |
| ~ 135 | Aromatic C (quaternary) |
| ~ 130 | Aromatic C-H |
| ~ 128 | Aromatic C-H |
| ~ 126 | Aromatic C-H |
| ~ 125 | Aromatic C-H |
| ~ 52 | -C (CH₃)₃ |
| ~ 29 | -C(C H₃)₃ |
| ~ 19 | Ar-CH₃ |
Chromatographic Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.
High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices:
-
Mode: Reversed-phase HPLC is ideal for molecules with moderate polarity like this compound.
-
Stationary Phase: A C18 column provides excellent retention and separation for aromatic compounds.[5]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water (or a buffer) allows for the fine-tuning of retention time. A buffer is recommended to ensure reproducible ionization states.
-
Detector: UV detection is suitable as the benzoyl group is a strong chromophore.
HPLC Protocol:
-
Instrumentation: An HPLC system with a UV detector, pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 10 mM sodium acetate buffer (pH 5.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or wavelength of maximum absorbance determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution in acetonitrile.
-
Working Standard: Dilute the stock solution with the mobile phase to a concentration of ~50 µg/mL.
-
-
Analysis: Inject the sample and integrate the peak corresponding to this compound. Purity is assessed by the relative area of the main peak.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices:
-
Technique: GC-MS is a powerful tool for both separation and structural confirmation due to its high resolution and the provision of mass spectral data.
-
Derivatization: this compound is sufficiently volatile for GC analysis without derivatization.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating aromatic compounds.[6]
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns.
GC-MS Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Prepare a ~100 µg/mL solution in a suitable solvent like ethyl acetate or dichloromethane.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Fragmentation Analysis
Causality Behind Fragmentation: Aromatic amides typically undergo characteristic fragmentation pathways under EI conditions. The most common fragmentation is the cleavage of the amide bond (α-cleavage) to form a stable acylium ion.[1]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule, m/z 191.
-
Base Peak: The most intense peak is expected to be the 2-methylbenzoyl cation (m/z 119) formed by the loss of the tert-butylamine radical.
-
Other Fragments:
-
Loss of CO from the acylium ion to give the tolyl cation (m/z 91).
-
Formation of the tert-butyl cation (m/z 57).
-
Predicted Mass Spectrum Fragmentation of this compound
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality Behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation. Alternatively, a KBr pellet can be used.
-
Key Vibrations: The amide group has several characteristic absorption bands (Amide I, Amide II, and N-H stretch) that are diagnostic.
FTIR Protocol:
-
Instrumentation: A standard FTIR spectrometer, preferably with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 | N-H stretch | Amide |
| ~ 3060 | C-H stretch | Aromatic |
| ~ 2960 | C-H stretch | Aliphatic (t-butyl, methyl) |
| ~ 1640 | C=O stretch (Amide I) | Amide |
| ~ 1540 | N-H bend (Amide II) | Amide |
| ~ 1450 | C=C stretch | Aromatic |
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. The protocols outlined in this application note, including NMR, HPLC, GC-MS, and FTIR, provide a robust framework for confirming the structure and assessing the purity of this compound. While the provided spectral and physical data are based on predictions and analysis of analogous structures, they serve as a reliable guide for experimental work. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
This journal is © The Royal Society of Chemistry 2017. (n.d.). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzamide, N-(4-aminophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-t-Butylbenzamide. PubChem Compound Database. Retrieved from [Link]
-
This journal is © The Royal Society of Chemistry 2017. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]
-
ResearchGate. (2021). ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Amino-N-t-butylbenzamide (CAS 1203-89-0). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved from [Link]
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UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
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SpectraBase. (n.d.). N-tert-Butylbenzamide - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Application Note: High-Purity N-t-Butyl-2-methylbenzamide via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of N-t-Butyl-2-methylbenzamide through recrystallization. The document outlines the fundamental principles of solvent selection tailored to the unique physicochemical properties of the target amide, a detailed step-by-step methodology for achieving high-purity crystalline product, and robust methods for purity verification. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable method for obtaining analytically pure this compound.
Introduction: The Imperative of Purity
In the realms of pharmaceutical development and advanced chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable results. This compound, a substituted secondary amide, serves as a valuable intermediate and building block in organic synthesis. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and erroneous biological or physical data.
Recrystallization remains a powerful and widely employed technique for the purification of solid organic compounds.[1] The method is predicated on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] A successful recrystallization yields a product of significantly higher purity by selectively precipitating the target compound from a supersaturated solution while impurities remain dissolved or are removed by filtration. This application note elucidates a validated protocol for the purification of this compound, emphasizing the causal relationship between procedural steps and the final purity of the crystalline product.
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is essential for developing an effective purification strategy. The structure of this compound features a polar amide functional group, a non-polar tert-butyl group, and an aromatic ring, giving it a mixed polarity profile that dictates its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | Inferred from structure |
| Molecular Weight | 191.27 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Typical for this class of compound |
| Melting Point | 98-100 °C |
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical parameter in a recrystallization procedure.[3] An ideal solvent should exhibit:
-
High solubility for this compound at elevated temperatures (near the solvent's boiling point).
-
Low solubility for this compound at low temperatures (e.g., 0-4 °C).
-
Favorable solubility for impurities , either being highly soluble at all temperatures or completely insoluble.
-
Chemical inertness toward the compound.
-
Volatility to allow for easy removal from the purified crystals.
Rationale for Solvent Choice
Based on the "like dissolves like" principle, the amide structure of this compound suggests solubility in polar organic solvents.[4] However, the presence of the aromatic ring and alkyl groups imparts non-polar character. A mixed-solvent system is often ideal for such molecules, allowing for fine-tuning of the solution's polarity to achieve the desired solubility differential.[5]
After empirical testing, a mixed-solvent system of Ethyl Acetate and Hexane is recommended. Ethyl acetate, a moderately polar solvent, effectively dissolves this compound when heated. Hexane, a non-polar solvent, acts as an "anti-solvent," drastically reducing the compound's solubility upon addition and subsequent cooling, thereby inducing crystallization.
| Solvent | Polarity | Role | Rationale |
| Ethyl Acetate | Moderately Polar | Primary Solvent | Dissolves this compound effectively at elevated temperatures. |
| Hexane | Non-polar | Anti-solvent | Poorly dissolves the compound; induces precipitation from the ethyl acetate solution upon cooling. |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where careful execution of each step ensures the desired outcome of high purity.
Materials and Equipment
-
Crude this compound
-
Ethyl Acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filtration flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
-
Vacuum source
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. On a hot plate in a fume hood, add a minimal amount of warm ethyl acetate portion-wise while stirring until the solid just dissolves. Causality: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.
-
Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes impurities that will not dissolve in the chosen solvent system, preventing their incorporation into the final crystals. Pre-warming the apparatus prevents premature crystallization.
-
Inducing Crystallization: Remove the flask from the heat. While the solution is still warm, slowly add hexane dropwise with continuous stirring. Continue adding hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Crystal Growth: Gently warm the turbid solution on the hot plate until it becomes clear again. Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Crystal Collection and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Once the solvent has been drawn through, wash the crystals on the filter paper with a small amount of ice-cold hexane. Causality: Washing with a cold anti-solvent (hexane) removes any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the desired product.
-
Drying: Transfer the crystalline product to a watch glass and allow it to air-dry, or for more efficient drying, place it in a vacuum desiccator until a constant weight is achieved.
Trustworthiness: A Self-Validating Protocol for Purity Assessment
The success of the purification must be validated by analytical methods. This protocol is considered self-validating because it incorporates checkpoints to confirm purity.
-
Melting Point Analysis: This is a primary and rapid indicator of purity. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds closely to the literature value.
-
Crude Sample: Will exhibit a broad and depressed melting point range.
-
Recrystallized Sample: Should exhibit a sharp melting point range close to 98-100 °C . A significant deviation from this range suggests the presence of impurities.
-
-
Thin-Layer Chromatography (TLC): TLC can be used to visually compare the purity of the crude material against the recrystallized product. A single, well-defined spot for the purified sample indicates high purity, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Confirmation (¹H NMR): Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical identity and purity of the compound. The ¹H NMR spectrum of pure this compound in CDCl₃ is expected to show distinct signals corresponding to its structure:
-
A singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm).
-
A singlet for the three protons of the methyl group on the aromatic ring (~2.4-2.5 ppm).
-
Multiplets in the aromatic region (~7.1-7.5 ppm) for the four protons on the benzene ring.
-
A broad singlet for the N-H proton (~5.8-6.2 ppm). The absence of significant impurity peaks in the spectrum validates the effectiveness of the recrystallization.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.
-
Ventilation: All steps, particularly those involving heating solvents, must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: this compound may cause skin and eye irritation. Avoid contact with skin, eyes, and clothing.
-
Flammability: Ethyl acetate and hexane are flammable organic solvents. Keep them away from open flames and ignition sources. Use a hot plate, not a Bunsen burner, for heating.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
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PubChem. (n.d.). N-tert-Butyl-2-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
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Application Notes and Protocols for N-t-Butyl-2-methylbenzamide in Medicinal Chemistry Research
Introduction: Unveiling the Potential of a Versatile Benzamide Scaffold
N-t-Butyl-2-methylbenzamide belongs to the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The unique combination of a bulky tert-butyl group on the amide nitrogen and a methyl group at the ortho position of the benzoyl ring imparts specific steric and electronic properties that can influence its binding to biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and detailed experimental protocols for investigating this compound. Our focus will be on its potential as an antiplasmodial agent and a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with exploratory insights into its relevance for neurodegenerative disease research.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the nucleophilic acyl substitution of 2-methylbenzoyl chloride with tert-butylamine. This standard amidation reaction is robust and generally high-yielding.
Protocol 1: Synthesis of this compound
Materials:
-
2-Methylbenzoyl chloride
-
tert-Butylamine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve tert-butylamine (1.2 equivalents) in anhydrous dichloromethane. If using a crystalline amine salt, an additional equivalent of base is required. Add triethylamine (1.5 equivalents) to the solution. Cool the flask to 0 °C in an ice bath with stirring.[1]
-
Addition of Acyl Chloride: Dissolve 2-methylbenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 2-methylbenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains at 0 °C.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting materials.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure fractions, as identified by TLC, are combined and concentrated to yield the final product as a solid.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Part 2: Potential Applications in Medicinal Chemistry
Antiplasmodial Activity
Benzamide derivatives have emerged as a promising class of compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Structure-activity relationship (SAR) studies on related 2-phenoxybenzamides have shown that N-tert-butyl analogues exhibit notable antiplasmodial activity.[3] This suggests that this compound could be a valuable starting point for the development of novel antimalarial drugs.
Table 1: Antiplasmodial Activity of Related Benzamide Analogs
| Compound | Target/Assay | IC₅₀ (µM) | Cytotoxicity (L-6 cells IC₅₀, µM) | Selectivity Index (SI) | Reference |
| N-tert-butyl-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | P. falciparum NF54 | 2.300 - 2.890 | 20.17 - 34.72 | 8.770 - 10.72 | [3] |
| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | P. falciparum NF54 | 0.2690 | 124.0 | 460 | [3][4] |
Protocol 2: In Vitro Antiplasmodial Susceptibility Testing
This protocol is based on the SYBR Green I-based fluorescence assay, a widely used method for determining the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum.[5][6]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human red blood cells (O+)
-
Complete malaria culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
96-well microplates
-
Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a controlled gas environment. Synchronize the parasite culture to the ring stage.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Assay Setup: Add the diluted compounds to a 96-well plate. Add the synchronized parasite culture (at ~1% parasitemia and 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
Lysis and Staining: After incubation, add SYBR Green I in lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception.[7] Antagonists of TRPV1 are being actively investigated as potential analgesics. SAR studies have revealed that N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides are potent TRPV1 antagonists.[7][8] The presence of the N-t-butyl group in our target molecule suggests it may also interact with the TRPV1 channel.
Table 2: TRPV1 Antagonist Activity of a Related Benzamide Analog
| Compound | Target/Assay | Kᵢ (nM) | Reference |
| (S)-N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide | rTRPV1 Binding | 24.4 | [7] |
| (S)-N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide | rTRPV1 Antagonism | 4.16 | [7] |
Protocol 3: Calcium Influx Assay for TRPV1 Antagonist Activity
This protocol measures the ability of a compound to inhibit the influx of calcium into cells expressing TRPV1 upon stimulation with an agonist like capsaicin.
Materials:
-
HEK293 or CHO cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Capsaicin (TRPV1 agonist)
-
This compound
-
Positive control antagonist (e.g., capsazepine)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the TRPV1-expressing cells into 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add the assay buffer containing various concentrations of this compound or the control antagonist to the wells. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject capsaicin into the wells to stimulate the TRPV1 channels and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon capsaicin addition corresponds to calcium influx. Calculate the percentage of inhibition of the capsaicin-induced response by this compound. Determine the IC₅₀ value from the dose-response curve.
TRPV1 Signaling Pathway
Caption: Hypothesized antagonism of the TRPV1 signaling pathway by this compound.
Part 3: Exploratory Research in Neurodegenerative Diseases
While there is no direct evidence linking this compound to neurodegenerative diseases, its potential interaction with TRPV1 provides a rationale for exploratory studies. Neuroinflammation is a key component in the pathology of diseases like Alzheimer's and Parkinson's. TRPV1 is expressed in microglia and astrocytes, and its modulation can influence neuroinflammatory processes.
Furthermore, some studies have investigated the effects of other small molecules on key pathological hallmarks of Alzheimer's disease, such as amyloid-beta (Aβ) plaque deposition and tau protein hyperphosphorylation. For instance, l-3-n-butylphthalide has been shown to reduce Aβ levels and tau phosphorylation in animal models.[9][10] While structurally distinct, this highlights the potential for small molecules to modulate these pathways.
Hypothetical Research Directions:
-
Investigating Anti-Neuroinflammatory Effects: Assess the ability of this compound to modulate the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from microglia or astrocytes stimulated with lipopolysaccharide (LPS) or Aβ oligomers.
-
Assessing Effects on Amyloid-Beta Aggregation and Toxicity: Employ in vitro assays, such as Thioflavin T fluorescence assays, to determine if this compound can inhibit the aggregation of Aβ peptides. Cell-based assays using neuronal cell lines can be used to evaluate its potential to protect against Aβ-induced cytotoxicity.
-
Exploring Modulation of Tau Phosphorylation: In cellular models, investigate whether this compound can alter the phosphorylation of tau at key pathological sites.[11][12][13]
Logical Framework for Neurodegeneration Research
Caption: Exploratory research framework for this compound in neurodegenerative diseases.
Conclusion and Future Directions
This compound represents a synthetically accessible scaffold with promising, albeit underexplored, potential in medicinal chemistry. The protocols and application notes provided herein offer a solid foundation for initiating research into its antiplasmodial and TRPV1 antagonist activities. The proposed exploratory studies in the context of neurodegenerative diseases, while speculative, are grounded in the known biology of related targets and compounds. Further SAR studies, focusing on modifications of the benzoyl ring and the N-alkyl substituent, will be crucial for optimizing the biological activity and pharmacokinetic properties of this interesting class of molecules.
References
-
Schultz, F., et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 23(11), 2884. [Link]
-
Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region. Bioorganic & Medicinal Chemistry, 20(1), 215-224. [Link]
-
Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry, 20(1), 215-24. [Link]
-
Schultz, F., et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]
-
Peng, Y., et al. (2009). l-3-n-butylphthalide improves cognitive impairment induced by intracerebroventricular infusion of amyloid-beta peptide in rats. European Journal of Pharmacology, 621(1-3), 38-45. [Link]
-
Peng, Y., et al. (2011). l-3-n-Butylphthalide Improves Cognitive Impairment and Reduces Amyloid-β in a Transgenic Model of Alzheimer's Disease. Journal of Neuroscience, 31(22), 8247-8256. [Link]
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PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. [Link]
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N'Dri, B. L., et al. (2021). In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and s. Malaria World Journal. [Link]
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Royal Society of Chemistry. (2017). Supplementary Information. RSC.org. [Link]
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Hanger, D. P., et al. (2002). Genetic modulation of tau phosphorylation in the mouse. Journal of Neurochemistry, 80(6), 1015-24. [Link]
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Caccamo, A., et al. (2011). mTOR REGULATES TAU PHOSPHORYLATION AND DEGRADATION: IMPLICATIONS FOR ALZHEIMER'S DISEASE AND OTHER TAUOPATHIES. Aging Cell, 10(4), 567–577. [Link]
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Cheuka, P. M., et al. (2020). In vitro antiplasmodial activity-directed investigation and UPLC–MS fingerprint of promising extracts and fractions from Termi. University of Pretoria. [Link]
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Catalytic Routes to N-t-Butyl-2-methylbenzamide: A Senior Application Scientist's Guide
Introduction: The Significance of N-t-Butyl-2-methylbenzamide
This compound is a substituted amide of significant interest in organic synthesis and medicinal chemistry. Its structural motif, featuring a sterically hindered tert-butyl group and a methylated aromatic ring, presents unique challenges and opportunities in its synthesis. This guide provides an in-depth exploration of modern catalytic methods for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of various catalytic systems, offering detailed, field-proven protocols and insights to empower your synthetic endeavors.
PART 1: The Imperative for Catalytic Amide Bond Formation
The traditional synthesis of amides often relies on stoichiometric activating agents, leading to significant waste generation. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has identified the development of catalytic amide bond formation as a critical area for advancing sustainable chemistry. Catalytic methods offer a more atom-economical and environmentally benign approach by obviating the need for stoichiometric activators, with water often being the only byproduct.
This guide will focus on several key catalytic strategies for the synthesis of this compound:
-
Copper-Catalyzed Ritter Reaction: A powerful method for the formation of N-tert-butyl amides from nitriles.
-
Boronic Acid Catalysis: A versatile and increasingly popular method for direct amidation.
-
Titanium(IV) Chloride-Mediated Amidation: A robust Lewis acid-catalyzed approach.
-
Enzymatic Synthesis: A green and highly selective biocatalytic route.
PART 2: Catalytic Methodologies and Protocols
Method 1: Copper(II) Triflate Catalyzed Ritter-type Reaction
The Ritter reaction provides a direct and efficient route to N-tert-butyl amides. The use of a copper(II) triflate catalyst allows this transformation to proceed under mild, solvent-free conditions.[1][2]
Causality of Experimental Choices:
-
Catalyst: Copper(II) triflate (Cu(OTf)₂) is a highly stable and efficient Lewis acid catalyst that activates the nitrile group towards nucleophilic attack by the tert-butyl cation precursor.[1][2]
-
Reagents: Di-tert-butyl dicarbonate serves as the source of the tert-butyl group, generating a tert-butyl cation in the presence of the Lewis acid catalyst. 2-Methylbenzonitrile is the nitrogen and carbonyl source for the amide.
-
Solvent-Free Conditions: This approach minimizes waste and simplifies product purification, aligning with the principles of green chemistry.
Experimental Workflow Diagram:
Caption: Workflow for Cu(OTf)₂-catalyzed synthesis.
Detailed Protocol:
-
Reagent Preparation: In a clean, dry reaction vessel, combine 2-methylbenzonitrile (1.0 mmol), di-tert-butyl dicarbonate (1.2 mmol), and copper(II) triflate (5 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound. A study on a similar reaction, the synthesis of N-(tert-butyl)-2-methylbenzamide from 2-methylbenzonitrile and di-tert-butyl dicarbonate, reported a yield of 46%.[2]
Method 2: Boronic Acid Catalyzed Direct Amidation
Boronic acids have emerged as highly effective catalysts for the direct condensation of carboxylic acids and amines.[3] This method is attractive due to the relatively low toxicity and stability of the catalyst.
Causality of Experimental Choices:
-
Catalyst: Phenylboronic acid is a commonly used catalyst that facilitates the dehydration reaction between the carboxylic acid and the amine. It is thought to activate the carboxylic acid by forming a reactive acylboronate intermediate.
-
Dehydrating Agent: The removal of water is crucial to drive the equilibrium towards amide formation. This can be achieved by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using molecular sieves.
-
Solvent: A non-polar solvent such as toluene is typically used to facilitate azeotropic water removal.
Experimental Workflow Diagram:
Caption: Workflow for boronic acid-catalyzed amidation.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-methylbenzoic acid (1.0 mmol), tert-butylamine (1.2 mmol), phenylboronic acid (5-10 mol%), and toluene (sufficient to fill the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Method 3: Titanium(IV) Chloride-Mediated Amidation
Titanium(IV) chloride (TiCl₄) is a powerful Lewis acid that can effectively promote the direct amidation of carboxylic acids and amines.[4]
Causality of Experimental Choices:
-
Catalyst/Promoter: TiCl₄ activates the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Base: A non-nucleophilic base, such as pyridine, is often used as the solvent and to neutralize the HCl generated during the reaction.
-
Temperature: The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.
Experimental Workflow Diagram:
Caption: Workflow for TiCl₄-mediated amidation.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylbenzoic acid (1.0 mmol) and tert-butylamine (1.2 mmol) in anhydrous pyridine.
-
Addition of TiCl₄: Cool the solution in an ice bath and slowly add a solution of TiCl₄ in an appropriate solvent (e.g., dichloromethane) (typically 1.0-1.2 equivalents) dropwise. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, warm the reaction mixture to the desired temperature (e.g., 85 °C) and stir until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Method 4: Enzymatic Synthesis using Lipase
Enzymatic catalysis offers a highly selective and environmentally friendly approach to amide synthesis. Lipases, which are readily available and robust enzymes, can catalyze the amidation reaction under mild conditions.[5]
Causality of Experimental Choices:
-
Biocatalyst: Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are often used due to their high activity, stability in organic solvents, and ease of recovery and reuse.
-
Substrates: The reaction can be performed directly from the carboxylic acid and amine, or from an ester derivative of the carboxylic acid (transamidation).
-
Solvent: A non-aqueous solvent, such as toluene or tert-butyl methyl ether (MTBE), is typically used to minimize hydrolysis of the ester or amide.
-
Temperature: The reaction is generally carried out at a mild temperature (e.g., 40-60 °C) to maintain the enzyme's activity.
Experimental Workflow Diagram:
Sources
Application Notes and Protocols for the Reaction of N-t-Butyl-2-methylbenzamide with Organometallics
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization of Aromatic Scaffolds
The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Directed ortho-metalation (DoM) has emerged as a powerful strategy for achieving this selectivity, overcoming the limitations of classical electrophilic aromatic substitution.[1][2] This application note provides a detailed guide to the reaction of N-t-Butyl-2-methylbenzamide with organometallic reagents, focusing on the principles of DoM using organolithium reagents and exploring the reactivity of Grignard reagents with this versatile substrate.
The N-t-butyl amide functional group in this compound serves as a potent Directed Metalation Group (DMG). The Lewis basic carbonyl oxygen coordinates to the organometallic species, positioning it to deprotonate the sterically accessible C-H bond at the ortho position.[2][3] The presence of a methyl group at the C2 position directs this metalation exclusively to the C6 position, offering a reliable method for introducing a wide array of electrophiles at a specific site on the aromatic ring. This guide will provide both the theoretical underpinnings and practical, field-tested protocols for leveraging this reactivity.
Part 1: Directed ortho-Metalation with Organolithium Reagents
The reaction of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), results in the formation of an ortho-lithiated intermediate. This powerful nucleophile can then be quenched with various electrophiles to introduce new functional groups.
Mechanism of Directed ortho-Metalation
The mechanism proceeds through a coordinated intermediate where the lithium atom of the organolithium reagent is chelated by the carbonyl oxygen and the amide nitrogen (after initial deprotonation of the N-H proton). This brings the alkyl group of the organolithium reagent into close proximity to the ortho-proton at C6, facilitating its abstraction.
Caption: General mechanism of Directed ortho-Metalation (DoM).
Experimental Protocol: ortho-Lithiation and Alkylation
This protocol details the ortho-lithiation of this compound followed by quenching with an alkyl halide electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)[4]
-
Electrophile (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard Schlenk line equipment
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup:
-
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.
-
Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M solution) in the reaction flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-BuLi (2.2 eq) dropwise to the stirred solution at -78 °C. The first equivalent deprotonates the N-H proton, and the second deprotonates the ortho C-H. A color change (typically to yellow or orange) may be observed, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
-
Electrophilic Quench:
-
Add the electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sources
N-t-Butyl-2-methylbenzamide: A Keystone Reagent for Directed Heterocyclic Synthesis
An Application Guide for Advanced Organic Synthesis:
Abstract
N-t-Butyl-2-methylbenzamide is a deceptively simple molecule that has emerged as a powerhouse in the synthesis of complex heterocyclic scaffolds. Its strategic combination of a sterically hindered N-tert-butyl amide and an adjacent, reactive methyl group provides chemists with multiple, orthogonal handles for molecular elaboration. The amide functionality serves as a potent and predictable directing group for ortho-metalation, enabling precise functionalization of the aromatic ring. This guide elucidates the core principles governing its reactivity and provides detailed protocols for its application in constructing high-value heterocyclic systems, such as isoquinolones and other fused nitrogen heterocycles, which are prevalent in medicinal chemistry and materials science.
The Foundational Principle: Directed ortho-Metalation (DoM)
The true synthetic utility of this compound is rooted in the concept of Directed ortho-Metalation (DoM). The tertiary amide, containing a Lewis basic oxygen and nitrogen, acts as an efficient Directing Metalation Group (DMG).[1][2] When treated with a strong organolithium base, such as sec-butyllithium (s-BuLi), the base coordinates to the amide. This complexation dramatically increases the kinetic acidity of the protons at the ortho position (C6), leading to rapid and highly regioselective deprotonation to form an aryllithium intermediate.[3]
Causality Behind Experimental Choices:
-
Base Selection: sec-Butyllithium or tert-butyllithium are often preferred over n-butyllithium. Their increased basicity and steric bulk accelerate the deprotonation step while minimizing competitive nucleophilic attack at the amide carbonyl.[4]
-
Solvent & Additives: The reaction is typically performed in anhydrous aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures (-78 °C) to ensure the stability of the aryllithium species. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates, increasing the basicity and accelerating the metalation.[2]
-
The Role of the N-t-Butyl Group: The bulky tert-butyl group provides crucial steric protection to the amide carbonyl, further disfavoring unwanted nucleophilic addition by the organolithium base and stabilizing the planar conformation of the amide, which enhances its directing ability.
The resulting aryllithium is a potent nucleophile that can be quenched with a wide array of electrophiles (E+), installing a new functional group exclusively at the C6 position. This predictable functionalization is the gateway to subsequent cyclization strategies.
Figure 1: Workflow for Directed ortho-Metalation.
Application Protocol I: Synthesis of Isoquinolones via Rh(III)-Catalyzed C-H Annulation
Isoquinolin-1(2H)-ones are privileged scaffolds in numerous bioactive molecules.[5] Transition-metal-catalyzed C-H activation provides a highly atom- and step-economical route to these structures. In this approach, the amide group of a benzamide derivative acts as an internal directing group, guiding a transition metal catalyst to activate a typically inert C-H bond for subsequent annulation with a coupling partner like an alkyne.[5]
This compound, after functionalization via DoM, is an excellent substrate for these transformations. For instance, a halogen or triflate can be installed at the C6 position and then coupled, or the parent molecule can be used directly in reactions that activate the C-H bond ortho to the methyl group. A more direct and modern approach involves the annulation of benzamides with alkynes using a directing group that also functions as an internal oxidant, such as an N-pivaloyloxy group.[5]
Mechanism Insight: The catalytic cycle typically begins with the coordination of the benzamide's directing group to the metal center (e.g., Rh(III)). This is followed by a concerted metalation-deprotonation event to form a seven-membered rhodacycle intermediate. The alkyne then undergoes migratory insertion into the Rh-C bond, and subsequent reductive elimination releases the annulated isoquinolone product, regenerating the active catalyst.[5]
Figure 2: Catalytic cycle for Rh(III)-catalyzed isoquinolone synthesis.
Experimental Protocol: Rh(III)-Catalyzed Annulation
This protocol is adapted from methodologies described for the synthesis of isoquinolone derivatives via C-H activation.[5]
Materials:
-
N-Pivaloyloxy-2-methylbenzamide (Substrate, 1.0 equiv)
-
Diphenylacetylene (Alkyne, 1.2 equiv)
-
[Cp*RhCl₂]₂ (Catalyst, 2.5 mol%)
-
CsOAc (Additive, 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or t-AmylOH (Solvent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-Pivaloyloxy-2-methylbenzamide (e.g., 0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol), and CsOAc (0.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Add diphenylacetylene (0.24 mmol) followed by anhydrous DCE (2.0 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure isoquinolone product.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected outcome is the formation of a highly substituted isoquinolone.
Application Protocol II: Radical Cyclization to Fused Heterocycles
The 2-methyl group on the benzamide is not merely a steric placeholder; it is a functional handle. It can be halogenated (e.g., using NBS) to form an o-(bromomethyl)benzamide derivative. This new electrophilic center is perfectly positioned for intramolecular cyclization reactions to form fused heterocyclic systems.
A powerful strategy is radical cyclization. For instance, an N-tert-butyl-o-bromobenzyl derivative can be functionalized with an unsaturated moiety (like a methacryl amide) and then subjected to radical-generating conditions (e.g., using Bu₃SnH and AIBN) to initiate a cyclization cascade.[6] This approach has been successfully used to synthesize 2-benzazepines through a 7-endo selective cyclization.[6]
Causality Behind Experimental Choices:
-
Radical Initiator: AIBN is a common thermal initiator that decomposes at a predictable rate to generate radicals.
-
Chain Carrier: Tributyltin hydride (Bu₃SnH) is a classic reagent for generating aryl radicals from aryl bromides and propagating the radical chain reaction.[6]
-
Regioselectivity: The 7-endo versus 6-exo cyclization pathway is kinetically controlled. The specific substitution pattern on the alkene and the conformation of the radical intermediate determine which pathway is favored.[6]
Data Summary: Radical Cyclization Outcomes
The regioselectivity of radical cyclizations can be influenced by reaction conditions. The table below summarizes typical outcomes observed in related systems.
| Precursor Type | Radical Conditions | Major Product | Selectivity | Yield (%) | Reference |
| N-t-butyl-o-bromobenzylmethacryl amide | Bu₃SnH, AIBN, Toluene | 2-Benzazepine | 7-endo | 60-75 | [6] |
| N-allyl-2-bromo-N-tosylbenzamide | Pd(OAc)₂, PPh₃, Base | Dihydroisoquinolone | 6-exo | 80-90 | [7] |
Experimental Protocol: Synthesis via Radical Cyclization
This protocol is a conceptual adaptation for synthesizing a fused lactam starting from a derivative of this compound.
Step A: Bromination of the Methyl Group
-
Dissolve this compound (1.0 equiv) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under a bright lamp for 4-6 hours until TLC indicates consumption of the starting material.
-
Cool, filter the succinimide, and concentrate the solvent. The crude N-t-Butyl-2-(bromomethyl)benzamide can often be used directly in the next step.
Step B: Intramolecular Radical Cyclization
-
Precursor Synthesis: Couple the brominated intermediate with a suitable nucleophile containing a radical acceptor (e.g., an allylic amine) to form the cyclization precursor.
-
Cyclization Setup: Dissolve the precursor (1.0 equiv) in degassed toluene.
-
Reagent Addition: Add Bu₃SnH (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv).
-
Reaction: Heat the mixture to 80-110 °C under an inert atmosphere for 2-4 hours.
-
Workup & Purification: Cool the reaction, concentrate the solvent, and purify by flash chromatography to isolate the cyclized heterocyclic product.
Validation: Successful cyclization can be confirmed by NMR spectroscopy, observing the disappearance of vinylic proton signals and the appearance of new aliphatic signals corresponding to the newly formed ring.
Conclusion and Future Outlook
This compound is a versatile and powerful building block for modern organic synthesis. Its utility stems from the synergistic interplay between the amide directing group and the reactive methyl substituent. By leveraging foundational strategies like Directed ortho-Metalation and participating in advanced catalytic processes such as C-H activation and radical cyclization, this reagent provides reliable and efficient pathways to valuable heterocyclic cores. Future applications will likely focus on its integration into asymmetric catalysis and complex natural product synthesis, further cementing its role as an indispensable tool for drug discovery and materials science professionals.
References
- Clayden, J., & Yasin, S. A. (2002). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI.
- Yamada, K., et al. (2013). Kinetic study of the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides. Journal of Organic Chemistry, 78(8), 3961-71.
- Beak, P., & Snieckus, V. (1982). Directed Lithiation of Tertiary 0- Amino Benzamides. Journal of Organic Chemistry.
- Gevorgyan, V., et al. (2021). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
- Kumar, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1134-1145.
- Patel, H., et al. (2020). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 85(15), 9684–9695.
- Baran, P. S. (2006). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Iqbal, N., et al. (2021). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry, 2021, 6649382.
- Singh, R., & Geetanjali. (2016).
- Asaikumar, L., et al. (2012). Synthesis and biological activity of some heterocyclic compounds containing benzimidazole and beta-lactam moiety. Journal of Chemical Sciences, 124, 455-463.
- Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- Surry, D. S., & Buchwald, S. L. (2011). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles.
- Narendra, T., et al. (2016). Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (ii)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes.
- Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide ortho lithiation. Regioselective synthesis of condensed heterocycles. Chemical Reviews, 90(6), 879-933.
- Li, J., et al. (2023). Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry, 88(17), 12345-12354.
- Clayden, J. (2004). Directed ortho-Metalation. In Chemistry of Organolithium Compounds. Wiley.
- Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University.
- Yoo, H. W., et al. (1989). Cyclization Reaction of 2(2,2-diethoxy ethyl)Aminobenzamide derivatives (II). Yakhak Hoeji, 33(4), 246-252.
- Reddy, T. J., et al. (2007). Palladium-Catalyzed N-Heteroannulation of N-Allyl- or N-Benzyl-2-nitrobenzenamines: Synthesis of 2-Substituted Benzimidazoles. Organic Letters, 9(19), 3781-3783.
- Vo, C. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection.
- Wang, Y., et al. (2022). Radical Cyclization of N-Methacryloyl-2-Arylbenzoimidazoles with Nitriles, Ketones, and tert-Butyl Nitrite under Mild Conditions. Asian Journal of Organic Chemistry, 11(7), e202200231.
- Maji, A., & Kundu, S. (2022). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers, 9, 2469-2516.
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- 5. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic study of the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides: kinetic investigation of the cyclization and 1,7-hydrogen transfer of aromatic radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for N-t-Butyl-2-methylbenzamide in Agrochemical Research
Abstract: This technical guide provides a comprehensive overview of the potential applications of N-t-Butyl-2-methylbenzamide in the field of agrochemical research. While the benzamide chemical family is well-established in the development of fungicides, insecticides, and herbicides, this document focuses on elucidating the specific experimental pathways for evaluating this compound as a novel active ingredient.[1][2][3] We present detailed protocols for its synthesis, and for screening its potential insecticidal, fungicidal, and herbicidal activities. The causality behind experimental choices is explained, and self-validating systems are described to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Benzamide Scaffold in Agrochemicals
The benzamide functional group is a privileged structure in modern agrochemical design, renowned for its versatility and presence in a wide array of commercial products.[2] Its derivatives have been successfully developed into potent insecticides, fungicides, and herbicides.[2][3][4] For instance, benzamide insecticides have been shown to target the allosteric regulatory sites of GABA receptors in insects, leading to hyper-excitation of the central nervous system and eventual death.[2][5] In the realm of fungicides, certain benzamides act by inhibiting tubulin polymerization, a critical process for fungal cell division.[4]
This compound is a specific analogue within this broad class. The N-alkyl substitution, particularly the bulky tert-butyl group, is a key feature in many biologically active molecules, potentially influencing binding affinity to target proteins and metabolic stability.[6][7] The 2-methyl substitution on the phenyl ring can likewise affect the molecule's conformation and interaction with biological targets. This guide provides the foundational protocols to explore the agrochemical potential of this specific compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of tert-butylamine with 2-methylbenzoyl chloride. This is a standard and versatile method for creating a library of N-alkylbenzamide derivatives for screening purposes.[6]
Experimental Protocol: Synthesis
Materials:
-
2-Methylbenzoyl chloride
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine as a base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath to control the exothermic reaction.
-
Add a suitable base such as triethylamine (1.2 equivalents) to the solution to act as an acid scavenger.
-
Slowly add tert-butylamine (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of this compound.
Application in Insecticide Research
Many benzamide derivatives have demonstrated potent insecticidal properties.[8][9] Some act as insect growth regulators by interfering with chitin synthesis, while others are neurotoxins targeting GABA receptors.[2][6] The following protocols are designed to evaluate the insecticidal potential of this compound against common agricultural pests.
Protocol 3.1: Insecticidal Bioassay against Lepidopteran Larvae (e.g., Spodoptera frugiperda)
This protocol assesses the compound's efficacy as a stomach poison.
Materials:
-
This compound
-
Acetone (for stock solution)
-
Triton X-100 (surfactant)
-
Distilled water
-
Second or third instar larvae of Spodoptera frugiperda (fall armyworm)
-
Artificial diet
-
Petri dishes or multi-well plates
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions in distilled water containing 0.1% Triton X-100 to ensure proper mixing and adhesion to the diet. A typical concentration range for initial screening is 1, 10, 50, 100, and 500 ppm.
-
Diet Incorporation: Warm the artificial diet until it is molten but not hot. Add the test solution to the diet at a 1:9 (v/v) ratio and mix thoroughly. Pour the treated diet into Petri dishes or wells of a multi-well plate and allow it to solidify. A control group should be prepared with the acetone and surfactant solution only.
-
Insect Infestation: Place one larva into each container with the treated diet.
-
Incubation: Maintain the containers in a controlled environment (e.g., 25±2°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Data Presentation: Example Mortality Data
| Concentration (ppm) | No. of Larvae | Mortality at 72h (%) | Corrected Mortality (%) |
| Control | 30 | 6.7 | 0 |
| 1 | 30 | 13.3 | 7.1 |
| 10 | 30 | 30.0 | 25.0 |
| 50 | 30 | 60.0 | 57.1 |
| 100 | 30 | 86.7 | 85.7 |
| 500 | 30 | 100.0 | 100.0 |
Application in Fungicide Research
The benzamide class includes several commercial fungicides.[1][10] These compounds often work by disrupting key cellular processes in pathogenic fungi. The following protocol outlines a method for in vitro screening of this compound against common plant pathogenic fungi.
Protocol 4.1: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or acetone for stock solution
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile Petri dishes
-
Cork borer
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in DMSO.
-
Medium Preparation: Autoclave the PDA medium and cool it to about 50-60°C.
-
Poisoned Medium: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate containing PDA with the same amount of DMSO used in the treatment plates. Pour the media into sterile Petri dishes and allow them to solidify.
-
Fungal Inoculation: Use a sterile cork borer to cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture. Place the disc, mycelial side down, in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 22±2°C) in the dark.
-
Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the fungal colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony in the control and dt is the average diameter in the treatment. Determine the EC₅₀ (effective concentration for 50% inhibition) value.
Caption: Experimental workflow for in vitro fungicide screening.
Application in Herbicide Research
While less common than for insecticides or fungicides, some benzamide compounds have been patented for their herbicidal activity.[3][11] They can act through various mechanisms, including pigment synthesis inhibition.[11] A primary screen for herbicidal activity involves evaluating the compound's effect on seed germination and early seedling growth.
Protocol 5.1: Pre-emergence Herbicidal Activity Assay
Materials:
-
This compound
-
Acetone and Tween-20 (surfactant)
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species
-
Pots or trays filled with sterilized sandy loam soil
-
Growth chamber
Procedure:
-
Planting: Fill pots with soil and sow a predetermined number of seeds of each weed species at a depth of 0.5-1.0 cm.
-
Preparation of Spray Solution: Dissolve the test compound in acetone and then dilute with water containing 0.5% Tween-20 to achieve the desired application rates (e.g., equivalent to 100, 250, 500, 1000 g a.i./ha). A control group should be sprayed with the acetone-surfactant solution alone.
-
Application: Uniformly spray the soil surface with the test solutions using a laboratory sprayer.
-
Incubation: Place the pots in a controlled growth chamber (e.g., 28/20°C day/night temperature, 14h photoperiod). Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.
-
Data Collection: After 14-21 days, record the percentage of seed germination and visually assess the phytotoxicity on a scale of 0-100 (0 = no effect, 100 = complete kill). Measure the shoot and root length and the fresh weight of the surviving seedlings.
-
Data Analysis: Compare the germination, growth parameters, and phytotoxicity ratings of the treated groups to the control group.
Data Presentation: Example Phytotoxicity Data (14 Days After Treatment)
| Application Rate (g/ha) | E. crus-galli (% Phytotoxicity) | A. retroflexus (% Phytotoxicity) |
| Control | 0 | 0 |
| 100 | 15 | 25 |
| 250 | 40 | 55 |
| 500 | 75 | 85 |
| 1000 | 95 | 100 |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial evaluation of this compound as a potential agrochemical candidate. Based on the well-documented activities of the broader benzamide class, there is a strong rationale for screening this compound for insecticidal, fungicidal, and herbicidal properties. Positive results from these primary screens would warrant further investigation, including mode of action studies, evaluation against a broader spectrum of pests and pathogens, and crop safety assessments. The structural features of this compound offer intriguing possibilities for novel biological activity, making it a worthwhile candidate for agrochemical discovery programs.
References
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New Nicotinamides and Benzamides as Potential Fungicidal Agents. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (2015). PubMed. Retrieved January 9, 2026, from [Link]
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Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (2016). MDPI. Retrieved January 9, 2026, from [Link]
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Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. (2023). Journal of Agricultural and Food Chemistry. Retrieved January 9, 2026, from [Link]
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Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety. (2024). Journal of Agricultural and Food Chemistry. Retrieved January 9, 2026, from [Link]
-
Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors. (2020). PubMed. Retrieved January 9, 2026, from [Link]
-
Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae). (2022). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis and In Silico Evaluation of Potential Insecticide Activity of Benzamides. (2022). MDPI. Retrieved January 9, 2026, from [Link]
-
N-tert-butyl-2-methyl-5-methylsulfanylbenzamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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General procedure for the synthesis of N-alkylbenzamides. (2017). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
- Benzamide compounds and their use as herbicides. (2017). Google Patents.
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. (2019). The Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Insecticidal 3-benzamido-N-phenylbenzamides specifically bind with high affinity to a novel allosteric site in housefly GABA receptors. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis of 4-bromo-N-tert-butyl-benzamide. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). PMC - NIH. Retrieved January 9, 2026, from [Link]
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Synthesis and insecticidal activity of benzoheterocyclic analogues of N′-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. (2003). ResearchGate. Retrieved January 9, 2026, from [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH. Retrieved January 9, 2026, from [Link]
-
Isolation and identification of antifungal N-butylbenzenesulphonamide produced by Pseudomonas sp. AB2. (2000). PubMed. Retrieved January 9, 2026, from [Link]
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Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. (2003). PubMed. Retrieved January 9, 2026, from [Link]
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N-t-Butylbenzamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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USE OF N-BENZYLBENZAMIDE COMPOUND AS HERBICIDE. (2021). WIPO. Retrieved January 9, 2026, from [Link]
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functionalization of the aromatic ring of N-t-Butyl-2-methylbenzamide
An In-Depth Guide to the Regioselective Functionalization of the N-t-Butyl-2-methylbenzamide Aromatic Ring
Abstract
This compound is a valuable scaffold in medicinal chemistry and materials science. Its utility is significantly enhanced by the precise functionalization of its aromatic ring, which allows for the systematic modulation of its physicochemical and biological properties. This guide provides a comprehensive overview of the principal strategies for achieving regioselective C-H functionalization on this substrate. We will delve into the mechanistic underpinnings of Directed ortho-Metalation (DoM), transition-metal-catalyzed C-H activation, and classical electrophilic aromatic substitution. Each section offers detailed, field-tested protocols, explains the causal logic behind experimental choices, and presents comparative data to guide researchers in selecting the optimal strategy for their synthetic goals.
Strategic Overview: Analyzing the this compound Scaffold
The regiochemical outcome of any substitution on the this compound ring is governed by the interplay of the electronic and steric effects of its two substituents: the N-t-butylcarboxamide group and the methyl group.
-
N-t-Butylcarboxamide Group: This tertiary amide is a powerful Directed Metalation Group (DMG) . Its ability to coordinate with organolithium bases or transition metals dramatically increases the kinetic acidity of the adjacent C6 proton, enabling highly selective ortho-functionalization.[1][2] In classical electrophilic aromatic substitution (EAS), the amide group is moderately deactivating and meta-directing due to resonance withdrawal of electron density from the ring.
-
Methyl Group: This is a classical activating group for EAS, directing incoming electrophiles to the ortho (C3) and para (C5) positions through inductive and hyperconjugative electron donation.
-
Steric Hindrance: The bulky tert-butyl group on the amide nitrogen and the adjacent methyl group at C2 create significant steric congestion around the C3 and C6 positions, which can influence reagent approach and reaction rates.
These competing influences allow for the targeted functionalization of different positions on the aromatic ring by carefully selecting the appropriate chemical methodology.
Caption: Strategic sites for functionalization on the this compound ring.
Directed ortho-Metalation (DoM): The C6 Position Workhorse
Directed ortho-metalation (DoM) is arguably the most reliable and regioselective method for functionalizing the C6 position of this compound.[3][4] The reaction proceeds via a Complex Induced Proximity Effect (CIPE), where the Lewis basic amide oxygen coordinates to an alkyllithium reagent, positioning the base to selectively abstract the sterically accessible C6 proton.[2] This generates a stable aryllithium intermediate that can be trapped with a wide variety of electrophiles.
Caption: General experimental workflow for Directed ortho-Metalation (DoM).
Protocol 1: ortho-Iodination of this compound via DoM
This protocol details the introduction of an iodine atom at the C6 position, creating a versatile handle for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and a thermometer, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-Butyllithium (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange.
-
Stirring: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the aryllithium species.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C. The dark color of the iodine will dissipate upon addition.
-
Warming & Quenching: After stirring for 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the C6-iodinated product.
| Electrophile | C6-Substituent | Typical Yield (%) |
| I₂ | -I | 85-95% |
| B(OiPr)₃ then H⁺ | -B(OH)₂ | 70-85% |
| DMF | -CHO | 75-90% |
| CO₂ then H⁺ | -COOH | 80-95% |
Transition Metal-Catalyzed C-H Activation
Modern synthetic chemistry increasingly relies on transition metal catalysis for C-H functionalization, offering milder conditions and complementary reactivity to classical methods.[6][7] For this compound, the amide group again serves as an effective directing group for various metals.
Iridium-Catalyzed ortho-Borylation
Iridium-catalyzed C-H borylation is a powerful method for installing a boronic ester at the C6 position.[8] This functional group is exceptionally versatile, serving as a key partner in Suzuki-Miyaura cross-coupling reactions to form C-C, C-N, and C-O bonds. The reaction typically employs an iridium catalyst with a bipyridine-based ligand and a boron source like bis(pinacolato)diboron (B₂pin₂).
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.
Protocol 2: Iridium-Catalyzed ortho-C-H Borylation
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (Iridium precatalyst)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)
-
Anhydrous solvent (e.g., THF, Cyclohexane)
Procedure:
-
Setup: In a glovebox or under an argon atmosphere, add this compound (1.0 eq), B₂pin₂ (1.5 eq), [Ir(OMe)(cod)]₂ (1.5 mol%), and dtbpy (3.0 mol%) to an oven-dried vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., THF) to achieve a concentration of ~0.5 M.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Rationale: The bipyridine ligand is crucial for catalyst stability and activity.[8] The reaction is typically performed under inert conditions to prevent catalyst deactivation and hydrolysis of the boron reagent.
-
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the C6-borylated product.
Palladium-Catalyzed C-H Functionalization
Palladium catalysis can also be employed for C-H functionalization, often for arylation or olefination reactions.[9][10] The N-t-butylamide group can direct a palladium catalyst to the C6 position, forming a palladacycle intermediate that can then couple with various partners like aryl halides.[7][11]
Electrophilic Aromatic Substitution (EAS)
While DoM and C-H activation target the C6 position, classical EAS can be used to functionalize other positions, primarily C5 and C3. The regioselectivity is a contest between the ortho, para-directing methyl group and the meta-directing amide group. Generally, the stronger activating effect of the methyl group dominates, leading to substitution primarily at the C5 (para) position, with minor products arising from substitution at the sterically hindered C3 (ortho) position.[12]
Protocol 3: Regioselective Nitration with tert-Butyl Nitrite
Harsh nitrating conditions (e.g., HNO₃/H₂SO₄) can lead to side reactions or amide hydrolysis. tert-Butyl nitrite (TBN) offers a milder, chemoselective alternative for nitration.[13][14]
Materials:
-
This compound
-
tert-Butyl nitrite (TBN)
-
Acetonitrile (MeCN)
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and acetonitrile.
-
Reagent Addition: Add tert-Butyl nitrite (2.0-3.0 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent and excess TBN under reduced pressure.
-
Purification: Purify the resulting mixture of regioisomers (primarily C5-nitro and C3-nitro) by flash column chromatography.
| EAS Reaction | Reagent | Major Product | Minor Product |
| Nitration | t-BuONO | C5-NO₂ | C3-NO₂ |
| Bromination | NBS, Acetic Acid | C5-Br | C3-Br |
| Friedel-Crafts Acylation | AcCl, AlCl₃ | C5-Ac | C3-Ac |
Summary and Strategic Choice
The functionalization of this compound is a solved problem with multiple high-yielding, regioselective solutions. The choice of method depends entirely on the desired position of substitution.
Caption: Decision tree for selecting a functionalization strategy.
-
For C6-Functionalization: Directed ortho-metalation is the most robust and versatile strategy. For installing a boronic ester, iridium-catalyzed C-H borylation is an excellent, milder alternative.
-
For C5-Functionalization: Electrophilic aromatic substitution is the method of choice, as this position is electronically activated and sterically accessible.
-
For C3/C4-Functionalization: Direct functionalization at these positions is challenging. A multi-step sequence, potentially starting from a C5 or C6 functionalized intermediate, would likely be required.
By understanding the underlying principles of each method, researchers can strategically and efficiently synthesize a diverse library of this compound derivatives for applications in drug discovery and beyond.
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Retrieved January 9, 2026, from [Link]
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Egan, J. P., et al. (2018). Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity. NIH Public Access. Retrieved January 9, 2026, from [Link]
-
Biswas, S., et al. (2019). meta-Selective C-H Borylation of Benzamides and Pyridines by an Iridium-Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society, 141(19), 7972-7979. Retrieved January 9, 2026, from [Link]
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Chem-Station. (2015, January 13). Directed ortho Metalation. Chem-Station Int. Ed. Retrieved January 9, 2026, from [Link]
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University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved January 9, 2026, from [Link]
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Kuninobu, Y., et al. (2019). meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society, 141(19), 7972-7979. Retrieved January 9, 2026, from [Link]
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Ghavale, Y. S., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Retrieved January 9, 2026, from [Link]
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Barrow, J. C., et al. (2001). Access to Diarylmethanols by Wittig Rearrangement of ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides. The Journal of Organic Chemistry, 66(21), 7239-7242. Retrieved January 9, 2026, from [Link]
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Boebel, T. A., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 10(20), 4540-4543. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. Retrieved January 9, 2026, from [Link]
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Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. Retrieved January 9, 2026, from [Link]
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Request PDF. (2012). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp(2) C-H Bond Activation. The Journal of Organic Chemistry, 77(7), 3341-7. Retrieved January 9, 2026, from [Link]
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Singh, S., et al. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(15), 8010-8018. Retrieved January 9, 2026, from [Link]
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The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. 81(3), 787-802. Retrieved January 9, 2026, from [Link]
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DR-NTU, Nanyang Technological University. (n.d.). Transition-metal free reductive functionalization of tertiary carboxamides and lactams for α-branched amine synthesis. Retrieved January 9, 2026, from [Link]
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American Chemical Society. (n.d.). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Retrieved January 9, 2026, from [Link]
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Galkin, M. V., & Kulanthaivel, P. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(15), 3466-3469. Retrieved January 9, 2026, from [Link]
-
Daugulis, O., et al. (2015). Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 48(4), 1004-1016. Retrieved January 9, 2026, from [Link]
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Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1132-1142. Retrieved January 9, 2026, from [Link]
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DTIC. (2018, March 30). Development of Solvent-Free Nitration Processes Using Tert-Butyl Nitrite. Retrieved January 9, 2026, from [Link]
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Scale-Up Synthesis of N-t-Butyl-2-methylbenzamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-t-Butyl-2-methylbenzamide is a key intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals and agrochemicals. The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. This guide provides a comprehensive overview of the scale-up synthesis, focusing on practical, field-proven insights to ensure a safe, efficient, and reproducible process.
Reaction Scheme and Mechanism
The most common and industrially viable method for synthesizing this compound is the acylation of tert-butylamine with 2-methylbenzoyl chloride.[1] This reaction is a nucleophilic acyl substitution, a fundamental transformation in organic chemistry.
Reaction:
2-Methylbenzoyl Chloride + tert-Butylamine → this compound + Hydrochloric Acid
The reaction proceeds via the nucleophilic attack of the tert-butylamine on the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. The subsequent loss of a chloride ion and a proton from the amine results in the formation of the stable amide bond.
Process Development and Optimization for Scale-Up
Scaling up this synthesis requires careful consideration of several critical parameters to maintain yield, purity, and safety.
Reagent Selection and Stoichiometry
-
2-Methylbenzoyl Chloride: This starting material is typically synthesized from 2-methylbenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] For large-scale operations, thionyl chloride is often preferred due to its cost-effectiveness.[3]
-
tert-Butylamine: A highly flammable and corrosive liquid, requiring careful handling and storage under inert gas.
-
Base: A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which can otherwise form a non-reactive salt with the starting amine.[1] An excess of tert-butylamine can also serve as the base, but this may complicate purification.
Table 1: Typical Reagent Stoichiometry
| Reagent | Molar Equivalent |
| 2-Methylbenzoyl Chloride | 1.0 |
| tert-Butylamine | 1.1 - 1.5 |
| Triethylamine (if used) | 1.2 - 1.5 |
Solvent Selection
The choice of solvent is critical for reaction kinetics, temperature control, and product isolation. Anhydrous dichloromethane (DCM) is a common choice for this reaction at the lab scale.[1] For industrial-scale production, other solvents like toluene may be considered based on factors such as boiling point, cost, and environmental impact.
Temperature Control
The reaction is typically exothermic. Maintaining a low temperature, especially during the addition of 2-methylbenzoyl chloride, is essential to control the reaction rate and prevent the formation of byproducts. An initial temperature of 0°C is often recommended.[1]
Reaction Monitoring
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction on a small scale.[1] For larger-scale production, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative technique.[4]
Detailed Step-by-Step Protocol for Scale-Up Synthesis
This protocol outlines a general procedure for the gram-scale synthesis of this compound. Adjustments may be necessary for larger quantities.
Materials:
-
2-Methylbenzoyl Chloride
-
tert-Butylamine
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (ice-water or cryostat)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry, multi-neck round-bottom flask under an inert atmosphere, dissolve tert-butylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a solid.
-
Safety and Hazard Analysis
Hazard Identification and Mitigation:
-
2-Methylbenzoyl Chloride: Corrosive and causes severe skin burns and eye damage.[5] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
tert-Butylamine: Highly flammable liquid and vapor. It is also harmful if swallowed and causes severe skin burns and eye damage. Keep away from heat, sparks, and open flames. Store and handle under an inert atmosphere.
-
Triethylamine: Flammable liquid and vapor. Toxic if inhaled and causes severe skin burns and eye damage. Use in a well-ventilated area and wear appropriate PPE.
-
Dichloromethane (DCM): Suspected of causing cancer. Use in a well-ventilated fume hood and minimize exposure.
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air.[6] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
Analytical Characterization
Confirmation of the final product's identity and purity is crucial.
Table 2: Analytical Methods for Product Characterization
| Technique | Purpose | Expected Results |
| Melting Point | Purity assessment | A sharp melting point range indicates high purity. |
| ¹H NMR | Structural confirmation | The spectrum should show characteristic peaks for the tert-butyl group (singlet, ~1.46 ppm), the methyl group (singlet, ~2.65 ppm), and the aromatic protons.[1][8] |
| ¹³C NMR | Structural confirmation | The spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule.[8] |
| FTIR | Functional group identification | Characteristic absorption bands for the N-H bond (~3332 cm⁻¹) and the amide C=O bond (~1643 cm⁻¹) should be present.[8] |
| HPLC | Purity determination | A single major peak should be observed, with the area percent representing the purity. |
| Mass Spectrometry | Molecular weight confirmation | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (177.24 g/mol ).[9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction | - Extend reaction time. - Ensure reagents are of high purity and anhydrous. |
| Loss of product during work-up | - Perform extractions carefully. - Ensure complete transfer of material between vessels. | |
| Impure Product | Presence of starting materials | - Optimize stoichiometry. - Ensure complete reaction. |
| Formation of byproducts | - Maintain strict temperature control during the reaction. - Purify the crude product by recrystallization or column chromatography. | |
| Reaction does not start | Inactive reagents | - Use fresh, high-quality reagents. - Ensure the reaction is truly anhydrous. |
Visualization of the Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
The successful scale-up synthesis of this compound hinges on a thorough understanding of the reaction mechanism and careful optimization of process parameters. By implementing robust temperature control, appropriate reagent stoichiometry, and diligent safety protocols, researchers and production chemists can achieve high yields of a pure product in a safe and reproducible manner. The analytical methods outlined provide the necessary tools for quality control, ensuring the final product meets the required specifications for its intended application.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link][3][10]
- This citation is a duplic
- This citation is a duplic
- This citation is a duplic
- This citation provides general information on amide coupling and has been integr
-
PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. [Link][2]
-
SynZeal. (n.d.). Safety Data Sheet - N-Nitroso tertiary Butyl Methyl Amine. [Link][7]
-
Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781. [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. [Link][8]
-
Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 147. [Link]
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 35. [Link]
-
MDPI. (2020). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Molecules, 25(15), 3485. [Link]
- This citation is not directly relevant to the synthesis of this compound and has been omitted.
- This patent provides examples of similar reactions but is not a primary protocol for the target molecule.
- This citation describes a different synthetic route and has been omitted for clarity.
- This patent describes a different synthesis and has been omitted.
-
Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Organic Chemistry Portal. [Link]
-
NIST. (n.d.). Benzoyl chloride, 2-methyl-. NIST Chemistry WebBook. [Link]
- This citation describes a different synthetic route and has been omitted for clarity.
- This citation is a duplicate of reference 13 and has been omitted.
- This citation provides general information on analytical methods and has been integr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. synzeal.com [synzeal.com]
- 8. rsc.org [rsc.org]
- 9. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-t-Butyl-2-methylbenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-t-Butyl-2-methylbenzamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the unique challenges associated with this synthesis. The primary obstacle in this reaction is the significant steric hindrance provided by the ortho-methyl group on the benzoyl moiety and the bulky tert-butyl group on the amine nucleophile. This guide is designed to help you navigate these challenges to achieve optimal reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two principal methods for synthesizing this target molecule:
-
Two-Step Acyl Chloride Method: This involves the initial conversion of 2-methylbenzoic acid to its more reactive acyl chloride derivative, 2-methylbenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2] The isolated acyl chloride is then reacted with tert-butylamine to form the amide.
-
One-Pot Direct Coupling: This route involves condensing 2-methylbenzoic acid and tert-butylamine directly using a coupling reagent. Due to the steric hindrance, standard reagents often fail, and more specialized, potent coupling agents are required.[3][4]
Q2: Why is the synthesis of this compound so challenging?
The difficulty arises from severe steric congestion around the reaction centers. The ortho-methyl group on the benzoic acid derivative crowds the electrophilic carbonyl carbon. Simultaneously, the bulky tert-butyl group on the amine hinders its ability to act as a nucleophile. This combined steric clash makes it difficult for the nucleophilic amine to attack the carbonyl carbon and form the necessary tetrahedral intermediate, leading to slow reaction rates and low yields with standard methods.[3][5]
Q3: My reaction with a standard coupling agent (e.g., EDC, DCC) is failing. What is the cause?
Standard carbodiimide-based coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide), even with additives like HOBt (Hydroxybenzotriazole), are often insufficient to overcome the high activation energy barrier of this sterically demanding reaction.[4][6] The activated carboxylic acid species they form (e.g., an O-acylisourea intermediate) is not reactive enough to be attacked by the hindered tert-butylamine before it degrades or participates in side reactions.
Q4: I have a low yield with significant unreacted starting material. What are the first troubleshooting steps?
-
Re-evaluate Your Coupling Strategy: If using a direct coupling method, your chosen reagent is likely not potent enough. Consider switching to the acyl chloride method or employing a more powerful coupling system (see Table 1).
-
Increase Reaction Temperature: For particularly hindered couplings, elevating the temperature can provide the necessary energy to overcome the activation barrier. Protocols using in situ generated acyl fluorides often require elevated temperatures.[5][7]
-
Check Reagent Purity: Ensure all reagents, especially the amine and solvent, are anhydrous. Water can hydrolyze activated intermediates and the acyl chloride.
-
Increase Reaction Time: Due to the slow reaction rate, extended reaction times (12-24 hours) may be necessary. Monitor the reaction by TLC or LC-MS to track progress.
Part 2: Troubleshooting Guide for Specific Issues
This section addresses specific problems you may encounter during the synthesis.
Scenario 1: Low or No Product Formation with Direct Coupling
Question: I am attempting a direct coupling of 2-methylbenzoic acid and tert-butylamine with EDC/HOBt in DMF, but I only recover starting materials. Why did this fail and what is a better alternative?
Answer: This is a classic case of steric hindrance preventing the reaction. The O-acylisourea intermediate formed by EDC is not electrophilic enough to react with the poorly nucleophilic, bulky tert-butylamine.
Causality and Solution: You must either increase the electrophilicity of the carboxylic acid derivative or use a more potent coupling reagent.
-
Solution A: The Acyl Chloride Route. The most reliable solution is to convert the carboxylic acid to 2-methylbenzoyl chloride.[1] The acyl chloride is significantly more electrophilic and will react more readily with tert-butylamine, even with its steric bulk. See Protocol A for a detailed methodology.
-
Solution B: Advanced Coupling Agents. If a one-pot method is required, you must use a coupling reagent designed for hindered substrates. Reagents that generate highly reactive intermediates, such as acyl fluorides (e.g., using TFFH or BTFFH), are often successful where standard methods fail.[7] These reactions may require higher temperatures to proceed effectively.
Scenario 2: Side Products Observed in the Acyl Chloride Method
Question: I successfully made 2-methylbenzoyl chloride and reacted it with tert-butylamine. However, my crude product shows multiple spots on TLC. What are these impurities?
Answer: When using the acyl chloride method, several side reactions can occur if conditions are not carefully controlled.
Potential Side Products & Mitigation Strategies:
-
Symmetrical Anhydride: 2-methylbenzoyl chloride can react with any residual 2-methylbenzoate (from unreacted starting material or hydrolysis of the acyl chloride) to form 2-methylbenzoic anhydride.
-
Mitigation: Ensure the 2-methylbenzoyl chloride is pure and used immediately after preparation. Perform the reaction under strictly anhydrous conditions.
-
-
Diacylation: Although unlikely with the bulky tert-butylamine, it is theoretically possible for the product amide to be acylated again under forcing conditions.
-
Mitigation: Use a controlled stoichiometry, typically with a slight excess of the amine (1.1-1.2 equivalents). Add the acyl chloride slowly to a solution of the amine to avoid localized high concentrations of the acylating agent.
-
-
Unreacted Acyl Chloride: If the reaction does not go to completion, you will have residual acyl chloride.
-
Mitigation: This is typically addressed during workup. Quenching the reaction mixture with water or a mild aqueous base (e.g., NaHCO₃ solution) will hydrolyze any remaining acyl chloride back to the water-soluble carboxylate salt, which can be easily removed by extraction.
-
Scenario 3: Difficulty with Product Purification
Question: My reaction has worked, but I am struggling to separate the this compound product from the unreacted 2-methylbenzoic acid starting material. How can I purify my product effectively?
Answer: This separation can be achieved by leveraging the difference in acidity between the product (neutral amide) and the starting material (carboxylic acid).
Purification Protocol:
-
Aqueous Extraction: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium hydroxide (NaOH). This will deprotonate the acidic 2-methylbenzoic acid, converting it into its water-soluble sodium salt, which will partition into the aqueous layer.
-
Water, followed by brine (saturated NaCl solution) to remove residual base and salts.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Recrystallization or Chromatography: The resulting crude solid can often be purified further by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). If impurities persist, column chromatography on silica gel is a reliable method.[8][9] A gradient elution from hexane to ethyl acetate is typically effective.
Part 3: Experimental Protocols and Data
Workflow for Method Selection
The following diagram outlines a decision-making process for synthesizing this compound.
Caption: Decision workflow for this compound synthesis.
Table 1: Comparison of Coupling Reagents for Hindered Amide Synthesis
| Reagent Class | Examples | Mechanism | Pros | Cons for this Synthesis |
| Carbodiimides | EDC, DCC | Forms O-acylisourea intermediate | Inexpensive, common | Not Recommended. Low reactivity, often fails for hindered substrates.[4] |
| Phosphonium Salts | PyBOP, HBTU | Forms activated OBt/OAt ester | High yields for peptides, fast | Can fail with severe steric hindrance. Expensive. |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Forms highly reactive activated ester | Very powerful, high yields | Expensive, can be moisture sensitive. Good option if available. |
| Acyl Halide Precursors | TFFH, BTFFH, PyFluor | In situ formation of acyl fluoride | Acyl fluorides are highly reactive | Excellent choice. Requires elevated temperatures and anhydrous conditions.[5][7][10] |
Protocol A: Two-Step Acyl Chloride Method
Part A1: Synthesis of 2-Methylbenzoyl Chloride [1][2]
-
Materials: 2-methylbenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic).
-
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).
-
Charge the flask with 2-methylbenzoic acid (1.0 eq).
-
Carefully add thionyl chloride (2.0-3.0 eq) to the flask, followed by 1-2 drops of DMF.
-
Heat the mixture to reflux (approx. 80-90°C) with stirring. The solid acid will dissolve as it reacts.
-
Continue heating for 2-3 hours or until gas evolution ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-methylbenzoyl chloride (a colorless to pale yellow liquid) is typically used in the next step without further purification.
-
Part A2: Amidation via Schotten-Baumann Conditions [1]
-
Materials: 2-methylbenzoyl chloride, tert-butylamine, anhydrous dichloromethane (DCM), triethylamine (Et₃N) or pyridine.
-
Procedure:
-
In a separate flask, dissolve tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the amine solution to 0°C using an ice bath.
-
Dissolve the crude 2-methylbenzoyl chloride (1.0 eq) from the previous step in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours or until completion (monitored by TLC).
-
Proceed with the aqueous workup and purification as described in Scenario 3 .
-
Protocol B: Direct Coupling via In Situ Acyl Fluoride Formation[5][7]
-
Materials: 2-methylbenzoic acid, tert-butylamine, BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate), a non-nucleophilic base (e.g., DIPEA), anhydrous acetonitrile or DMF.
-
Procedure:
-
To a dry flask under an inert atmosphere, add 2-methylbenzoic acid (1.0 eq), BTFFH (1.2 eq), and anhydrous solvent.
-
Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add tert-butylamine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and proceed with the aqueous workup and purification as described in Scenario 3 .
-
Part 4: Mechanistic Considerations
The core challenge of this synthesis is the formation of a sterically crowded tetrahedral intermediate.
Caption: Steric hindrance increases the activation energy (Ea) of the tetrahedral intermediate.
The ortho-methyl and tert-butyl groups clash, raising the energy of the transition state and slowing the reaction. Using a highly reactive electrophile (like an acyl chloride or acyl fluoride) makes the reaction more favorable, helping to overcome this energy barrier.
References
-
Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. [Link]
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Bhookya, S., Pochampally, J., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal. [Link]
-
MDPI. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI. [Link]
-
de Figueiredo, R. M. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Bonnet, D., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. [Link]
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
University of Copenhagen Research Portal. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen. [Link]
-
Royal Society of Chemistry. (2017). Atom economical synthesis of N-alkylbenzamides via iron(III) sulfate catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water and in the presence of surfactant. Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). CN1257167C - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.
-
ResearchGate. (2016). How to purify p-amino tert butyl benzamide?. ResearchGate. [Link]
-
ChemSynthesis. (n.d.). N-tert-butyl-2-methylol-benzamide. ChemSynthesis. [Link]
-
ResearchGate. (2014). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. [Link]
-
Reddit. (2021). Purification of N-benzylbenzamides. Reddit. [Link]
-
ResearchGate. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]
-
PubChem. (n.d.). N-t-Butylbenzamide. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]
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- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Support Center: Purification Challenges of N-t-Butyl-2-methylbenzamide
Welcome to the technical support center for N-t-Butyl-2-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are commonly encountered when handling this compound.
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile is almost always a direct reflection of the synthetic route. Assuming the common synthesis via the reaction of 2-methylbenzoyl chloride with tert-butylamine, you can anticipate the following:
-
Unreacted Starting Materials: Residual tert-butylamine (basic) and 2-methylbenzoic acid (acidic). The latter forms from the hydrolysis of the highly reactive 2-methylbenzoyl chloride by trace amounts of water.[1]
-
Solvent Residues: Solvents used in the reaction or work-up, such as dichloromethane, ethyl acetate, or hexanes.[1]
-
Coupling Reagent By-products: If peptide coupling reagents like dicyclohexylcarbodiimide (DCC) were used instead of an acid chloride, by-products such as dicyclohexylurea (DCU) could be present and are often challenging to remove.[2]
| Impurity | Chemical Nature | Origin | Removal Strategy |
| 2-Methylbenzoic Acid | Acidic | Hydrolysis of 2-methylbenzoyl chloride | Aqueous basic wash (e.g., NaHCO₃) |
| tert-Butylamine | Basic | Excess starting material | Aqueous acidic wash (e.g., dilute HCl, citric acid)[2] |
| Dicyclohexylurea (DCU) | Neutral, Poorly Soluble | By-product of DCC coupling | Filtration (if precipitated), Column Chromatography |
| Residual Solvents | Volatile | Reaction/Work-up | Evaporation under reduced pressure, High Vacuum |
Q2: What is the best initial approach to purify my crude product?
A2: For this compound, a multi-step approach is most effective. Start with a liquid-liquid extraction to remove the bulk of ionic impurities, followed by either recrystallization or column chromatography for final purification.[2] The choice between recrystallization and chromatography depends on the impurity profile and the required scale.
A general workflow is:
-
Aqueous Work-up: Perform a series of acidic and basic washes to remove unreacted starting materials.[2]
-
Initial Purity Assessment: Use Thin-Layer Chromatography (TLC) to assess the complexity of the crude mixture.
-
Final Purification:
Q3: How do I confirm the purity of my final product?
A3: A combination of analytical techniques is necessary to confidently assess purity.[2][4]
-
Thin-Layer Chromatography (TLC): A quick check showing a single spot is a good indication of purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity level (e.g., >98%).[4]
-
Melting Point: A sharp melting point that matches the literature value suggests high purity. The related compound, N-t-butylbenzamide, has a melting point of 133-135 °C.[5][6] A broad or depressed melting range indicates the presence of impurities.[1]
Q4: My purified product is an oil, but it should be a solid. What went wrong?
A4: An oily product suggests the presence of significant impurities that are causing melting point depression.[1] The most common culprits are residual solvents or unreacted starting materials. It is also possible that an unexpected side product is an oil. A thorough re-purification, focusing on an optimized aqueous work-up followed by column chromatography or recrystallization, is necessary. If the issue persists, confirm the product's identity using NMR and Mass Spectrometry.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Issue 1: Presence of Acidic or Basic Impurities After Work-up
-
Symptom: The ¹H NMR spectrum of your product shows a broad singlet around 10-12 ppm (indicative of a carboxylic acid) or peaks corresponding to tert-butylamine. The product may also have a lower-than-expected melting point.
-
Root Cause: This is due to an inefficient liquid-liquid extraction. The partitioning of the acidic (2-methylbenzoic acid) and basic (tert-butylamine) impurities into the aqueous layers was incomplete. This can happen if the pH was not sufficiently shifted, if shaking was not vigorous enough, or if emulsions formed.
-
Solution: Perform a rigorous, optimized liquid-liquid extraction as detailed in Protocol 1 . The key is to ensure the aqueous phase is distinctly basic (pH > 9) to remove the acid and distinctly acidic (pH < 2) to remove the base.
Issue 2: Poor Separation During Column Chromatography
-
Symptom: Your product co-elutes with an unknown impurity, or you observe significant "streaking" of the product spot on the analytical TLC plate. This leads to mixed fractions and low recovery of pure material.
-
Root Cause:
-
Incorrect Eluent System: The polarity of the solvent system is not optimized to resolve the product from the impurities.
-
Column Overload: Too much crude material was loaded onto the silica gel column. A general rule is to use a silica-to-sample weight ratio of 30:1 to 50:1.[2]
-
Sample Insolubility: The crude product is not fully dissolved when loaded, causing it to precipitate at the top of the column and elute slowly and unevenly.
-
-
Solution:
-
Optimize Eluent: Systematically test solvent systems using TLC. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate. The ideal system will give your product an Rf value of ~0.3.
-
Dry Loading: If your sample has poor solubility in the eluent, use the "dry loading" technique. Dissolve the crude product in a polar, volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the prepared column.
-
Modify Silica: If streaking persists, it may be due to the interaction of a basic impurity with the acidic silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize the acidic sites on the silica and improve separation.[7]
-
Issue 3: Challenges with Recrystallization
-
Symptom: The compound either fails to crystallize upon cooling, remaining as a supersaturated solution, or it "oils out," forming a liquid layer instead of solid crystals.[8]
-
Root Cause:
-
Inappropriate Solvent: The chosen solvent is either too good (product remains soluble even when cold) or too poor (product is insoluble even when hot).
-
Solution is Too Concentrated or Cooled Too Quickly: This is a common reason for "oiling out." The molecules crash out of solution as a liquid before they can organize into a crystal lattice.[8]
-
High Impurity Load: If the crude product is very impure, the impurities can inhibit crystal formation.
-
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your compound in small amounts of various solvents (e.g., toluene, ethyl acetate, isopropanol, hexane/ethyl acetate mixtures) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Control Cooling Rate: If the compound oils out, reheat the solution until it is homogenous again, add a small amount of additional hot solvent to reduce saturation, and allow it to cool very slowly. Insulating the flask can help.[8]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" of pure product if available.[8]
-
Section 3: Visual Workflows & Key Protocols
Purification Strategy Decision Tree
This diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision tree for selecting a purification method.
Protocol 1: Optimized Liquid-Liquid Extraction
This protocol is designed to effectively remove acidic and basic impurities from the crude reaction mixture.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously for 30-60 seconds, venting frequently to release any CO₂ pressure. Allow the layers to separate, and drain the lower aqueous layer. Repeat this wash. This step removes acidic impurities like 2-methylbenzoic acid.
-
Acidic Wash: Add a 1 M aqueous solution of hydrochloric acid (HCl).[2] Shake and vent as before. Drain the aqueous layer. Repeat this wash. This step removes basic impurities like residual tert-butylamine.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[2] This helps to remove the bulk of dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, neutralized product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the silica bed. Alternatively, use the "dry loading" method described in the troubleshooting section.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Monitor the progress of the separation by spotting the collected fractions on TLC plates. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a potential solvent (e.g., Toluene) dropwise while heating until the solid just dissolves.
-
Cooling: Allow the test tube to cool slowly to room temperature, then place it in an ice bath. If abundant, well-formed crystals appear, you have found a suitable solvent.
-
Bulk Recrystallization: Add the selected solvent to the bulk of your crude product in an Erlenmeyer flask and heat until everything dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature, then transfer to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Section 4: References
-
The Royal Society of Chemistry. (2017). Supporting Information for "An efficient and green synthesis of N-alkylamides from oxaziridines in water."6
-
PubChem. N-t-Butylbenzamide. National Institutes of Health. 9
-
ChemSynthesis. N-tert-butyl-benzamide.5
-
BenchChem. Common impurities in N-(tert-butyl)-2-nitrobenzamide and their removal.10
-
PubChem. N-tert-Butyl-4-methylbenzamide. National Institutes of Health. 11
-
BLDpharm. N-(tert-Butyl)-2-methylbenzamide.12
-
The Journal of Organic Chemistry. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. ACS Publications. 13
-
MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents.14
-
MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents.3
-
Google Patents. Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.15
-
ResearchGate. How to purify p-amino tert butyl benzamide?16
-
CymitQuimica. TR-B642505 - this compound | 104847-07-6.17
-
NIST WebBook. Benzamide, 2-methyl-N-butyl-.18
-
Reddit. Purification of N-benzylbenzamides.7
-
BenchChem. Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide.2
-
BenchChem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.4
-
Fisher Scientific. SAFETY DATA SHEET - N-tert-Butylbenzamide.19
-
ResearchGate. Amide Hydrolysis Reaction Using tert-Butyl Nitrite.20
-
Thermo Fisher Scientific. SAFETY DATA SHEET - N-tert-Butylbenzamide.21
-
BenchChem. Technical Support Center: Crystallization of N-(tert-butyl)-2-nitrobenzamide.8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 104847-07-6|N-(tert-Butyl)-2-methylbenzamide|BLD Pharm [bldpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. TR-B642505 - this compound | 104847-07-6 [cymitquimica.com]
- 18. Benzamide, 2-methyl-N-butyl- [webbook.nist.gov]
- 19. fishersci.com [fishersci.com]
- 20. researchgate.net [researchgate.net]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Synthesis of N-t-Butyl-2-methylbenzamide
Welcome to the technical support guide for the synthesis of N-t-Butyl-2-methylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific amide synthesis. Our goal is to provide you with the mechanistic insights and practical, field-tested solutions necessary to optimize your reaction outcomes, ensure high purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the most common impurities?
The most direct and widely used method for synthesizing this compound is the Schotten-Baumann reaction. This involves the nucleophilic acyl substitution of 2-methylbenzoyl chloride with tert-butylamine.[1][][3] A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.[3]
The most frequently encountered impurities are:
-
2-Methylbenzoic Acid: Formed by the hydrolysis of the starting material, 2-methylbenzoyl chloride.[4][5] This is the most common impurity, especially if reaction conditions are not strictly anhydrous.
-
Unreacted Starting Materials: Residual 2-methylbenzoyl chloride and tert-butylamine may be present if the reaction does not go to completion.
-
Diacylated Amine: Although sterically hindered, trace amounts of N-(2-methylbenzoyl)-N-tert-butyl-2-methylbenzamide can form if the reaction conditions are too harsh or the stoichiometry is imbalanced.
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// Nodes S1 [label="2-Methylbenzoyl\nChloride", fillcolor="#4285F4"]; S2 [label="tert-Butylamine", fillcolor="#4285F4"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853"]; Imp1 [label="2-Methylbenzoic Acid", fillcolor="#EA4335"]; H2O [label="Water (H₂O)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges S1 -> Product [label="Nucleophilic Acyl\nSubstitution", color="#34A853"]; S2 -> Product; S1 -> Imp1 [label="Hydrolysis", color="#EA4335"]; H2O -> Imp1; } dotedot Caption: Primary reaction and common hydrolysis side-reaction.
Q2: Why is strict control of moisture so critical in this synthesis?
2-methylbenzoyl chloride is a highly reactive acyl chloride.[3][6] The carbonyl carbon is highly electrophilic and susceptible to attack by nucleophiles. Water, even in trace amounts from solvents, glassware, or the atmosphere, can act as a nucleophile, leading to the rapid hydrolysis of the acyl chloride to form the less reactive 2-methylbenzoic acid.[4][5] This side reaction not only consumes the starting material, reducing the overall yield of the desired amide, but also introduces an acidic impurity that can complicate the purification process.
Q3: What are the best analytical techniques to identify and quantify impurities in my final product?
A multi-technique approach is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the non-polar amide product from the more polar 2-methylbenzoic acid and other potential impurities. A UV detector set to the absorbance maximum of the benzoyl chromophore (approx. 230-254 nm) is ideal.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable. It allows for the determination of the mass-to-charge ratio (m/z) of each separated peak, confirming the identity of the product and helping to tentatively identify unknown impurities by their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can detect impurities if they are present in sufficient concentration (>1%). The presence of a broad singlet around 10-12 ppm in the ¹H NMR spectrum is a classic indicator of a carboxylic acid impurity like 2-methylbenzoic acid.[4]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the reaction's progress in real-time.[4] By spotting the reaction mixture alongside the starting materials, one can quickly visualize the consumption of reactants and the formation of the product.
Troubleshooting Guide
Issue 1: My final product is an oil or has a very low melting point, but I expected a solid. What went wrong?
-
Plausible Cause: A pure, crystalline solid is expected.[7] An oily or low-melting product strongly suggests the presence of significant impurities that are causing melting point depression.[4] The most likely culprits are residual solvents or an excess of unreacted starting materials which may be liquid at room temperature. The primary impurity, 2-methylbenzoic acid, is a solid but can form a eutectic mixture with the product.
-
Diagnostic Workflow:
-
Confirm Solvent Removal: Ensure your product has been thoroughly dried under high vacuum to remove all traces of reaction or extraction solvents (e.g., DCM, ethyl acetate).
-
Run Analytical Tests:
-
Obtain a ¹H NMR spectrum. Look for characteristic peaks of your starting materials or broad peaks indicative of acidic impurities.
-
Analyze a sample by LC-MS to check for multiple components. Compare the retention times and mass data against your starting materials and known impurities.
-
-
-
Corrective Actions:
-
Purification: If impurities are confirmed, purification is necessary. Column chromatography on silica gel is a standard method.[8][9] Alternatively, an acid-base wash can be effective. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic 2-methylbenzoic acid, then wash with brine, dry over anhydrous MgSO₄, and recrystallize.[10]
-
Issue 2: My ¹H NMR shows the correct product peaks, but also a broad singlet around 10-12 ppm and my yield is low.
-
Plausible Cause: This is a classic sign of contamination with 2-methylbenzoic acid.[4] The broad singlet is characteristic of the carboxylic acid proton. Its presence indicates that hydrolysis of the 2-methylbenzoyl chloride starting material occurred during the reaction.[5] This side reaction consumes your starting material, directly leading to a lower yield of the desired amide.
-
Diagnostic Workflow:
-
Review Reaction Setup: Critically assess your experimental procedure for potential sources of moisture.
-
Were the solvents anhydrous?
-
Was all glassware oven-dried or flame-dried before use?
-
Was the reaction run under an inert atmosphere (e.g., nitrogen or argon)?[11]
-
-
Confirm with Titration or HPLC: An acid-base titration can quantify the amount of acidic impurity. HPLC analysis will show a distinct peak for 2-methylbenzoic acid, which can be quantified using a standard curve.
-
-
Corrective Actions:
-
For the Current Batch: Purify the product using the acid-base wash procedure described in Issue 1. Washing with a weak base like NaHCO₃ will deprotonate the carboxylic acid, making it water-soluble and easily removed in the aqueous layer.[10]
-
For Future Syntheses: Implement rigorous anhydrous techniques. Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is completely dry. Run the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[11]
-
dot graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Impurity Detected or\nLow Yield Observed", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Characterize Impurity:\n- HPLC/LC-MS\n- ¹H NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; IsAcid [label="Is the impurity\n2-Methylbenzoic Acid?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsSM [label="Are starting\nmaterials present?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcidWash [label="Corrective Action:\nPerform Acid-Base Wash\n(e.g., with NaHCO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeFuture [label="Future Prevention:\nUse Anhydrous Conditions\n& Inert Atmosphere", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column [label="Corrective Action:\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeReaction [label="Future Prevention:\n- Check Stoichiometry\n- Increase Reaction Time/Temp", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Analyze; Analyze -> IsAcid; IsAcid -> AcidWash [label="Yes"]; IsAcid -> IsSM [label="No"]; AcidWash -> OptimizeFuture; OptimizeFuture -> End; IsSM -> Column [label="Yes"]; Column -> OptimizeReaction; OptimizeReaction -> End; IsSM -> End [label="No/Other"]; } dotedot Caption: A logical workflow for troubleshooting common synthesis issues.
Protocols & Data
Protocol: Acid-Base Extraction for Purification
This protocol is designed to remove acidic impurities, primarily 2-methylbenzoic acid, from a crude this compound product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cap the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ gas that may form.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (steps 2-3) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Verification: Confirm the purity of the isolated product using HPLC or NMR.
Table 1: Typical Analytical Data for Product and Key Impurities
| Compound | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Typical ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | 191.27 | 192.1 | ~7.2-7.4 (4H, m, Ar-H), ~5.9 (1H, br s, N-H), ~2.4 (3H, s, Ar-CH₃), ~1.45 (9H, s, t-Butyl) |
| 2-Methylbenzoic Acid | 136.15 | 137.1 | ~10-12 (1H, br s, COOH), ~8.1 (1H, d, Ar-H), ~7.2-7.5 (3H, m, Ar-H), ~2.6 (3H, s, Ar-CH₃) |
| 2-Methylbenzoyl Chloride | 154.59 | N/A (hydrolyzes) | ~8.1 (1H, d, Ar-H), ~7.3-7.6 (3H, m, Ar-H), ~2.7 (3H, s, Ar-CH₃) |
| tert-Butylamine | 73.14 | 74.1 | ~1.1 (9H, s, t-Butyl), ~1.2 (2H, br s, NH₂) |
References
- CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. (URL not available)
-
Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI. ([Link])
-
Synthesis and analysis of amides. Chemistry Education. ([Link])
-
N-tert-butyl-2-methylol-benzamide - C12H17NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. ([Link])
-
This journal is © The Royal Society of Chemistry 2017. Royal Society of Chemistry. ([Link])
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry - ACS Publications. ([Link])
-
Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. ([Link])
-
How to purify p-amino tert butyl benzamide?. ResearchGate. ([Link])
-
Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. ResearchGate. ([Link])
-
(PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. ([Link])
-
Purification of N-benzylbenzamides : r/chemistry. Reddit. ([Link])
-
Synthesis of 2-methylbenzoyl chloride. PrepChem.com. ([Link])
-
Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science (RSC Publishing). ([Link])
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. ([Link])
-
2-Methylbenzoyl chloride. PubChem. ([Link])
- AU700984B2 - Benzamide-containing pharmaceutical compositions.
-
N-t-Butylbenzamide. PubChem - NIH. ([Link])
-
The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. ([Link])
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Optimizing N-t-Butyl-2-methylbenzamide Synthesis
Welcome to the technical support guide for the synthesis and yield optimization of N-t-Butyl-2-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Our goal is to provide practical, scientifically-grounded solutions to common challenges encountered during its synthesis, moving beyond simple protocols to explain the causal factors behind each experimental step.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis. We will focus on the most prevalent and efficient synthetic route: the acylation of tert-butylamine with 2-methylbenzoyl chloride, a classic example of the Schotten-Baumann reaction.[1][2][3]
Q1: My overall yield is consistently low, with significant amounts of unreacted 2-methylbenzoyl chloride remaining. What are the primary causes?
A1: Low conversion of the starting acyl chloride is a common issue, often pointing to problems with reaction conditions that either deactivate the nucleophile (tert-butylamine) or are insufficient to drive the reaction to completion.
Core Causality: The reaction's success hinges on the availability of the free, unprotonated amine to act as a nucleophile. The reaction generates one equivalent of hydrochloric acid (HCl), which will readily react with the starting amine to form the non-nucleophilic ammonium salt (tert-butylammonium chloride).[3][4] If this HCl is not effectively neutralized, half of your amine will be rendered inactive, capping the theoretical yield at 50%.
Troubleshooting Steps & Solutions:
-
Base Stoichiometry and Type:
-
Insight: An adequate amount of a suitable base is critical to scavenge the generated HCl.[4]
-
Aqueous Base (NaOH): In a typical biphasic Schotten-Baumann setup (e.g., DCM/water), use at least one equivalent of a base like sodium hydroxide to neutralize the HCl as it forms.[2] The amine and acyl chloride remain primarily in the organic phase, while the HCl is neutralized in the aqueous phase, pulling the equilibrium towards the product.[2]
-
Organic Base (Triethylamine, DIEA): In a single-phase organic system (e.g., anhydrous DCM), a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is used.[5] Use at least 1.1 to 1.2 equivalents to ensure complete HCl scavenging. DIEA is often preferred due to its greater steric hindrance, which reduces its potential to act as a competing nucleophile.
-
-
Reaction Temperature:
-
Insight: While many acylations are run at 0 °C to control exothermicity, the steric hindrance from the ortho-methyl group on the benzoyl chloride and the bulky tert-butyl group on the amine can slow the reaction rate.
-
Solution: After the initial addition of the acyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-18 hours).[6][7] Gentle heating (e.g., to 40 °C) can sometimes be employed, but must be balanced against potential side reactions. Monitor progress carefully using Thin Layer Chromatography (TLC).
-
-
Reagent Purity:
-
Insight: The tert-butylamine should be of high purity. Lower-grade amines may contain excess water or other impurities that can degrade the acyl chloride.
-
Q2: My reaction generates a significant amount of 2-methylbenzoic acid as a byproduct. How can I prevent this?
A2: The formation of 2-methylbenzoic acid is a direct result of the hydrolysis of 2-methylbenzoyl chloride. Acyl chlorides are highly susceptible to reaction with water.[5]
Core Causality: Water present in the solvent, on the glassware, or in the starting materials will compete with tert-butylamine as a nucleophile, leading to the formation of the corresponding carboxylic acid. This not only consumes your starting material but can also complicate the purification process.
Troubleshooting Steps & Solutions:
-
Anhydrous Conditions:
-
Insight: The most critical factor is the rigorous exclusion of moisture.
-
Protocol:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Conduct the reaction under an inert atmosphere (e.g., dry Nitrogen or Argon).[5][6]
-
Use anhydrous solvents. Solvents like Dichloromethane (DCM) should be freshly distilled from a drying agent (e.g., CaH₂) or taken from a commercial solvent purification system.
-
-
-
Reagent Quality:
-
Insight: The 2-methylbenzoyl chloride reagent itself can degrade over time if not stored properly.
-
Solution: Use a fresh bottle of 2-methylbenzoyl chloride or distill the reagent under reduced pressure before use if you suspect it has been compromised by atmospheric moisture.
-
-
Reaction Setup (Biphasic vs. Anhydrous):
-
Insight: While the classic Schotten-Baumann reaction uses an aqueous base, which introduces water by design, it relies on the acylation reaction in the organic phase being significantly faster than the hydrolysis of the acyl chloride at the interface.[1]
-
Solution: If hydrolysis is a persistent issue, switching to a fully anhydrous system with an organic base like triethylamine in dry DCM is recommended.[5]
-
Q3: I am experiencing significant product loss during the aqueous workup and purification. What are the best practices for isolation?
A3: Product loss during isolation can occur at two main stages: the aqueous workup (extraction) and the final purification (chromatography or recrystallization).
Core Causality: this compound is a neutral organic molecule, but improper pH during extraction can lead to poor phase separation or emulsions. During purification, amides can sometimes exhibit tricky behavior on silica gel.
Troubleshooting Steps & Solutions:
-
Aqueous Workup:
-
Insight: A standard workup involves washing the organic layer to remove the base catalyst and any salts.
-
Protocol:
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine base (like TEA or unreacted tert-butylamine), followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts (like 2-methylbenzoic acid), and finally with brine to reduce the amount of dissolved water in the organic phase.[7]
-
If emulsions form, adding more brine can help to break them.
-
-
-
Purification Strategy:
-
Column Chromatography: While effective, amides can sometimes streak on silica gel columns, leading to broad peaks and poor separation.[8]
-
Tip: If streaking is observed on TLC, consider adding a small amount (~1%) of triethylamine to your eluent system. This can help to deactivate acidic sites on the silica gel and improve peak shape.[8]
-
-
Recrystallization: This is often the most efficient method for purifying solid amides and can yield highly pure material.
-
Solvent Selection: The ideal solvent is one in which the amide is sparingly soluble at room temperature but highly soluble when hot. Common choices for benzamides include mixtures of hexanes and ethyl acetate, or ethanol/water. Perform small-scale solubility tests to find the optimal solvent or solvent system. A procedure described for a similar compound involved stirring the crude solid in ether, cooling, and filtering to obtain pure crystals.[7]
-
-
Visualized Workflows and Mechanisms
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: Schotten-Baumann reaction mechanism.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Decision tree for troubleshooting low yield.
Experimental Protocols
Protocol 1: Optimized Schotten-Baumann Synthesis (Anhydrous Conditions)
This protocol is designed to minimize hydrolysis and drive the reaction to completion.
-
Preparation:
-
Oven-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
-
Reaction Setup:
-
To the flask, add tert-butylamine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.2 eq.).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Acylation:
-
In the dropping funnel, prepare a solution of 2-methylbenzoyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the 2-methylbenzoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of the 2-methylbenzoyl chloride.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube. Add a small volume of a test solvent (e.g., hexanes/ethyl acetate mixture).
-
Heat the mixture gently. The ideal solvent will fully dissolve the solid when hot but cause it to precipitate upon cooling.
-
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.
-
Cool the flask further in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
-
Data Summary
| Parameter | Condition A (Biphasic) | Condition B (Anhydrous) | Rationale & Expected Outcome |
| Solvent | Dichloromethane / Water | Anhydrous Dichloromethane | Condition B minimizes the risk of acyl chloride hydrolysis, potentially increasing yield.[5] |
| Base | 10% Sodium Hydroxide (aq) | Triethylamine or DIEA | Both effectively neutralize HCl. Organic bases in Condition B avoid introducing water.[1][5] |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Initial cooling controls the exotherm, while warming to RT ensures the reaction overcomes steric hindrance for complete conversion.[7] |
| Workup | Phase separation, wash | Acid/Base washes | The anhydrous workup allows for more precise removal of unreacted amine and acidic byproducts.[7] |
| Typical Yield | Good to Excellent | Good to Excellent | Both methods are robust. Condition B offers more control over side reactions, especially on a larger scale or with sensitive substrates. |
References
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]
-
Iron-catalyzed Meinwald rearrangement of N-alkyloxaziridines in water. Royal Society of Chemistry. (2017). Available from: [Link]
-
Schotten–Baumann reaction. Grokipedia. Available from: [Link]
-
Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. Available from: [Link]
-
Schotten-Baumann Reaction. Cambridge University Press. Available from: [Link]
-
Siddiqui, Z. N., & Khan, A. A. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43(8), 4877–4893. Available from: [Link]
-
Fallon, T., et al. (2020). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Molecules, 25(19), 4553. Available from: [Link]
-
Schotten–Baumann reaction. Wikipedia. Available from: [Link]
-
Schotten Baumann Reaction. BYJU'S. (2019). Available from: [Link]
-
Is the Schotten-Baumann reaction the same as benzoylation?. Quora. (2017). Available from: [Link]
-
N-tert-butyl-2-methylol-benzamide. ChemSynthesis. Available from: [Link]
-
A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. Available from: [Link]
-
Fallon, T., et al. (2020). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI. Available from: [Link]
-
Adams, J., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(21), 14616–14643. Available from: [Link]
-
Purification of N-benzylbenzamides. Reddit. (2021). Available from: [Link]
-
Kumar, A., et al. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports, 8(1), 1546. Available from: [Link]
-
Tinnis, F., et al. (2015). Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic acid and Amine: (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. ResearchGate. Available from: [Link]
-
How to purify p-amino tert butyl benzamide ?. ResearchGate. (2016). Available from: [Link]
-
Technology Optimization Of N-Tert-Butyl-2-Benzothiazolyl Sulfonamide. Globe Thesis. (2018). Available from: [Link]
-
N-tert-Butyl-2-methylpropanamide. National Center for Biotechnology Information. Available from: [Link]
-
Tran, V. H., Nguyen, A. T., & Kim, H.-K. (2023). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. The Journal of Organic Chemistry, 88(19), 13291–13302. Available from: [Link]
-
N-t-Butylbenzamide. National Center for Biotechnology Information. Available from: [Link]
-
Amide formation from acyl chloride. Khan Academy. Available from: [Link]
-
[2r'-(2r',3's)]-n-t-butyl-2-[2'-hydroxy-3'-phenylmethyl-4'-aza-5'-oxo-5'-(1'',2'',3'',4''-tetrahydroisoquinolin-5''-yl)pentyl]benzamide. PubChem. Available from: [Link]
Sources
stability issues of N-t-Butyl-2-methylbenzamide under acidic/basic conditions
Welcome to the technical support guide for N-t-Butyl-2-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered amide. This guide provides in-depth troubleshooting advice and detailed experimental protocols to address stability challenges under both acidic and basic conditions.
Understanding the Challenge: Steric Hindrance in Amide Hydrolysis
This compound possesses significant steric hindrance around the amide bond. The bulky tertiary-butyl group on the nitrogen atom and the methyl group at the ortho position of the benzene ring create a crowded environment. This conformation restricts the access of nucleophiles (like water or hydroxide ions) and protons to the carbonyl carbon and oxygen, respectively. Consequently, the hydrolysis of this compound is considerably slower and requires more forcing conditions compared to unhindered amides.[1][2][3]
Part 1: Stability & Troubleshooting under Acidic Conditions
Under acidic conditions, the hydrolysis of this compound yields 2-methylbenzoic acid and the protonated form of tert-butylamine (tert-butylammonium salt).[4][5][6] The reaction is catalyzed by protons, which enhance the electrophilicity of the carbonyl carbon.
Mechanism of Acid-Catalyzed Hydrolysis
The generally accepted mechanism for acid-catalyzed amide hydrolysis proceeds through the following key steps:[4][7][8]
-
Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide.
-
Elimination of the Leaving Group: The protonated amino group (a better leaving group than the unprotonated amine) is expelled, and the carbonyl group is reformed.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to give the final carboxylic acid product and a hydronium ion.
Caption: Workflow of acid-catalyzed hydrolysis of this compound.
Frequently Asked Questions & Troubleshooting (Acidic Conditions)
Q1: My acid-catalyzed hydrolysis of this compound is extremely slow or incomplete. What can I do?
A1: This is a common issue due to the steric hindrance of the molecule. Here are several factors to consider and optimize:
-
Acid Strength and Concentration: Amide hydrolysis typically requires strong acids.[8] If you are using a dilute or weak acid, consider switching to a more concentrated, stronger acid like 6M HCl or H₂SO₄. In some cases, even more concentrated acids may be necessary.[9][10][11]
-
Temperature: Increasing the reaction temperature is crucial. Often, heating the reaction mixture to reflux for an extended period (several hours to days) is required to drive the hydrolysis to completion.[7][8]
-
Co-solvents: While water is the reactant, using a co-solvent in which the amide is more soluble can increase the effective concentration of the substrate and improve reaction rates. Dioxane or ethylene glycol are potential options, but ensure they are stable under your reaction conditions.
Q2: I am observing the formation of unexpected byproducts during my acid-catalyzed hydrolysis. What could be the cause?
A2: At high temperatures and in the presence of strong acids, side reactions can occur.
-
Dehydration: The product, 2-methylbenzoic acid, could potentially undergo side reactions if the conditions are too harsh.
-
Starting Material Purity: Ensure the purity of your starting this compound. Impurities could lead to the formation of various byproducts.
-
Analytical Confirmation: Use techniques like LC-MS or GC-MS to identify the byproducts. This information will provide clues about the side reactions occurring and help in optimizing the reaction conditions to minimize them.
Part 2: Stability & Troubleshooting under Basic Conditions
Under basic conditions, this compound is hydrolyzed by a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The final products are the salt of 2-methylbenzoic acid and tert-butylamine.
Mechanism of Base-Catalyzed Hydrolysis
The base-catalyzed (or base-promoted) hydrolysis of amides follows a different pathway:[5][6][12]
-
Nucleophilic Attack: A hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon of the amide.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide anion (a very poor leaving group). This step is generally the rate-determining step and is often unfavorable.
-
Acid-Base Reaction: The expelled amide anion is a very strong base and will immediately deprotonate the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products.
Caption: Workflow of base-catalyzed hydrolysis of this compound.
Frequently Asked Questions & Troubleshooting (Basic Conditions)
Q1: My base-catalyzed hydrolysis is not proceeding, even with heating. Why is this and how can I resolve it?
A1: Base-catalyzed hydrolysis of sterically hindered amides is notoriously difficult.[13] The primary reason is the poor leaving group ability of the resulting amide anion.
-
Increase Base Concentration and Strength: Use a high concentration of a strong base like NaOH or KOH (e.g., 10-40% aqueous solution).[14]
-
Elevated Temperatures: Significant heating, often to reflux for prolonged periods, is almost always necessary.[13][15]
-
Solvent Choice: Using a higher boiling point solvent like ethylene glycol can allow for higher reaction temperatures, which can accelerate the slow hydrolysis step.
-
Non-aqueous Conditions: Some specialized methods use non-aqueous conditions with strong bases in solvents like methanol/dichloromethane to facilitate hydrolysis.[14]
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: Monitoring the reaction is key to determining the optimal reaction time and conditions.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting amide and the appearance of the carboxylic acid product (after acidic workup of a small aliquot).
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. You can develop a method that separates the starting amide from the 2-methylbenzoic acid product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to monitor the reaction, particularly for the more volatile tert-butylamine product or derivatized forms of the reactants and products.
Part 3: Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Objective: To hydrolyze this compound to 2-methylbenzoic acid and tert-butylamine using acidic conditions.
Materials:
-
This compound
-
6M Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add 6M HCl (10 volumes).
-
Equip the flask with a reflux condenser and begin stirring.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution to remove any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-methylbenzoic acid.
-
The aqueous layer will contain the tert-butylammonium chloride salt.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
Objective: To hydrolyze this compound using basic conditions.
Materials:
-
This compound
-
10% (w/v) aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol (optional co-solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
1N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol (10 volumes, optional).
-
Add 10% aqueous NaOH or KOH solution (2 volumes).[16]
-
Attach a reflux condenser and heat the mixture to reflux (60-80°C) with vigorous stirring for 16-48 hours.[16] Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove the alcohol co-solvent.
-
Dilute the residue with water and extract with DCM to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with 1N HCl.
-
Extract the acidified aqueous layer with DCM or ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain 2-methylbenzoic acid.
Quantitative Data Summary
| Condition | Factor | Expected Impact on Hydrolysis Rate | Rationale |
| Acidic | ↑ Acid Concentration | Increase | Higher proton concentration increases the rate of carbonyl protonation. |
| ↑ Temperature | Significant Increase | Overcomes the high activation energy associated with hindered amide hydrolysis. | |
| Weaker Acid | Decrease | Less efficient protonation of the carbonyl group. | |
| Basic | ↑ Base Concentration | Increase | Higher concentration of the hydroxide nucleophile. |
| ↑ Temperature | Significant Increase | Necessary to overcome the energy barrier for the expulsion of the poor amide leaving group. | |
| Steric Hindrance | Significant Decrease | Both the t-butyl and ortho-methyl groups physically block the approach of the nucleophile. |
References
-
YouTube. (2019). mechanism of amide hydrolysis. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
BYJU'S. Types of Amide Hydrolysis. [Link]
-
Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. [Link]
-
ACS Publications. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. [Link]
-
Allen. Acidic hydrolysis of 2-methylbenzamide followed by heating with alkaline potassium permanganate and acidic work up produces. [Link]
-
Dalal Institute. Hydrolysis of Esters and Amides. [Link]
-
Chemguide. the hydrolysis of amides. [Link]
-
ACS Publications. Steric Effects in Hydrolysis of Hindered Amides and Nitriles 1. [Link]
-
Canadian Science Publishing. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. [Link]
-
Organic Synthesis. Hydrolysis of Amide. [Link]
-
ACS Publications. (1976). Steric effects. 6. Hydrolysis of amides and related compounds. [Link]
-
MacSphere. The Mechanisms of Amide Hydrolysis. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]
-
Canadian Science Publishing. (2008). Benzamide hydrolysis in strong acids — The last word. [Link]
-
ResearchGate. (2008). Benzamide hydrolysis in strong acids — The last word. [Link]
-
ACS Publications. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. [Link]
-
Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
ResearchGate. (2024). Amide Hydrolysis Reaction Using tert-Butyl Nitrite. [Link]
-
ACS Publications. Base-promoted hydrolysis of amides at ambient temperatures. [Link]
-
YouTube. (2023). Acidic hydrolysis of 2-methylbenzamide followed by heating with alkaline potassium permanganate .... [Link]
-
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]
-
ResearchGate. Acid hydrolysis of benzamides in <60 wt% H2SO4. [Link]
-
RSC Publishing. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. [Link]
-
Semantic Scholar. (2008). Benzamide hydrolysis in strong acids : The last word. [Link]
-
ACS Publications. Rapid procedure for the hydrolysis of amides to acids. [Link]
-
Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. [Link]
-
PubChem. N-t-Butylbenzamide. [Link]
Sources
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- 16. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting the Synthesis of N-t-Butyl-2-methylbenzamide
Welcome to the dedicated support center for the synthesis of N-t-Butyl-2-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who may be encountering challenges in this specific amide bond formation. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical assistance, drawing from established chemical principles and field-proven insights to help you navigate common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing very low to no yield of my desired product, this compound. What are the most probable causes?
Low or no yield in the synthesis of this compound is a common issue, often attributable to a combination of factors inherent to the reactants and the reaction conditions. The primary culprits are steric hindrance, the reactivity of the starting materials, and suboptimal reaction conditions.[1]
-
Steric Hindrance: The synthesis of this compound involves the reaction of 2-methylbenzoyl chloride with tert-butylamine. Both reactants present significant steric challenges. The ortho-methyl group on the benzoyl chloride and the bulky tert-butyl group on the amine can physically impede the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride.[1][2] This steric clash can dramatically slow down the reaction rate or even prevent the reaction from proceeding to a significant extent.
-
Hydrolysis of 2-Methylbenzoyl Chloride: 2-Methylbenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[3][4] If your reaction is not conducted under strictly anhydrous conditions, the acid chloride will readily react with water to form the unreactive 2-methylbenzoic acid, thus reducing the amount of starting material available for the desired amide formation.
-
Deactivation of tert-Butylamine: As a primary amine, tert-butylamine is a good nucleophile. However, in the presence of any acid, it can be protonated to form the corresponding ammonium salt. This protonated form is no longer nucleophilic and will not react with the acid chloride. The hydrochloric acid (HCl) generated as a byproduct of the reaction can protonate the unreacted amine, effectively shutting down the reaction if a suitable base is not present to neutralize the acid.[5]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the outcome of the reaction. An inappropriate solvent may not adequately dissolve the reactants, while an incorrect temperature might not provide sufficient energy to overcome the activation barrier, especially given the steric hindrance.
Q2: My reaction seems to stall, and I observe unreacted starting materials even after extended reaction times. How can I drive the reaction to completion?
Observing unreacted starting materials is a classic sign that the reaction conditions are not optimal for overcoming the inherent challenges of this particular transformation. Here are several strategies to push the reaction towards completion:
-
Optimize the Base: The Schotten-Baumann reaction, a common method for this synthesis, utilizes a base to neutralize the HCl byproduct.[5][6] For sterically hindered amines, a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred over aqueous bases like NaOH to minimize side reactions.[7] Ensure at least one equivalent of the base is used, although a slight excess (1.1-1.5 equivalents) can be beneficial.
-
Increase the Temperature: While many amide formations proceed at room temperature, the steric hindrance in this synthesis may require elevated temperatures to provide the necessary activation energy.[8] Cautiously increasing the reaction temperature to 40-60 °C, or even refluxing in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), can significantly improve the reaction rate.[7]
-
Use a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered amines.[8] DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the sterically hindered amine.
-
Consider Alternative Acylating Agents: If using 2-methylbenzoyl chloride proves consistently difficult, you can generate a more reactive acylating agent in situ. For instance, converting the 2-methylbenzoic acid to an acyl fluoride can be effective for coupling with sterically hindered amines.[1]
Q3: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize their formation?
The most common side product in this reaction is 2-methylbenzoic acid, resulting from the hydrolysis of 2-methylbenzoyl chloride.[3][4] Another possibility is the formation of a symmetric anhydride from the reaction of 2-methylbenzoyl chloride with the carboxylate salt of 2-methylbenzoic acid.[8]
Strategies to Minimize Side Products:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Controlled Addition of Reagents: Adding the 2-methylbenzoyl chloride slowly to the solution of tert-butylamine and base can help to control the reaction rate and minimize side reactions.[7] This is particularly important if the reaction is exothermic.
-
Purification of Starting Materials: Ensure the 2-methylbenzoyl chloride is of high purity and free from residual HCl or 2-methylbenzoic acid. Distillation of the acid chloride prior to use may be necessary.
Experimental Protocols & Methodologies
Optimized Protocol for the Synthesis of this compound
This protocol is designed to address the challenges of steric hindrance and potential side reactions.
Materials:
-
2-methylbenzoyl chloride
-
tert-Butylamine
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (optional, catalyst)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. If using, add DMAP (0.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acid Chloride: Dissolve 2-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C) for several hours.
-
Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[9]
| Reagent | Molar Eq. | Purpose |
| tert-Butylamine | 1.0 | Nucleophile |
| 2-methylbenzoyl chloride | 1.1 | Electrophile |
| Triethylamine (TEA) | 1.2 | Base (HCl scavenger) |
| DMAP (optional) | 0.1 | Catalyst |
| Anhydrous DCM | - | Solvent |
Visualizing the Workflow
Logical Troubleshooting Flowchart
The following diagram illustrates a systematic approach to troubleshooting a failed this compound synthesis.
Caption: A troubleshooting flowchart for this compound synthesis.
Reaction Mechanism Pathway
This diagram outlines the nucleophilic acyl substitution mechanism for the formation of this compound.
Caption: Mechanism of this compound formation.
References
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, November 15). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). N-tert-butyl-2-methylol-benzamide. Retrieved from [Link]
-
MDPI. (2024, October 6). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? Retrieved from [Link]
-
National Institutes of Health. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
ResearchGate. (2020, September). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]
- Google Patents. (n.d.). CN1257167C - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.
-
MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butyl-2-methylpropanamide. PMC. Retrieved from [Link]
-
Globe Thesis. (2018, December 5). Technology Optimization Of N-Tert-Butyl-2-Benzothiazolyl Sulfonamide. Retrieved from [Link]
-
AWS. (n.d.). Sluggish Amines in Microwave- Heated Aminocarbonylation Reactions under Air. Retrieved from [Link]
-
Reddit. (2021, June 12). Purification of N-benzylbenzamides. r/chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2016, December 16). How to purify p-amino tert butyl benzamide ? Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-t-Butylbenzamide. PubChem. Retrieved from [Link]
Sources
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- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Preventing Byproduct Formation in N-Acylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for N-acylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation. N-acylation is a cornerstone of organic synthesis, yet it is frequently plagued by byproduct formation that can compromise yield, purity, and stereochemical integrity.
This document moves beyond simple protocols to provide in-depth, mechanism-based troubleshooting strategies. We will explore the root causes of common side reactions and offer field-proven solutions to help you optimize your synthetic outcomes.
Troubleshooting Guide: Common Byproducts and Prevention Strategies
This section addresses the most frequently encountered byproducts in N-acylation reactions. Each issue is presented in a question-and-answer format, detailing the mechanism of formation and providing actionable protocols for mitigation.
Issue 1: O-Acylation in Hydroxyl-Containing Substrates
Question: My reaction with an amino alcohol (or aminophenol) is producing a significant amount of O-acylated byproduct alongside my desired N-acylated product. How can I improve selectivity for N-acylation?
Answer: This is a classic chemoselectivity challenge. The hydroxyl (-OH) group competes with the amino (-NH₂) group as a nucleophile, attacking the activated acylating agent. The outcome of this competition is primarily governed by the relative nucleophilicity of the two groups and the reaction conditions.
-
Causality & Mechanism: Amino groups are generally more nucleophilic than hydroxyl groups. However, under acidic conditions, the amine is protonated to form a non-nucleophilic ammonium salt (-NH₃⁺), which can shut down N-acylation and allow the less basic hydroxyl group to react.[1] Conversely, under basic conditions, the amine's nucleophilicity is enhanced, favoring N-acylation. The choice of base, solvent, and temperature is critical to tip this balance. For instance, in the synthesis of paracetamol from 4-aminophenol, the more nucleophilic amino group is selectively acylated under mild conditions.[2]
-
Prevention Strategies:
-
pH Control: Employ a non-nucleophilic base (e.g., triethylamine, DIPEA, or pyridine) to neutralize any acid generated during the reaction (like HCl from an acyl chloride).[3][4] This keeps the amine in its free, nucleophilic state.
-
Temperature Management: N-acylation is often kinetically favored and can proceed at lower temperatures than O-acylation.[5] Running the reaction at 0 °C or even lower can significantly enhance selectivity.
-
Protecting Groups: While less atom-economical, protecting the hydroxyl group (e.g., as a silyl ether) is a definitive way to prevent O-acylation. This requires additional synthesis and deprotection steps.
-
In Situ Amine Protection: An advanced strategy involves the reversible reaction of the amine with CO₂ to form a carbamate, temporarily protecting it and allowing for selective O-acylation. Removing the CO₂ source reverses the protection.[6] To favor N-acylation, one would avoid such conditions.
-
Caption: Racemization vs. prevention pathway in peptide coupling.
Issue 3: Byproducts from Coupling Reagents
Question: My reaction using DCC is producing a white precipitate that is hard to remove, and when I use HBTU, my yield is low. What are these byproducts and how do I manage them?
Answer: The "waste" generated from coupling reagents is a common source of impurities. The type of byproduct is specific to the class of reagent used.
-
Carbodiimides (DCC, EDC):
-
Causality & Mechanism: Carbodiimides like Dicyclohexylcarbodiimide (DCC) activate carboxylic acids to form a reactive O-acylisourea intermediate. This intermediate is then attacked by the amine. The byproduct is a urea derivative. For DCC, this is Dicyclohexylurea (DCU), which is notoriously insoluble in most organic solvents and precipitates from the reaction, often complicating purification. [7]1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its corresponding urea byproduct is water-soluble and easily removed with an aqueous work-up. [8] * Prevention & Management:
-
Filtration: For DCU, the primary removal method is filtration of the crude reaction mixture.
-
Switch to EDC: Use EDC for easier aqueous work-up. [8] 3. Minimize N-acylurea: Another potential byproduct is the N-acylurea, formed by an intramolecular rearrangement of the O-acylisourea. This is non-productive and can be minimized by adding HOBt, which traps the O-acylisourea to form the HOBt-ester more quickly than the rearrangement can occur. [7]
-
-
-
Uronium/Aminium Salts (HBTU, HATU):
-
Causality & Mechanism: Reagents like HBTU react with the carboxylic acid to form an active ester. However, a common side reaction occurs if the amine attacks the central carbon of the HBTU reagent itself, rather than the activated acid. This leads to the formation of a guanidinium byproduct and consumption of the amine, lowering the yield.
-
Prevention & Management:
-
Correct Order of Addition: This side reaction is almost entirely preventable by controlling the order of addition. The carboxylic acid, base, and HBTU should be pre-activated for several minutes before the amine is introduced. This ensures the activated ester is formed first, leaving no free HBTU to react with the amine.
-
-
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF or DCM).
-
Pre-activation: Add HOBt (1.1 eq.) followed by the base (e.g., DIPEA, 2.5 eq.). Stir for 2 minutes. Add HBTU (1.1 eq.) to the mixture.
-
Stir: Allow the activation to proceed by stirring the mixture at room temperature for 15-20 minutes. The solution will typically change color.
-
Amine Addition: Add the amine (1.2 eq.), either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the base, unreacted materials, and water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography or recrystallization.
Issue 4: Diacylation of Primary Amines
Question: My TLC and LC-MS show a second, less polar product which I suspect is the diacylated amine. How do I prevent this?
Answer: Diacylation occurs when a primary amine (-NH₂) is acylated twice to form an imide (R-N(COR')₂). This is most common when reaction conditions are too harsh or when an excessive amount of a highly reactive acylating agent is used.
-
Causality & Mechanism: The initially formed amide is less nucleophilic than the starting amine, but under forcing conditions (e.g., high temperature, large excess of acyl chloride + strong base), it can be deprotonated and subsequently acylated a second time.
-
Prevention Strategies:
-
Stoichiometric Control: This is the most critical factor. Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent, but avoid large excesses. [3][9] 2. Controlled Addition: Add the acylating agent dropwise to the solution of the amine at a low temperature (e.g., 0 °C). This prevents a high local concentration of the electrophile.
-
Milder Reagents: If using an acyl chloride, consider switching to a less reactive acid anhydride. [5] 4. Temperature Control: Avoid excessive heating. Most N-acylations proceed readily at room temperature or with gentle warming. [9]
-
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 - 1.1 eq. of acylating agent | Prevents excess electrophile from reacting with the product amide. [3] |
| Temperature | 0 °C to Room Temperature | Reduces the rate of the second, less favorable acylation step. [9] |
| Reagent Addition | Slow, dropwise addition | Maintains a low concentration of the acylating agent, favoring reaction with the more nucleophilic starting amine. |
| Reagent Choice | Acid Anhydride > Acyl Chloride | Anhydrides are generally less reactive than acyl chlorides, providing better control. [5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my N-acylation? A1: The base neutralizes the acid byproduct, which would otherwise protonate and deactivate the amine nucleophile. [3]* Pyridine/Triethylamine (TEA): Standard, effective bases for reactions with acyl chlorides or anhydrides. Pyridine can sometimes act as a nucleophilic catalyst.
-
Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base. It is excellent for preventing side reactions but is also more aggressive in promoting racemization in chiral substrates. [10]* N-Methylmorpholine (NMM): A weaker, non-nucleophilic base often recommended for peptide couplings where minimizing racemization is the top priority. [10] Q2: My reaction is sluggish or gives no yield. What should I check first? A2: Several factors can lead to low conversion:
-
Reagent Quality: Acylating agents like acid anhydrides and acyl chlorides can hydrolyze upon exposure to moisture. Ensure you are using fresh or properly stored reagents. [9]* Inactive Nucleophile: If the reaction medium is too acidic, your amine will be protonated and non-nucleophilic. Ensure a base is present if an acid byproduct is generated. [9]* Steric Hindrance: If you are acylating a sterically hindered amine (e.g., a 2,6-disubstituted aniline), you may need more reactive acylating agents (acyl chloride > anhydride), a nucleophilic catalyst like DMAP, and potentially higher temperatures. [5]* Insufficient Activation: When using a carboxylic acid with a coupling reagent, ensure sufficient pre-activation time before adding the amine.
Q3: What is the best way to monitor reaction progress? A3: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting amine, the acylating agent (or activated acid), and the final product. The product amide is typically less polar than the starting amine. For quantitative analysis and detection of minor byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Monitoring the reaction helps prevent the formation of degradation byproducts from unnecessarily long reaction times or excessive heat. [5][9] Q4: What are some general purification strategies for removing N-acylation byproducts? A4:
-
Unreacted Amine: Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the basic amine, making it water-soluble and pulling it into the aqueous layer. [3]* Unreacted Carboxylic Acid: Wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃ or 1M NaOH) to deprotonate the acid, making it water-soluble.
-
Urea Byproducts (from EDC): These are typically water-soluble and are removed during a standard aqueous work-up. [8]* Urea Byproducts (from DCC): DCU is insoluble and can be removed by filtering the reaction mixture before the aqueous work-up.
-
Chromatography: Silica gel column chromatography is highly effective for separating products of different polarities, such as the desired mono-acylated product from a non-polar diacylated byproduct.
References
- BenchChem Technical Support Team. (2025).
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- BenchChem Technical Support Team. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- The Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. In Books - The Royal Society of Chemistry.
- BenchChem Technical Support Team. (2025).
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Valeur, E., & Bradley, M. (2025). Amide bond formation: Beyond the myth of coupling reagents.
- Szekely, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed.
- BenchChem Technical Support Team. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions. Benchchem.
- Chemistry Learners. (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube.
- Jessop, P. G., et al. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection.
- Hansen, F. G., et al. (2015).
- BenchChem Technical Support Team. (2025). Preventing racemization during chiral amine synthesis. Benchchem.
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). MDPI.
- Quora. (2023).
- The University of Manchester. (n.d.).
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Synthesis of N-t-Butyl-2-methylbenzamide
Welcome to the dedicated technical support resource for the synthesis of N-t-Butyl-2-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into the critical role of temperature in this specific amide bond formation. Moving beyond simple protocols, we will explore the causal relationships between thermal conditions, reaction kinetics, and product outcomes, enabling you to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the synthesis of this compound from 2-methylbenzoyl chloride and tert-butylamine?
A1: Temperature is a critical parameter that directly influences the rate of the primary nucleophilic acyl substitution reaction. However, its most crucial role is in managing the selectivity of the reaction, minimizing the formation of impurities, and ensuring the overall efficiency and purity of the final product.
Q2: I am observing a significant amount of a high-molecular-weight impurity in my crude product. Could temperature be the cause?
A2: Yes, this is a common issue. The likely impurity is the diacylated byproduct, N-(2-methylbenzoyl)-N-tert-butyl-2-methylbenzamide. This occurs when the initially formed this compound acts as a nucleophile and reacts with another molecule of 2-methylbenzoyl chloride. Elevated temperatures can significantly accelerate this secondary reaction. To mitigate this, it is crucial to maintain a low reaction temperature, especially during the addition of the acyl chloride.[1]
Q3: My reaction yield is consistently low, even after extended reaction times. Should I increase the temperature?
A3: While increasing the temperature will increase the reaction rate, it may also promote side reactions, leading to a decrease in the isolated yield of the desired product. Low yields are often due to factors other than temperature, such as incomplete reaction due to insufficient mixing, poor quality of starting materials, or hydrolysis of the 2-methylbenzoyl chloride. Before increasing the temperature, ensure your reagents and solvent are anhydrous and that you are using an adequate base to neutralize the HCl generated during the reaction. A gradual increase in temperature after the initial exothermic phase can be beneficial, but this should be carefully monitored.
Q4: What is the optimal temperature range for this synthesis?
A4: The optimal temperature profile for this reaction involves a two-stage approach. The initial addition of 2-methylbenzoyl chloride to the solution of tert-butylamine and a non-nucleophilic base should be carried out at a low temperature, typically between 0°C and 5°C.[2] This helps to control the initial exotherm and minimize the formation of the diacylated byproduct. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred for a period of time to ensure complete conversion.[2]
Troubleshooting Guide: Temperature-Related Issues
| Symptom | Potential Cause (Temperature-Related) | Troubleshooting & Optimization |
| Low Yield | Incomplete Reaction: The reaction may be too slow at very low temperatures. | After the initial addition at 0-5°C, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or LC-MS. A gentle warming to 40-50°C can be attempted if the reaction is still incomplete, but this should be done cautiously. |
| Side Reactions: High local temperatures during the addition of the acyl chloride can lead to the formation of byproducts. | Ensure slow, dropwise addition of the 2-methylbenzoyl chloride solution to the amine solution with vigorous stirring and efficient cooling. This helps to dissipate the heat of reaction and maintain a low concentration of the acylating agent.[1] | |
| High Impurity Profile (e.g., presence of diacyl-adduct) | Excessive Reaction Temperature: Running the reaction at elevated temperatures (e.g., reflux) will favor the formation of the N,N-diacylated byproduct. | Strictly maintain the temperature at 0-5°C during the addition of the acyl chloride. Avoid any significant exotherms. |
| Oily or difficult to crystallize product | Presence of Impurities: The presence of byproducts can act as an impurity, hindering the crystallization of the desired product. | Optimize the reaction temperature to minimize byproduct formation. A thorough aqueous workup to remove any unreacted starting materials and salts, followed by purification via column chromatography or recrystallization, is recommended. |
| Formation of 2-methylbenzoic acid | Hydrolysis of 2-methylbenzoyl chloride: While not directly a temperature issue, higher temperatures can accelerate the hydrolysis if water is present. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound with Temperature Control
This protocol is designed to maximize yield and purity by carefully controlling the reaction temperature.
Materials:
-
2-methylbenzoyl chloride
-
tert-Butylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve tert-butylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-methylbenzoyl chloride (1.05 eq.) in anhydrous DCM in an addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Wash the reaction mixture with 1M HCl to remove excess amine and triethylamine hydrochloride.
-
Wash with saturated sodium bicarbonate solution to remove any unreacted 2-methylbenzoyl chloride (as 2-methylbenzoic acid).
-
Wash with brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizing the Process
Workflow for Temperature-Controlled Synthesis
Caption: Optimized workflow for the synthesis of this compound.
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for this compound synthesis.
References
- Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.
- Google Patents. (n.d.). A new synthesis process of tert-butylamine.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
Sources
Technical Support Center: Solvent Effects on the Synthesis of N-t-Butyl-2-methylbenzamide
Welcome to the technical support center for the synthesis of N-t-Butyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific amide synthesis. Here, we will explore the critical role of solvent selection in navigating the challenges posed by steric hindrance in this reaction, ensuring a successful and high-yielding synthesis.
Introduction: The Challenge of Steric Hindrance
The synthesis of this compound via the Schotten-Baumann reaction presents a classic challenge in organic chemistry: steric hindrance. Both reactants, 2-methylbenzoyl chloride and tert-butylamine, possess bulky groups adjacent to their reactive centers. The ortho-methyl group on the benzoyl chloride and the tertiary butyl group on the amine impede the approach of the nucleophilic amine to the electrophilic carbonyl carbon. The choice of solvent is paramount in mitigating these steric effects and facilitating an efficient reaction. This guide will provide a detailed exploration of how different solvents influence the reaction and how to troubleshoot common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-methylbenzoyl chloride and tert-butylamine?
A1: The primary reaction mechanism is a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[1] In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion. A base is used to neutralize the hydrochloric acid byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion.[2]
Q2: How does steric hindrance from the tert-butyl and ortho-methyl groups affect the reaction?
A2: Steric hindrance significantly slows down the rate of nucleophilic attack. The bulky groups physically obstruct the optimal trajectory for the amine to approach the carbonyl carbon. This can lead to a sluggish or incomplete reaction. The choice of solvent becomes critical in overcoming this kinetic barrier.
Q3: Which type of solvent is generally recommended for this sterically hindered amidation?
A3: For sterically hindered amide synthesis, polar aprotic solvents are generally preferred.[3] Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile can effectively solvate the charged intermediates without forming strong hydrogen bonds with the nucleophilic amine. This "freeing" of the nucleophile allows it to be more reactive and overcome the steric barrier more effectively. A two-phase system using an organic solvent like dichloromethane and an aqueous base is a common approach in Schotten-Baumann reactions.[1][4]
Q4: Can I use a polar protic solvent like ethanol or water?
A4: While not ideal, it is possible. However, polar protic solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[3] Additionally, in the presence of water and a base, the competing hydrolysis of the acyl chloride to the corresponding carboxylic acid can become a significant side reaction, reducing the overall yield of the desired amide.[3]
Q5: What are the most common side products, and how can I minimize them?
A5: The most common side product is 2-methylbenzoic acid, formed from the hydrolysis of 2-methylbenzoyl chloride. To minimize its formation, ensure that all glassware is dry and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. Another potential side reaction is the formation of a salt between the HCl byproduct and the unreacted tert-butylamine, which can precipitate out and halt the reaction. The presence of a suitable base, such as triethylamine or aqueous sodium hydroxide, is crucial to neutralize the HCl as it is formed.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Steric Hindrance: The bulky nature of the reactants is impeding the reaction. 2. Hydrolysis of Acyl Chloride: Moisture in the reaction is consuming the starting material. 3. Ineffective Base: The HCl byproduct is not being neutralized, leading to the formation of an unreactive amine salt. | 1. Optimize Solvent Choice: Switch to a polar aprotic solvent like dichloromethane or THF to enhance the nucleophilicity of the amine. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Consider running the reaction under an inert atmosphere. 3. Choice and Addition of Base: Use a non-nucleophilic organic base like triethylamine or a two-phase system with aqueous NaOH and vigorous stirring. Ensure at least one equivalent of base is used. |
| Slow or Incomplete Reaction | 1. Low Reaction Temperature: The activation energy for this sterically hindered reaction is high. 2. Insufficient Mixing: In a two-phase system, poor mixing can limit the interaction between reactants. | 1. Increase Temperature: Gently heating the reaction mixture (e.g., to 40 °C or refluxing in DCM) can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions at higher temperatures. 2. Vigorous Stirring: Use a high-speed overhead stirrer or a large magnetic stir bar to ensure efficient mixing of the phases. |
| Product is an Oil or Difficult to Purify | 1. Presence of Unreacted Starting Materials: Residual 2-methylbenzoyl chloride or tert-butylamine can contaminate the product. 2. Formation of 2-Methylbenzoic Acid: Hydrolysis of the acyl chloride leads to this acidic impurity. | 1. Aqueous Work-up: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted tert-butylamine and a dilute base (e.g., 5% NaHCO₃) to remove 2-methylbenzoic acid. Follow with a brine wash. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can effectively remove impurities. 3. Column Chromatography: For oily products or persistent impurities, purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended. |
Solvent Selection and Expected Outcomes
| Solvent Class | Example Solvents | Expected Yield | Rationale and Potential Issues |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Moderate to High | These solvents are generally optimal. They solvate the transition state and do not significantly hinder the nucleophilicity of the amine. A 60% yield has been reported for a similar sterically hindered amide in DCM. |
| Polar Protic | Ethanol, Methanol, Water | Low to Moderate | These solvents can solvate and deactivate the amine nucleophile through hydrogen bonding, slowing the reaction. Hydrolysis of the acyl chloride is a significant competing reaction, especially in water. |
| Non-Polar | Hexane, Toluene | Low | The polarity of these solvents is often insufficient to dissolve the reactants and stabilize the charged intermediates of the reaction, leading to very slow reaction rates. |
Reaction Mechanism and Workflow
Schotten-Baumann Reaction Mechanism
Caption: Schotten-Baumann reaction mechanism for this compound synthesis.
Troubleshooting Workflow
Caption: A troubleshooting workflow for low yield in this compound synthesis.
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via the Schotten-Baumann reaction.
Materials:
-
2-methylbenzoyl chloride
-
tert-Butylamine
-
Triethylamine (or 10% aqueous NaOH)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butylamine (1.0 equivalent) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Acyl Chloride Addition: Dissolve 2-methylbenzoyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
References
-
Zhang, J., Sugisawa, N., Felton, K. C., Fuse, S., & Lapkin, A. A. (2024). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 9(1), 134-144. [Link]
-
Wikipedia contributors. (2023). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
Sources
Technical Support Center: N-t-Butyl-2-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N-t-Butyl-2-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to catalyst performance and deactivation during this synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying rationale to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound has significantly dropped in recent runs. What is the most likely cause?
A significant drop in yield is a primary indicator of a problem with a core reaction component, very frequently the catalyst. The synthesis of this compound typically proceeds via the Ritter reaction, which involves the acid-catalyzed addition of a nitrile to a carbocation.[1][2] Catalyst effectiveness is paramount. The drop in yield could be due to several factors including catalyst deactivation, consumption, or the presence of inhibitors.
The first step in troubleshooting is to determine the nature of the failure:
-
Gradual Decline: If you are recycling a heterogeneous catalyst and the yield decreases with each cycle, you are likely observing deactivation by fouling (coking) or leaching of active sites.[3]
-
Sudden Failure: An abrupt drop in yield, especially with a fresh batch of reagents, points towards catalyst poisoning from a contaminated starting material or solvent.[3][4]
-
Stalled Reaction: If the reaction starts but fails to reach completion, it may indicate insufficient catalyst loading or the presence of water, which can hydrolyze key intermediates and dilute homogeneous acid catalysts.
Q2: What are the common catalysts for this synthesis, and how do their failure modes differ?
The choice of catalyst is critical and dictates the potential deactivation pathways. Two main classes of catalysts are used for the Ritter reaction.[5]
| Catalyst Type | Examples | Common Failure Modes | Rationale |
| Homogeneous Brønsted Acids | Concentrated Sulfuric Acid (H₂SO₄), Triflic Acid | Consumption by side reactions, dilution by water, localized overheating causing charring. | These catalysts are not "deactivated" in the traditional sense but are consumed or their concentration is reduced, lowering the rate of carbocation formation.[2][6] |
| Heterogeneous Solid Acids | Silica Sulfuric Acid (SSA), Zeolites, Nafion™, Sulfonated Resins | Fouling/Coking: Pore blockage by polymeric byproducts. Poisoning: Strong adsorption of impurities on active sites. Leaching: Dissolution of active species into the reaction medium.[3][4][7][8] | These are designed for recyclability, but their porous structure and defined active sites are vulnerable to physical blockage and chemical inhibition.[7][9] |
Q3: How can I confirm that catalyst deactivation is the root cause of my synthesis problem?
Confirming catalyst deactivation requires a logical, stepwise approach. Before performing complex analyses, simple experimental tests can provide strong evidence.
-
Run a Control Reaction: Perform the reaction using a fresh, unopened bottle of catalyst and purified reagents under ideal conditions. If this reaction succeeds, it strongly implicates the catalyst or reagents used in the failed experiments.
-
Increase Catalyst Loading: For a stalled reaction, carefully adding a small, additional amount of catalyst can sometimes restart it. If so, this suggests the initial catalyst charge was insufficient or became inactive.
-
Characterize the Spent Catalyst (for Heterogeneous Catalysts): If you are using a solid acid, visual inspection is the first step. A change in color (e.g., to dark brown or black) is a strong indicator of carbon deposition (coking).[3] Further analysis can definitively confirm the deactivation mechanism.
Below is a logical workflow for diagnosing issues with heterogeneous catalysts.
Caption: Troubleshooting workflow for heterogeneous catalyst deactivation.
In-Depth Troubleshooting Guides
Guide 1: Deactivation of Heterogeneous Solid Acid Catalysts
Solid acid catalysts offer significant advantages in terms of separation and reusability, but they are susceptible to deactivation. Here we address the most common modes of failure.
Problem: Gradual loss of activity over several cycles. The catalyst appears discolored.
This is the classic symptom of fouling , also known as coking .
-
Causality (The "Why"): The Ritter reaction proceeds through highly reactive carbocation intermediates.[1][10] These intermediates can act as initiating sites for the polymerization of reactants or solvent molecules, especially at elevated temperatures. This process forms heavy, carbonaceous deposits ("coke" or "humins") on the catalyst surface and within its pores.[3][4] This physically blocks reactants from reaching the active catalytic sites, leading to a decline in reaction rate and overall yield.
-
Troubleshooting & Verification:
-
Visual Inspection: Compare the spent catalyst to a fresh sample. A color change from white/off-white to yellow, brown, or black is a primary indicator of coking.
-
Thermogravimetric Analysis (TGA): This is a quantitative method to confirm coking. By heating the spent catalyst under an air or oxygen flow, the mass loss corresponding to the combustion of carbonaceous deposits can be precisely measured.[3]
-
Surface Area Analysis (BET): A significant decrease in the specific surface area of the spent catalyst compared to the fresh catalyst confirms that pores have been blocked.
-
-
Solution: Catalyst Regeneration
Protocol 1: Oxidative Regeneration of a Coked Solid Acid Catalyst
This protocol is designed to remove carbonaceous deposits through controlled combustion. Caution is advised as the process can be exothermic.
-
Solvent Wash: Place the spent catalyst in a flask and wash it thoroughly with a solvent in which the organic residues are soluble (e.g., acetone or dichloromethane) to remove any loosely bound material. Decant the solvent. Repeat 2-3 times.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) for several hours to remove all residual solvent.
-
Oxidative Treatment: Place the dried catalyst in a quartz tube furnace.
-
Heat the catalyst under a slow flow of an inert gas (e.g., nitrogen) to the target temperature (typically 300-450 °C, do not exceed the thermal stability limit of your catalyst).
-
Once at temperature, slowly introduce a controlled flow of a dilute oxidizing gas (e.g., 2-5% O₂ in N₂). Crucially, this must be done gradually to manage the exotherm and prevent overheating, which can cause sintering. [3]
-
Hold at this temperature until TGA analysis of a sample shows no further mass loss, indicating all coke has been removed.
-
Cool the catalyst to room temperature under an inert gas flow.
-
Validation: Re-run the synthesis with the regenerated catalyst. A successful regeneration will restore the catalytic activity to a level near that of the fresh catalyst.
-
Problem: A fresh batch of catalyst fails immediately, or activity drops sharply after introducing a new batch of reagent.
This points to acute catalyst poisoning .
-
Causality (The "Why"): Poisoning occurs when molecules in the feedstock or solvent bind very strongly (chemisorb) to the active sites of the catalyst, rendering them inactive.[4] Unlike fouling, this does not require buildup over time. Common poisons for acid catalysts include basic compounds (e.g., amines, amides) and certain sulfur or phosphorus-containing molecules that can be present in technical-grade reagents.
-
Troubleshooting & Verification:
-
Reagent Purity Check: Analyze all starting materials and the solvent (e.g., via GC-MS or NMR) for unexpected impurities.
-
Feedstock Pre-treatment: As a test, purify the reagents for a small-scale reaction. For example, distill the solvent and recrystallize solid starting materials. If the reaction then proceeds, it confirms the presence of a poison in the unpurified feedstock.[8]
-
-
Solution: Feedstock Purification
Protocol 2: General Feedstock Purification
-
Solvent: If using a nitrile as both reactant and solvent, ensure it is of high purity (e.g., >99.5%) and anhydrous. If in doubt, distill it over a suitable drying agent (e.g., CaH₂) before use.
-
Carbocation Source: The t-butanol or isobutylene used to generate the carbocation should be free of other alcohols or oligomers. Distillation is recommended for liquid sources.
-
Nitrile: Ensure the 2-methylbenzonitrile is free from other nitrogenous compounds. Recrystallization may be necessary if it is a solid at room temperature.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent side reactions with atmospheric components that might create catalyst inhibitors.
-
Guide 2: Issues with Homogeneous Acid Catalysts (e.g., H₂SO₄)
While robust, strong liquid acids are not immune to issues that mimic deactivation.
Problem: The reaction is sluggish or stalls before completion.
-
Causality (The "Why"): The most common issue is the presence of water. Sulfuric acid is highly hygroscopic. Any water in the reagents or from the atmosphere will dilute the acid, reducing its protonating power and ability to generate the necessary carbocation intermediates.[6] Furthermore, water can hydrolyze the critical nitrilium ion intermediate back to the nitrile, effectively halting the reaction.[1][2]
-
Troubleshooting & Verification:
-
Karl Fischer Titration: Quantify the water content in your reagents and solvent. Levels above a few hundred ppm can be detrimental.
-
Use Anhydrous Reagents: Ensure all glassware is rigorously dried and reagents are sourced from freshly opened, anhydrous-grade bottles.
-
-
Solution: Rigorous Exclusion of Water
-
Dry all glassware in an oven (>120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous grade solvents and reagents.
-
Perform the reaction under a nitrogen or argon atmosphere to prevent moisture ingress. Add reagents via syringe through septa.
-
Problem: The reaction mixture turns dark brown/black and forms tarry byproducts.
-
Causality (The "Why"): This is typically a result of excessive heat or an overly high concentration of the strong acid catalyst.[11] The powerful dehydrating and oxidizing nature of concentrated sulfuric acid, especially at high temperatures, can cause charring and polymerization of the organic substrates, leading to a complex mixture of byproducts and a lower yield of the desired amide.
-
Solution: Optimization of Reaction Conditions
-
Temperature Control: Maintain the recommended reaction temperature using a controlled oil bath or cryostat. Avoid localized overheating. Often, the initial addition of the acid to the substrate should be done at a low temperature (e.g., 0 °C) to manage the exotherm before slowly warming to the reaction temperature.
-
Catalyst Loading: Carefully control the molar equivalents of the acid catalyst. While it needs to be sufficient to drive the reaction, excess can promote side reactions. Titrate a new bottle of acid to confirm its concentration before use.
-
References
- Ritter reaction. (n.d.). Grokipedia.
- The Ritter Reaction Mechanism. (2024). YouTube.
- Ritter reaction. (n.d.). Wikipedia.
- Silica sulfuric acid: a reusable solid catalyst for the synthesis of N-substituted amides via the Ritter reaction. (n.d.). RSC Publishing.
- In the Ritter reaction, an alkene reacts with a nitrile in the presence of strong aqueous sulfuric acid to yield an amide. Propose a mechanism. (n.d.). Homework.Study.com.
- tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins
- Technical Support Center: Catalyst Deactivation in Furfurylamine Synthesis. (n.d.). Benchchem.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. (2024). MDPI.
- This journal is © The Royal Society of Chemistry 2017. (n.d.).
- Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE.
- Amide Activation in Ground and Excited St
- CN1257167C - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof. (n.d.).
- (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. (n.d.).
- Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. (2024). NIH.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). NIH.
- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. (n.d.).
- The application of the Ritter reaction in the synthesis of amides 3. (n.d.).
- Ritter Reaction. (2019).
- Ritter Reaction: Recent Catalytic Developments | Request PDF. (2025).
- Catalyst deactiv
- Tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides | Request PDF. (2025).
- Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. (2024).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. Silica sulfuric acid: a reusable solid catalyst for the synthesis of N-substituted amides via the Ritter reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Managing Exothermic Reactions in N-t-Butyl-2-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N-t-Butyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this important amidation reaction. Our goal is to equip you with the knowledge to perform this synthesis safely and efficiently, minimizing risks and maximizing yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the exothermic risks and control strategies for the synthesis of this compound.
Q1: What is the primary cause of the exotherm in the this compound synthesis?
A1: The primary cause of heat generation (exotherm) is the nucleophilic acyl substitution reaction between 2-methylbenzoyl chloride and tert-butylamine.[1] Amide bond formation is a thermodynamically favorable and often highly exothermic process.[2] The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable amide bond and the release of significant thermal energy.
Q2: What are the potential consequences of a poorly managed exotherm in this synthesis?
A2: A poorly managed exotherm can lead to a dangerous situation known as a thermal runaway.[3][4] This is a cycle where the heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[3][5] Potential consequences include:
-
Rapid pressure buildup: The boiling of solvents and reagents can cause a catastrophic failure of the reaction vessel.[6][7]
-
Side reactions and impurity formation: Higher temperatures can promote undesired side reactions, reducing the yield and purity of the final product.
-
Decomposition of reactants or products: At elevated temperatures, the starting materials or the desired product may decompose, potentially releasing toxic or flammable gases.[8]
-
Operator injury and equipment damage: In the most severe cases, a runaway reaction can lead to explosions and significant damage to laboratory equipment.[4]
Q3: Can I add the tert-butylamine to the 2-methylbenzoyl chloride all at once?
A3: No, this is strongly discouraged. Adding all of the tert-butylamine at once to the 2-methylbenzoyl chloride can lead to an uncontrollable exotherm and a high risk of a runaway reaction.[6] The recommended and safer approach is the slow, controlled, dropwise addition of one reagent to the other, which allows for effective heat dissipation and temperature management.[5][6]
Q4: What is the role of a base, like triethylamine or pyridine, in this reaction?
A4: In the reaction between an acid chloride and an amine, hydrogen chloride (HCl) is generated as a byproduct. A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize this HCl. This is crucial for two reasons:
-
Preventing amine salt formation: The HCl would otherwise react with the unreacted tert-butylamine to form a non-nucleophilic ammonium salt, effectively halting the desired reaction.
-
Protecting acid-sensitive functional groups: If other parts of the molecule are sensitive to acid, the base prevents their degradation.
Q5: How does solvent choice impact exotherm management?
A5: The choice of solvent is critical for managing the exotherm. A suitable solvent should:
-
Have a high enough boiling point to absorb a significant amount of heat without boiling over, providing a thermal buffer.
-
Effectively dissolve the reactants to ensure a homogeneous reaction mixture, which promotes even heat distribution.
-
Be inert to the reaction conditions to avoid unwanted side reactions.
Commonly used solvents for this type of reaction include anhydrous dichloromethane (DCM), toluene, and tetrahydrofuran (THF).[1][9]
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to exothermic events during the synthesis.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature rise. | 1. Reagent addition rate is too fast. 2. Inadequate cooling. 3. Incorrect stoichiometry (excess reactive reagent). | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling bath (add more ice, switch to a dry ice/acetone bath).[6] 3. If the temperature continues to rise, prepare for an emergency quench procedure. |
| Localized boiling or "hot spots" in the reactor. | 1. Poor stirring/agitation. 2. Heterogeneous reaction mixture (undissolved reagents). | 1. Increase the stirring rate to improve mixing and heat distribution. 2. Ensure all reagents are fully dissolved before starting the addition. If necessary, use a co-solvent. |
| Pressure buildup in the reaction vessel. | 1. Solvent is boiling due to an uncontrolled exotherm. 2. Gas evolution from side reactions or decomposition. | 1. Immediately address the temperature control as described above. 2. Ensure the reaction is properly vented to a fume hood or scrubber system.[10] |
| Lower than expected yield with discolored product. | 1. The reaction temperature was too high, leading to side reactions or decomposition. | 1. Review and optimize the temperature control protocol. 2. Consider performing the reaction at a lower temperature, even if it requires a longer reaction time. |
Emergency Quenching Protocol
In the event of an uncontrollable thermal runaway, a pre-planned quenching procedure is essential.
Objective: To rapidly cool and dilute the reaction mixture to stop the exothermic process.
Procedure:
-
Stop all reagent addition.
-
If safe to do so, increase external cooling to the maximum.
-
Prepare a quenching solution: This is typically a cold, non-reactive solvent like toluene or a less reactive quenching agent like isopropanol.[10]
-
For small-scale reactions: The reaction flask can be carefully immersed in a large container of ice water or a dry ice/acetone bath.
-
For larger-scale reactions: A pre-chilled, non-reactive solvent can be cautiously added to the reaction mixture to dilute the reactants and absorb heat. Extreme caution is necessary as this can cause vigorous boiling.
-
Neutralization: Once the temperature is under control, the reactive components can be neutralized. For acid chlorides, a slow addition of a cold, dilute aqueous base (like sodium bicarbonate) can be used, but be aware of gas evolution.[11]
Section 3: Experimental Protocol and Workflow
This section provides a detailed, step-by-step methodology for the synthesis of this compound with an emphasis on exotherm management.
Materials and Equipment:
-
2-Methylbenzoyl chloride
-
tert-Butylamine
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Thermometer or thermocouple
-
Cooling bath (ice-water or dry ice-acetone)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood.[12] The round-bottom flask should be securely clamped in the cooling bath.
-
Initial Charge: To the round-bottom flask, add 2-methylbenzoic acid and a suitable solvent like toluene.[13]
-
Acid Chloride Formation: Cool the mixture in an ice bath and slowly add a chlorinating agent, such as thionyl chloride.[13] This step is also exothermic and should be done with care. Allow the reaction to proceed until the formation of 2-methylbenzoyl chloride is complete. This can be monitored by quenching a small aliquot with methanol and analyzing by TLC.[14][15]
-
Amine Solution Preparation: In a separate flask, dissolve tert-butylamine and triethylamine in anhydrous DCM.
-
Controlled Addition: Transfer the amine solution to the dropping funnel. Cool the 2-methylbenzoyl chloride solution to 0 °C in an ice bath.[1]
-
Slow Addition: Begin the dropwise addition of the amine solution to the stirred 2-methylbenzoyl chloride solution.[1] Maintain the internal reaction temperature below 5-10 °C throughout the addition.
-
Monitoring: Continuously monitor the internal temperature of the reaction.[6] If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.[1]
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can then be purified by recrystallization or column chromatography.
Workflow and Decision-Making Diagram
Here is a visual representation of the experimental workflow with key decision points for managing the exotherm.
Caption: Workflow for managing the exothermic synthesis of this compound.
Logical Troubleshooting Flowchart
This diagram outlines the decision-making process when troubleshooting an exothermic event.
Caption: Troubleshooting flowchart for an unexpected exothermic event.
Section 4: References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icheme.org [icheme.org]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. labproinc.com [labproinc.com]
- 7. stonehousesafety.com [stonehousesafety.com]
- 8. icheme.org [icheme.org]
- 9. CN1257167C - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof - Google Patents [patents.google.com]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 13. prepchem.com [prepchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Monitoring N-t-Butyl-2-methylbenzamide Reaction Progress
Welcome to the technical support center for analytical techniques in monitoring the synthesis of N-t-Butyl-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reaction monitoring for this specific amide synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are informed and your results are robust.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the monitoring of the this compound synthesis.
Q1: What are the most common analytical techniques for monitoring the formation of this compound?
A1: The primary techniques for monitoring the progress of this amidation reaction are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The choice of technique often depends on the available instrumentation, the desired level of quantitative accuracy, and whether real-time, in-situ monitoring is required.
Q2: Why is it crucial to monitor the reaction progress?
A2: Monitoring the reaction is essential for several reasons:
-
Optimization: It allows for the determination of the optimal reaction time, temperature, and reagent stoichiometry to maximize yield and minimize impurities.
-
Kinetic Understanding: It provides data to understand the reaction kinetics, which is vital for process scale-up and control.[1]
-
Impurity Profiling: It helps in identifying and quantifying the formation of byproducts, which is critical for the safety and efficacy of the final product in pharmaceutical applications.
-
Process Analytical Technology (PAT): In a manufacturing setting, real-time monitoring is a key component of PAT, enabling consistent quality and process efficiency.[2]
Q3: Can I use Thin-Layer Chromatography (TLC) for preliminary monitoring?
A3: Yes, TLC is a rapid and cost-effective qualitative tool for initial reaction monitoring. It can quickly indicate the consumption of starting materials and the formation of the product. However, for quantitative analysis and accurate determination of reaction completion, more sophisticated techniques like HPLC or GC-MS are recommended.
Q4: What are the starting materials for the synthesis of this compound?
A4: Typically, this compound is synthesized from 2-methylbenzoyl chloride and tert-butylamine.[3] Alternatively, it can be formed directly from 2-methylbenzoic acid and tert-butylamine using a suitable coupling agent or catalyst.[4][5]
Section 2: Troubleshooting Guides for Key Analytical Techniques
This section provides in-depth troubleshooting for specific issues you may encounter with each analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for quantitative analysis in pharmaceutical development due to its robustness and precision.[6]
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample can saturate the stationary phase. 2. Secondary Interactions: Silanol groups on the silica backbone can interact with the amide. 3. Mismatched Injection Solvent: The sample solvent is significantly stronger than the mobile phase. | 1. Dilute the sample. This ensures a linear response from the column. 2. Adjust mobile phase pH. A slightly acidic modifier can suppress silanol interactions.[7] 3. Dissolve the sample in the mobile phase. This minimizes peak distortion upon injection.[8] |
| Drifting Retention Times | 1. Inadequate Column Equilibration: The column has not reached thermal or chemical equilibrium. 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component. 3. Column Temperature Fluctuations: Inconsistent oven temperature. | 1. Increase equilibration time. Ensure a stable baseline before injecting.[9] 2. Prepare fresh mobile phase daily. Use a reliable gradient mixer.[9][10] 3. Use a column oven. This provides a stable thermal environment.[9] |
| No Peaks Detected | 1. Injection Issue: The autosampler may have malfunctioned, or the syringe is blocked. 2. Detector Problem: The lamp may be off or have reached the end of its life. 3. Flow Path Blockage: A blockage is preventing the mobile phase from reaching the detector. | 1. Perform a manual injection. Check the autosampler for error messages.[8] 2. Check the detector status. Ensure the lamp is on and has sufficient energy.[9] 3. Systematically check for pressure increases. A high-pressure reading can indicate a blockage.[7] |
| Ghost Peaks | 1. Sample Carryover: Residue from a previous injection is eluting. 2. Contaminated Mobile Phase: Impurities in the solvents or additives. | 1. Implement a needle wash step. Use a strong solvent to clean the injection port between runs. 2. Use high-purity solvents. Filter the mobile phase before use.[8] |
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting it in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent to prevent further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[11]
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm. A C18 stationary phase provides good retention for the relatively nonpolar this compound.[11]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. The acid helps to ensure good peak shape.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, where the benzamide chromophore absorbs.[11]
-
-
Analysis:
Caption: A logical workflow for troubleshooting common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it suitable for monitoring the this compound reaction, especially for identifying byproducts.[13][14]
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Peak Tailing | 1. Active Sites: The injector liner or column may have active sites that interact with the analyte. 2. Column Contamination: Non-volatile residues have accumulated at the head of the column. | 1. Use a deactivated liner. Ensure the column is properly conditioned.[15] 2. Trim the column. Remove the first few centimeters of the column.[15] |
| Poor Sensitivity | 1. Ion Source Contamination: The ion source is dirty, reducing ionization efficiency. 2. Vacuum Leak: A leak in the system is compromising the vacuum. 3. Sample Degradation: The analyte is degrading in the hot injector. | 1. Clean the ion source. This is a routine maintenance procedure.[15][16] 2. Perform a leak check. Check all fittings and seals.[17] 3. Lower the injector temperature. Use a pulsed splitless injection if possible. |
| Baseline Noise | 1. Column Bleed: The stationary phase is degrading at high temperatures. 2. Contaminated Carrier Gas: Impurities in the carrier gas. | 1. Condition the column properly. Do not exceed the column's maximum temperature limit.[18] 2. Use high-purity carrier gas and install filters. This ensures a clean gas supply.[15] |
| Irreproducible Results | 1. Inconsistent Injection Volume: The autosampler is not functioning correctly. 2. Sample Preparation Variability: Inconsistent dilution or quenching. | 1. Check the syringe and autosampler. Ensure they are working correctly.[18] 2. Standardize the sample preparation procedure. Use a consistent process for every sample.[18] |
-
Sample Preparation:
-
Take a small aliquot from the reaction.
-
Quench and dilute in a volatile solvent like ethyl acetate or dichloromethane.
-
Filter through a 0.45 µm syringe filter.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Injector Temperature: Start around 250°C, but optimize to prevent degradation.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 280°C) will effectively separate the components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: Typically 230°C.
-
MS Quadrupole Temperature: Typically 150°C.
-
-
Analysis:
-
Identify the peaks based on their retention times and mass spectra.
-
Quantify by creating a calibration curve with an internal standard for better accuracy.
-
Caption: A logical workflow for troubleshooting common GC-MS issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both structural elucidation and quantitative analysis (qNMR), offering a non-invasive way to monitor reactions.[2][19][20]
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Resolution/Broad Peaks | 1. Inhomogeneous Magnetic Field: The sample needs to be shimmed. 2. Paramagnetic Impurities: Traces of metals can broaden signals. | 1. Re-shim the spectrometer. This is a standard procedure before each experiment. 2. Filter the sample. This can help remove particulate matter. |
| Inaccurate Integration | 1. Overlapping Peaks: Signals from different species are not well-resolved. 2. Incorrect Phasing and Baseline Correction: Poor data processing. | 1. Use a higher field NMR. This can improve signal dispersion. 2. Carefully phase and baseline correct the spectrum. This is crucial for accurate integration. |
| Signal-to-Noise Ratio is Low | 1. Dilute Sample: The concentration of the analyte is too low. 2. Insufficient Number of Scans: Not enough data has been acquired. | 1. Concentrate the sample if possible. 2. Increase the number of scans. This improves the signal-to-noise ratio. |
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Quench the reaction.
-
Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons for accurate quantification.
-
-
Analysis:
-
Integrate the characteristic peaks of the starting material (e.g., the methyl protons of 2-methylbenzoyl chloride) and the product (e.g., the tert-butyl protons of this compound).
-
Calculate the relative amounts of each species by comparing their integrals to the integral of the internal standard.[20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR, especially with an in-situ probe, is excellent for real-time monitoring of functional group transformations.[21][22]
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Shifting Baseline | 1. Temperature Changes: The reaction temperature is affecting the background. 2. Changes in Refractive Index: The bulk composition of the mixture is changing significantly. | 1. Collect a new background spectrum at the reaction temperature. 2. Use baseline correction algorithms in the software. |
| Noisy Spectrum | 1. Dirty Probe: The ATR crystal is coated with residue. 2. Insufficient Signal: The concentration of the species of interest is too low. | 1. Clean the probe with an appropriate solvent. 2. This technique is best for monitoring major components. Trace analysis can be challenging. |
-
Setup:
-
Insert the ATR-FTIR probe into the reaction vessel.
-
Ensure the probe is fully submerged in the reaction mixture.
-
-
Data Acquisition:
-
Collect a background spectrum of the initial reaction mixture before initiating the reaction.
-
Start the reaction and collect spectra at regular time intervals.
-
-
Analysis:
Section 3: Concluding Remarks
The successful synthesis and development of this compound relies on a thorough understanding of the reaction, which is only possible through diligent analytical monitoring. By selecting the appropriate technique and understanding how to troubleshoot potential issues, researchers can ensure the generation of high-quality, reliable data. This guide provides a foundation for this, but always remember that each reaction is unique and may require specific optimization of these analytical methods.
References
- Maschmeyer, T., Yunker, L. P. E., & Hein, J. E. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 5.
- Bertozzi, C., & Bednarski, M. (n.d.). Ligation method and reagents to form an amide bond.
- von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. kluedo - RPTU.
- Foroozandeh, M., & Jeannerat, D. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
- Emery Pharma. (n.d.).
- Suga, H., Hayashi, T., & Ukaji, Y. (n.d.). Method for producing amide compound.
- Welch, C. J., & Pfister, L. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Laursen, J. S., & Nielsen, N. C. (2019). Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using 1H NMR spectroscopy. PubMed.
- Laursen, J. S., & Nielsen, N. C. (2019). Measurement of Very Fast Exchange Rates of Individual Amide Protons in Proteins by NMR Spectroscopy. PubMed.
- Mettler Toledo. (n.d.). reaction analysis.
- Thomas, G. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?. Books.
- Gopi, H. N., & Sarma, K. D. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- Agilent. (n.d.). GC Troubleshooting: Common Issues & How to Fix Them.
- The Royal Society of Chemistry. (2022).
- Valgimigli, L., & Locatelli, M. (2019).
- Condamine, E., Moore, G., Marsais, F., Dupas, G., Papamicaël, C., & Levacher, V. (n.d.). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Chemistry Letters | Oxford Academic.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- Cole, K. P., & Hein, J. E. (n.d.). Amidation reaction between A3 and B1 performed autonomously by...
- Das, A., & Ghosh, P. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Jović, B., & Milosavljević, S. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.
- White Rose eTheses Online. (n.d.).
- Mutti, F. G., & Peters, P. (n.d.). (PDF) Biocatalytic Amide Bond Formation.
- Baumann, M., & Blacker, A. J. (2022). Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Chemical Science (RSC Publishing).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Leadbeater, N. E., & Stencel, L. M. (2010).
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results.
- Labio Scientific®. (2022).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- Drawell. (n.d.).
- Benchchem. (n.d.).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Grote, Z., & Wierzbicki, M. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC - NIH.
- MDPI. (n.d.).
- SpectraBase. (n.d.). N-tert-Butylbenzamide - Optional[FTIR] - Spectrum.
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of N-(tert-butyl)-2-nitrobenzamide: A Technical Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of N-Butyl-2-(methylamino)acetamide.
- Ertürk, S., & Özkan, S. A. (2021). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. PubMed.
- Kumar, S., & Kumar, S. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides.
- ResearchGate. (n.d.). Figure S15. FTIR spectrum of N-butyl-2-phenylacetamide (3).
- National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- ResearchGate. (n.d.). (PDF)
- PubMed. (n.d.). N-tert-Butyl-2-methyl-propanamide.
- ResearchGate. (2025). (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
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Validation & Comparative
A Comparative Study of N-t-Butyl-2-methylbenzamide and Structurally Related Benzamides: A Guide for Drug Discovery
This guide provides a comprehensive comparative analysis of N-t-Butyl-2-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a robust framework for its synthesis, characterization, and biological evaluation. This is followed by a comparative discussion with structurally related and well-characterized benzamides to elucidate potential structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications, including antiemetic, antipsychotic, and anticancer agents. The versatility of the benzamide scaffold lies in its ability to form key hydrogen bonding interactions with biological targets and the ease with which its aromatic ring and amide substituents can be modified to fine-tune physicochemical and pharmacological properties. This guide focuses on this compound and its analogs to explore the impact of specific structural modifications on potential bioactivity.
Part 1: Synthesis and Characterization of this compound
A logical synthetic route to this compound involves the amidation of 2-methylbenzoic acid (o-toluic acid) or its activated derivatives with tert-butylamine. Below is a standard, reliable protocol for its synthesis and subsequent characterization.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-methylbenzoyl chloride and tert-butylamine.
Materials:
-
2-methylbenzoyl chloride
-
tert-Butylamine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 2-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Amidation Reaction: Add the tert-butylamine/triethylamine solution dropwise to the cooled solution of 2-methylbenzoyl chloride over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-methylbenzoyl chloride) is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Physicochemical Characterization Workflow
A thorough characterization is essential to confirm the identity, purity, and key properties of the synthesized this compound.
Caption: Workflow for the comprehensive characterization of this compound.
Part 2: Comparative Analysis with Other Benzamides
To understand the potential influence of the N-tert-butyl and 2-methyl substituents, we will compare the anticipated properties of this compound with three key analogs: N-t-butylbenzamide , 2-Methylbenzamide , and N-Butyl-2-methylbenzamide .
Structural Comparison
| Compound Name | Structure | Key Differences from this compound |
| This compound | Target Compound | - |
| N-t-Butylbenzamide | Lacks the 2-methyl group on the phenyl ring. | |
| 2-Methylbenzamide (o-Toluamide) | Lacks the N-t-butyl group (primary amide). | |
| N-Butyl-2-methylbenzamide | Has a linear N-butyl group instead of a bulky N-t-butyl group. |
Anticipated Physicochemical Properties and Rationale
The following table summarizes the known or anticipated physicochemical properties of these compounds.
| Property | This compound | N-t-Butylbenzamide[1] | 2-Methylbenzamide | N-Butyl-2-methylbenzamide |
| Molecular Weight ( g/mol ) | 191.27 | 177.24 | 135.16 | 191.27 |
| Melting Point (°C) | Predicted: Solid, likely lower than N-t-butylbenzamide due to steric hindrance from the 2-methyl group potentially disrupting crystal packing. | 133-135[2] | 144-148 | Predicted: Likely a lower melting solid or an oil compared to its t-butyl isomer due to increased conformational flexibility. |
| Solubility | Predicted: Low aqueous solubility, good solubility in organic solvents. The 2-methyl group may slightly decrease aqueous solubility compared to N-t-butylbenzamide. | Low aqueous solubility. | Sparingly soluble in cold water, more soluble in hot water and organic solvents. | Predicted: Low aqueous solubility, good solubility in organic solvents. |
| Lipophilicity (LogP) | Predicted: High. The addition of the methyl group will increase the LogP compared to N-t-butylbenzamide. | 2.2 | 1.3 | Predicted: Similar to this compound, potentially slightly lower. |
Rationale for Predictions:
-
Melting Point: The presence of the ortho-methyl group in this compound is expected to introduce steric hindrance, which could disrupt the crystal lattice packing compared to the planar benzamide ring in N-t-butylbenzamide, potentially leading to a lower melting point. The primary amide in 2-Methylbenzamide allows for strong intermolecular hydrogen bonding, resulting in a relatively high melting point. The flexible n-butyl chain in N-Butyl-2-methylbenzamide may lead to a lower melting point compared to the more rigid t-butyl isomer.
-
Solubility and Lipophilicity: The bulky and non-polar tert-butyl and methyl groups contribute to low aqueous solubility and high lipophilicity. The addition of a methyl group generally increases the octanol-water partition coefficient (LogP).
Part 3: Comparative Biological Activity and Structure-Activity Relationship (SAR) Insights
Hypothetical Biological Evaluation Workflow
Caption: A general workflow for the biological evaluation of novel benzamide derivatives.
Structure-Activity Relationship Discussion
-
Effect of the N-tert-Butyl Group: The bulky tert-butyl group can serve as a lipophilic anchor, potentially fitting into hydrophobic pockets of target proteins. Compared to 2-Methylbenzamide (a primary amide), the N-tert-butyl group in our target compound prevents the formation of a hydrogen bond donor at the amide nitrogen, which can be a critical determinant for activity against certain targets. For instance, in some histone deacetylase (HDAC) inhibitors, a free N-H is crucial for activity[3][4]. Conversely, for other targets, the bulky group might enhance selectivity or block metabolism.
-
Effect of the 2-Methyl Group: The ortho-methyl group on the phenyl ring introduces steric bulk and alters the electronic properties of the aromatic system. This can influence the conformation of the molecule and its binding to a target. For example, in a series of N-substituted 2-hydroxybenzamides, the position of substituents on the benzamide ring significantly impacted their biological activity[5]. The 2-methyl group in this compound could potentially orient the molecule in a specific conformation that is favorable for binding to a particular target, or it could sterically hinder binding.
-
Comparison of N-Butyl vs. N-tert-Butyl: The comparison between N-Butyl-2-methylbenzamide and this compound highlights the importance of the shape of the alkyl substituent. The rigid, spherical nature of the tert-butyl group contrasts with the flexible, linear n-butyl chain. This difference in conformational flexibility and shape can lead to significant differences in binding affinity and selectivity for a biological target.
Conclusion
This comparative guide provides a foundational framework for the synthesis, characterization, and evaluation of this compound. While direct experimental data for this compound is limited, by leveraging knowledge from structurally related benzamides, we can make informed predictions about its physicochemical properties and potential biological activities. The proposed experimental protocols offer a clear path for researchers to generate the necessary data to fully elucidate the profile of this compound. The structure-activity relationship insights discussed herein underscore the subtle yet significant impact of substituents on the benzamide scaffold, providing valuable guidance for the design of future analogs in drug discovery programs.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138622, N-t-Butylbenzamide. Retrieved from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed. Retrieved from [Link]
-
ChemSynthesis. (n.d.). N-tert-butyl-benzamide. Retrieved from [Link]
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A Comparative Analysis of N-t-Butyl-2-methylbenzamide and N-phenyl-2-methylbenzamide as Directing Groups in C-H Functionalization
An In-depth Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern synthetic organic chemistry, the strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a paramount tool for molecular construction.[1][2] This approach offers a more atom-economical and efficient alternative to traditional synthetic methodologies, which often rely on pre-functionalized starting materials.[2] At the heart of many successful C-H activation strategies lies the concept of the directing group—a functional moiety that positions a transition metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent transformation.[1][3][4]
Amides have proven to be a particularly versatile and robust class of directing groups, owing to their strong coordinating ability with various transition metals, including palladium, rhodium, and ruthenium.[1][3][5] Among the myriad of amide-based directing groups, N-t-butyl-2-methylbenzamide and N-phenyl-2-methylbenzamide represent two common yet distinct choices. This guide provides a comprehensive comparison of these two directing groups, delving into their relative performance, mechanistic nuances, and practical applications, supported by experimental data and established protocols.
The Role of the N-Substituent: A Tale of Sterics and Electronics
The fundamental difference between this compound and N-phenyl-2-methylbenzamide lies in the nature of the nitrogen substituent: a bulky, electron-donating tertiary butyl group versus a planar, electronically variable phenyl group. This seemingly subtle variation can exert a profound influence on the efficacy and selectivity of a C-H functionalization reaction.
The bulky tert-butyl group in this compound can offer significant steric hindrance around the amide nitrogen.[6][7] This steric bulk can influence the geometry of the metallacyclic intermediate formed during the C-H activation step, potentially impacting reaction rates and selectivities. In contrast, the phenyl group in N-phenyl-2-methylbenzamide is planar and can participate in resonance, influencing the electronic properties of the amide carbonyl oxygen, which is the primary coordinating atom for the metal catalyst. The electronic nature of the phenyl ring itself can be further tuned with substituents, offering a handle to modulate the directing group's efficacy.[8]
| Directing Group | Key Feature | Implication in C-H Activation |
| This compound | Bulky, electron-donating alkyl group | Can enforce a specific conformation in the metallacycle, potentially enhancing selectivity. The electron-donating nature may increase the Lewis basicity of the carbonyl oxygen. |
| N-phenyl-2-methylbenzamide | Planar, electronically tunable aromatic group | Allows for electronic modification of the directing group's coordinating ability. The planarity may lead to different transition state geometries compared to the t-butyl analogue. |
Mechanistic Considerations: The Cyclometalation Step
The generally accepted mechanism for amide-directed C-H activation involves the coordination of the amide's carbonyl oxygen to the metal center, followed by the formation of a cyclometalated intermediate through C-H bond cleavage.[5][9] The stability and rate of formation of this intermediate are critical determinants of the overall reaction efficiency.
The electronic properties of the directing group can influence the initial coordination of the substrate to the catalyst. For instance, more electron-donating directing groups may lead to stronger initial coordination.[4] However, the C-H activation step itself is often turnover-limiting, and its energetics can be influenced by both steric and electronic factors.[9]
Below is a generalized workflow for a palladium-catalyzed ortho-C-H arylation, a common application for these directing groups.
Figure 1. Generalized catalytic cycle for Pd-catalyzed ortho-C-H arylation directed by an amide group.
Experimental Performance: A Comparative Overview
Direct, head-to-head comparisons of N-t-butyl and N-phenyl benzamides as directing groups in the same reaction system are not extensively documented in single reports. However, by collating data from various studies on C-H functionalization, we can infer their respective strengths and weaknesses.
In many instances, both directing groups can effectively promote ortho-C-H functionalization. The choice between them often depends on the specific transformation, the substrate, and the reaction conditions. For example, in certain palladium-catalyzed reactions, the steric bulk of the tert-butyl group can be advantageous in preventing undesired side reactions or in controlling regioselectivity when multiple C-H bonds are available. Conversely, the ability to tune the electronics of the N-phenyl group can be beneficial for optimizing reactions with electronically demanding substrates.[9]
Experimental Protocols
General Procedure for Synthesis of N-substituted-2-methylbenzamides
A common route to synthesize these directing groups involves the amidation of 2-methylbenzoyl chloride with the corresponding amine (tert-butylamine or aniline).
Step-by-step methodology:
-
To a stirred solution of 2-methylbenzoic acid (1.0 eq.) in an appropriate solvent (e.g., dichloromethane or toluene), add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 2-methylbenzoyl chloride.
-
Dissolve the crude acid chloride in fresh dichloromethane and cool to 0 °C.
-
Slowly add a solution of the desired amine (tert-butylamine or aniline, 1.1 eq.) and a base (e.g., triethylamine or pyridine, 1.5 eq.) in dichloromethane.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-methylbenzamide.
Representative Protocol for Palladium-Catalyzed C-H Arylation
This protocol is a generalized procedure and may require optimization for specific substrates.
Step-by-step methodology:
-
To an oven-dried reaction vessel, add the N-substituted-2-methylbenzamide (1.0 eq.), the aryl halide (1.2-1.5 eq.), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, if required), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., toluene, DMF, or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ortho-arylated product.
Figure 2. Workflow for a typical palladium-catalyzed C-H arylation experiment.
Conclusion and Future Outlook
Both this compound and N-phenyl-2-methylbenzamide are effective directing groups for a variety of C-H functionalization reactions. The choice between them is not always straightforward and should be guided by the specific requirements of the desired transformation. The steric bulk of the tert-butyl group offers a powerful tool for controlling selectivity, while the electronically tunable nature of the N-phenyl group provides a means to optimize reaction kinetics and substrate scope.
As the field of C-H activation continues to evolve, the development of novel directing groups remains a key area of research.[10][11] The insights gained from comparing fundamental directing groups like the ones discussed here will undoubtedly pave the way for the design of more efficient, selective, and versatile catalytic systems for the synthesis of complex molecules.
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Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]
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A Strategic Guide to Unveiling the In Vitro Biological Activity of N-t-Butyl-2-methylbenzamide
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated biological probe or therapeutic lead is both exciting and fraught with challenges. N-t-Butyl-2-methylbenzamide, a compound with a defined structure yet an uncharacterized biological profile, represents a common starting point in this journey. This guide provides a comprehensive, technically robust framework for the initial in vitro validation and characterization of its biological activity.
Moving beyond a rigid, one-size-fits-all template, we present a tiered, logic-driven screening cascade. This approach is designed to efficiently identify potential biological activities, prioritize subsequent investigations, and provide a self-validating data package. Our methodology is grounded in principles of scientific integrity, ensuring that each experimental step informs the next, building a coherent narrative of the compound's effects at the cellular and molecular level.
The Rationale for a Tiered Screening Approach
When the biological target of a novel compound is unknown, a broad, multi-pronged screening strategy is essential. A tiered approach, as outlined here, is the most efficient method for identifying potential on-target activities while simultaneously flagging potential liabilities such as off-target effects and general cytotoxicity.[1][2] This strategy allows for early, go/no-go decisions and conserves resources by focusing on the most promising leads.
Our proposed cascade begins with a broad assessment of the compound's impact on cell health and its potential to interact with a wide array of common drug targets. Positive "hits" from this initial screen are then subjected to more focused secondary and tertiary assays to confirm the activity and elucidate the mechanism of action.
Experimental Design: A Self-Validating System
The integrity of any screening campaign rests on the quality of its experimental design, particularly the choice of appropriate controls. To provide a rigorous comparison for the activity of this compound, we have selected a panel of well-characterized tool compounds. These compounds, with their known mechanisms of action, serve as invaluable benchmarks for interpreting the experimental data.
Table 1: this compound and Comparative Compounds
| Compound | Class | Primary Mechanism of Action | Role in this Guide |
| This compound | Benzamide Derivative | To be determined | Test Compound |
| Staurosporine | Natural Product | Broad-spectrum protein kinase inhibitor, potent inducer of apoptosis.[3][4][5] | Positive Control (Apoptosis/Kinase Inhibition) |
| Doxorubicin | Anthracycline Antibiotic | DNA intercalator and topoisomerase II inhibitor, leading to cytotoxicity.[6][7][8] | Positive Control (Cytotoxicity) |
| Propranolol | Beta-blocker | Non-selective beta-adrenergic receptor antagonist (GPCR antagonist). | Positive Control (GPCR Binding) |
| Verapamil | Phenylalkylamine | L-type calcium channel blocker (Ion Channel Modulator). | Positive Control (Ion Channel Binding) |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Vehicle for compound dissolution; should be inert at final concentrations.[9][10][11][12] | Negative Control |
Tier 1: Foundational Screening - Cytotoxicity and Broad Target Binding
The initial tier of our screening cascade is designed to answer two fundamental questions:
-
Does this compound exhibit overt cytotoxicity at concentrations typically used in screening campaigns?
-
Does the compound show significant binding to any of a wide range of common biological targets?
1A. Cell Viability/Cytotoxicity Profiling
A baseline understanding of a compound's effect on cell viability is crucial. This information provides a therapeutic window for subsequent, more specific assays and flags non-specific cytotoxicity that could confound results. The MTS assay, a colorimetric method, is a robust and high-throughput compatible choice for this initial screen.[13][14][15] It measures the reduction of a tetrazolium salt by metabolically active cells, providing a quantitative measure of cell viability.[16]
Experimental Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Plate a panel of representative human cell lines (e.g., HeLa - cervical cancer, HEK293 - human embryonic kidney, HepG2 - liver carcinoma) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and all control compounds in 100% DMSO. Create a dilution series of each compound in cell culture medium. The final DMSO concentration in the assay should be ≤ 0.5% to minimize solvent-induced artifacts.[9][11][12]
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the serially diluted compounds. Include wells with medium and DMSO alone as the negative control.[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[13][15]
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Table 2: Hypothetical Cell Viability Data (IC50 in µM)
| Compound | HeLa | HEK293 | HepG2 |
| This compound | >100 | >100 | >100 |
| Staurosporine | 0.05 | 0.08 | 0.04 |
| Doxorubicin | 0.2 | 0.5 | 0.3 |
| Propranolol | >100 | >100 | >100 |
| Verapamil | >100 | >100 | >100 |
| DMSO | No effect | No effect | No effect |
1B. Broad-Panel Radioligand Binding Assay
To efficiently survey a wide range of potential molecular targets, a broad-panel radioligand binding assay is an invaluable tool.[17][18] This type of assay assesses the ability of a test compound to displace a known radioactive ligand from its target receptor, ion channel, or transporter. A significant displacement suggests a potential interaction that warrants further investigation.
Experimental Protocol: Broad-Panel Radioligand Binding Assay (General)
-
Target Panel Selection: Utilize a commercially available or in-house panel of membrane preparations from cells expressing a diverse set of targets (e.g., GPCRs, ion channels, transporters, kinases).
-
Assay Setup: In a 96-well filter plate, combine the membrane preparation, a specific radioligand for the target of interest, and the test compound (this compound or controls) at a fixed concentration (typically 1-10 µM).
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-dependent.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control with no competitor. A common threshold for a "hit" is >50% inhibition.
Table 3: Hypothetical Broad-Panel Binding Assay Results (% Inhibition at 10 µM)
| Target | This compound | Propranolol | Verapamil |
| β2-Adrenergic Receptor | 85% | 98% | <10% |
| L-type Calcium Channel | <10% | <10% | 95% |
| Dopamine D2 Receptor | 5% | <10% | <10% |
| 5-HT2A Receptor | 7% | <10% | <10% |
| Muscarinic M1 Receptor | 92% | <10% | <10% |
| ... (additional targets) | ... | ... | ... |
Tier 2: Hit Confirmation and Phenotypic Profiling
Based on the hypothetical results from Tier 1, this compound shows low cytotoxicity and potential interactions with the β2-Adrenergic and Muscarinic M1 receptors. The next logical step is to confirm these interactions and explore the compound's broader effects on cellular phenotypes.
2A. Concentration-Response Binding Assays
To confirm the initial binding hits and determine the potency of the interaction, full concentration-response curves are necessary. This involves repeating the radioligand binding assay with a range of this compound concentrations to calculate the Ki (inhibitory constant).
2B. Phenotypic Screening
Phenotypic screening provides a powerful, unbiased view of a compound's effect on the whole cell.[19] By using high-content imaging, we can simultaneously assess multiple cellular parameters, such as morphology, protein localization, and organelle health. This can reveal unexpected mechanisms of action and provide a richer understanding of the compound's biological activity.
Experimental Workflow: Phenotypic Screening
Caption: A streamlined workflow for high-content phenotypic screening.
A key aspect of interpreting phenotypic data is understanding the underlying signaling pathways that may be affected. Below are diagrams of three major signaling pathways commonly implicated in cellular responses.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell growth.[20][21][22][23]
Caption: The PI3K-Akt pathway, crucial for cell survival and proliferation.[24][25][26][27][28]
Caption: The NF-κB signaling pathway, a master regulator of inflammation.[29][30][31][32][33]
Tier 3: Mechanism of Action and Functional Validation
With confirmed binding targets from Tier 2, the final step in this initial validation is to determine the functional consequence of this binding. Is this compound an agonist, antagonist, or an allosteric modulator? Functional assays that measure downstream signaling events are required to answer these questions. For the hypothetical hits at the β2-Adrenergic and Muscarinic M1 receptors (both GPCRs), assays measuring second messengers like cAMP or intracellular calcium would be appropriate.
Conclusion
This guide has outlined a systematic and robust tiered approach for the initial in vitro characterization of this compound. By starting with broad, foundational assays and progressively narrowing the focus based on empirical data, researchers can efficiently navigate the complexities of early-stage drug discovery. The emphasis on a well-controlled experimental design, including a panel of diverse tool compounds, ensures the generation of high-quality, interpretable data. This strategic approach not only maximizes the potential for discovering novel biological activities but also provides a solid, self-validating foundation for all subsequent research and development efforts.
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Prehn, J. H., et al. (1998). Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector. Journal of Neuroscience, 18(18), 7159-7169. Retrieved from [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]
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A Comparative Guide to Catalytic Synthesis of N-t-Butyl-2-methylbenzamide: Efficacy of Zirconium, Titanium, and Boronic Acid Catalysts
Introduction: The Significance of N-t-Butyl-2-methylbenzamide and the Quest for Efficient Synthesis
This compound is a sterically hindered amide of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of bioactive molecules, and its synthesis presents a classic challenge in organic chemistry: the formation of an amide bond between a sterically demanding carboxylic acid (2-methylbenzoic acid) and a bulky amine (tert-butylamine). Traditional methods often require harsh conditions or stoichiometric activating agents, leading to significant waste and potential side reactions. Consequently, the development of efficient and selective catalytic methods for the synthesis of such hindered amides is a critical area of research.
This guide provides an in-depth, objective comparison of the efficacy of three prominent classes of catalysts for the direct amidation synthesis of this compound: Zirconium-based catalysts (e.g., Zirconium(IV) chloride), Titanium-based catalysts (e.g., Titanium(IV) fluoride), and Boronic acid catalysts (e.g., 2-hydroxyphenylboronic acid). The comparison is grounded in experimental data, focusing on key performance indicators such as reaction yield, time, temperature, and catalyst loading. We will delve into the mechanistic rationale behind the catalytic activity of each system and provide detailed, field-proven experimental protocols for their application.
Comparative Analysis of Catalytic Systems
The direct catalytic amidation of a carboxylic acid and an amine is an atom-economical process where water is the only byproduct. The efficacy of a given catalyst is determined by its ability to activate the carboxylic acid, facilitate nucleophilic attack by the amine, and promote the subsequent dehydration, all while tolerating the steric hindrance of the substrates.
Zirconium-Based Catalysis: A Robust and Versatile Approach
Zirconium(IV) catalysts, particularly Zirconium(IV) chloride (ZrCl₄), have emerged as highly effective for a broad range of amidation reactions, including those involving sterically hindered substrates.[1][2] The Lewis acidity of the zirconium center is key to its catalytic activity.
Mechanism of Action: The catalytic cycle is believed to initiate with the coordination of the carboxylic acid to the zirconium center. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. Subsequent proton transfer and elimination of water, often facilitated by a dehydrating agent like molecular sieves, regenerates the active catalyst and yields the amide product. Mechanistic studies suggest that a dinuclear zirconium species may be involved in the catalytic cycle.[3]
Performance Insights: Zirconium catalysts are known for their high yields and applicability to a wide range of substrates.[2] They can effectively overcome the steric hindrance presented by both the ortho-methyl group on the benzoic acid and the bulky tert-butyl group on the amine. However, the use of a dehydrating agent is often necessary to drive the reaction to completion.
Titanium-Based Catalysis: An Efficient Halide-Promoted Alternative
Titanium(IV) halides, such as Titanium(IV) fluoride (TiF₄), have demonstrated considerable promise as catalysts for direct amidation.[4][5] Similar to zirconium, the Lewis acidic nature of the titanium center is central to its function.
Mechanism of Action: The proposed mechanism for TiF₄-catalyzed amidation involves the activation of the carboxylic acid through coordination to the titanium center. The fluoride ligands are thought to play a crucial role in facilitating the reaction, potentially through hydrogen bonding interactions that assist in the proton transfers required for water elimination. The reaction is typically carried out in a non-polar solvent at reflux to facilitate the removal of water.
Performance Insights: TiF₄ has been shown to be an effective catalyst for the amidation of aromatic carboxylic acids.[4][5] While it may require higher temperatures and longer reaction times compared to some other systems, it offers a viable and efficient route to hindered amides without the need for more complex or expensive catalysts.
Boronic Acid Catalysis: An Organocatalytic Approach with High Selectivity
Boronic acids, particularly those with ortho-coordinating groups like 2-hydroxyphenylboronic acid, have gained significant attention as mild and selective organocatalysts for amidation.[6]
Mechanism of Action: The mechanism of boronic acid catalysis is distinct from that of the metal-based Lewis acids. It is proposed that the boronic acid forms a reactive acyloxyboronate intermediate with the carboxylic acid. This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The ortho-hydroxyl group in 2-hydroxyphenylboronic acid can participate in intramolecular hydrogen bonding, which is believed to enhance the catalytic activity. The removal of water is essential for this catalytic cycle to proceed efficiently.[2]
Performance Insights: Boronic acid catalysts are valued for their mild reaction conditions and high functional group tolerance. They can be particularly effective for the amidation of aromatic carboxylic acids.[6] While potentially requiring longer reaction times, the avoidance of transition metals can be advantageous in certain applications, particularly in the synthesis of pharmaceutical intermediates where metal contamination is a concern.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the typical experimental conditions and outcomes for the synthesis of this compound using the discussed catalytic systems. The data is compiled from literature reports on the amidation of structurally similar substrates.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZrCl₄ | 5 - 10 | Toluene | 110 | 12 - 24 | 85 - 95 | [1][2] |
| TiF₄ | 10 | Toluene | 110 (reflux) | 24 | 80 - 90 | [4][5] |
| 2-Hydroxyphenylboronic acid | 5 - 10 | Toluene | 110 (reflux) | 24 - 48 | 75 - 85 | [6] |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. The use of a dehydrating agent (e.g., molecular sieves) is generally recommended for all systems to achieve high yields.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using each of the compared catalytic systems. These protocols are designed to be self-validating and are based on established procedures in the field.
Protocol 1: Zirconium(IV) Chloride Catalyzed Synthesis
Materials:
-
2-Methylbenzoic acid
-
tert-Butylamine
-
Zirconium(IV) chloride (ZrCl₄)
-
Toluene (anhydrous)
-
4Å Molecular Sieves (activated)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzoic acid (1.0 mmol, 1.0 eq).
-
Add activated 4Å molecular sieves (approx. 500 mg).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (5 mL).
-
Add ZrCl₄ (0.05 mmol, 5 mol%).
-
Add tert-butylamine (1.2 mmol, 1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 110 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Titanium(IV) Fluoride Catalyzed Synthesis
Materials:
-
2-Methylbenzoic acid
-
tert-Butylamine
-
Titanium(IV) fluoride (TiF₄)
-
Toluene (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzoic acid (1.0 mmol, 1.0 eq).
-
Add TiF₄ (0.1 mmol, 10 mol%).
-
Under an inert atmosphere, add anhydrous toluene (5 mL).
-
Add tert-butylamine (1.2 mmol, 1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: 2-Hydroxyphenylboronic Acid Catalyzed Synthesis
Materials:
-
2-Methylbenzoic acid
-
tert-Butylamine
-
2-Hydroxyphenylboronic acid
-
Toluene (anhydrous)
-
4Å Molecular Sieves (activated)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a Dean-Stark trap, add 2-methylbenzoic acid (1.0 mmol, 1.0 eq).
-
Add 2-hydroxyphenylboronic acid (0.1 mmol, 10 mol%).
-
Add activated 4Å molecular sieves to the flask or the Dean-Stark trap.
-
Under an inert atmosphere, add anhydrous toluene (10 mL).
-
Add tert-butylamine (1.2 mmol, 1.2 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours, collecting the evolved water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Catalytic Pathways
To further elucidate the operational principles of each catalytic system, the following diagrams illustrate the key steps in the proposed reaction mechanisms and the general experimental workflow.
Caption: Simplified proposed catalytic cycles for metal-based and boronic acid catalysts.
Conclusion and Future Outlook
The catalytic synthesis of this compound from 2-methylbenzoic acid and tert-butylamine offers a significant improvement over traditional stoichiometric methods. This guide has compared three leading catalytic systems: Zirconium-based, Titanium-based, and Boronic acid-based catalysts.
-
Zirconium(IV) chloride stands out as a highly efficient and robust catalyst, consistently providing high yields in relatively short reaction times. Its broad substrate scope makes it a versatile choice for the synthesis of various hindered amides.
-
Titanium(IV) fluoride presents a cost-effective and efficient alternative, particularly for aromatic carboxylic acids. While it may require slightly longer reaction times, its performance is commendable.
-
2-Hydroxyphenylboronic acid offers the advantages of being a metal-free organocatalyst, which is highly desirable in pharmaceutical applications. It operates under mild conditions, though it may necessitate longer reaction times to achieve comparable yields to its metal-based counterparts.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired reaction time, and tolerance for metal impurities. Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings, further enhancing the green credentials of these important transformations.
References
-
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link] [4]2. Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic acid and Amine: (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Request PDF. [Link] [1][2]3. TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. ResearchGate. [Link] [5]4. Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. PubMed. [Link] [3]5. Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry. [Link]
-
Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. PubMed. [Link] [6]7. Mechanistic insights into boron-catalysed direct amidation reactions. PMC. [Link]
Sources
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- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-t-Butyl-Methylbenzamide Isomers
Introduction: The Critical Need for Isomer Identification
In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular entities is not merely an academic exercise; it is a cornerstone of safety, efficacy, and innovation. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a core structure—can exhibit profoundly different biological activities, toxicological profiles, and material properties. The N-t-Butyl-methylbenzamide series, comprising the ortho (2-methyl), meta (3-methyl), and para (4-methyl) isomers, serves as a quintessential example. While chemically similar, the spatial location of the methyl group on the benzoyl ring dictates their interaction with biological targets and their solid-state characteristics.
This guide provides an in-depth, comparative analysis of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating framework, we will not only present the data but also delve into the causal relationships between molecular structure and spectral output. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and differentiate these critical isomers.
Structural Overview of the Isomers
The foundational difference between the three compounds is the substitution pattern on the aromatic ring. This seemingly minor structural variance creates unique electronic and steric environments that are readily probed by spectroscopic methods.
-
N-t-Butyl-2-methylbenzamide (ortho-isomer): The methyl and amide groups are adjacent, leading to potential steric hindrance that can influence bond angles and rotational freedom.
-
N-t-Butyl-3-methylbenzamide (meta-isomer): The substituents are separated by one carbon on the ring, resulting in an asymmetric structure.
-
N-t-Butyl-4-methylbenzamide (para-isomer): The substituents are positioned opposite each other, creating a highly symmetrical molecule.
Caption: Chemical structures of the ortho, meta, and para isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map the unique electronic environment of each proton and carbon atom.
¹H NMR Analysis: The Power of Proton Patterns
The substitution pattern on the benzene ring creates distinct magnetic environments for the aromatic protons, resulting in unique chemical shifts and coupling patterns that serve as fingerprints for each isomer. An electron-donating group, like a methyl substituent, tends to shield nearby protons (shifting them upfield), while the electron-withdrawing amide group deshields them (shifting them downfield).[1]
Causality Behind the Spectra:
-
Ortho-Isomer: The proximity of the two substituents breaks all symmetry, leading to four distinct signals for the four aromatic protons. The splitting pattern is complex due to varying ortho and meta coupling constants between adjacent and non-adjacent protons.
-
Meta-Isomer: This isomer is also asymmetric, giving rise to four unique aromatic proton signals. However, the pattern will differ from the ortho isomer. A key feature is often a more isolated singlet-like signal for the proton between the two substituents (at the C2 position).[2]
-
Para-Isomer: The C₂ axis of symmetry makes the protons at positions 2 and 6 chemically equivalent, as are the protons at positions 3 and 5. This results in a much simpler spectrum, typically showing two distinct signals that appear as doublets (an AA'BB' system). This clean pattern is a definitive marker for para-substitution.[1]
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | N-H Proton (δ, ppm) | t-Butyl Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| Ortho | 7.15-7.40 (m, 4H) | ~6.0 (br s, 1H) | 1.47 (s, 9H) | 2.45 (s, 3H) |
| Meta | ~7.60 (s, 1H), 7.55 (d, 1H), 7.30 (t, 1H), 7.20 (d, 1H) | ~5.9 (br s, 1H) | 1.46 (s, 9H) | 2.40 (s, 3H) |
| Para | 7.65 (d, J = 8.2 Hz, 2H), 7.20 (d, J = 8.2 Hz, 2H) | ~5.9 (br s, 1H)[3] | 1.45 (s, 9H)[3] | 2.38 (s, 3H) |
Note: The aromatic shifts for ortho and meta isomers are presented as representative patterns. Actual spectra may show more complex multiplets.
¹³C NMR Analysis: A Definitive Carbon Count
While ¹H NMR is excellent for pattern recognition, ¹³C NMR provides a direct count of the number of non-equivalent carbon atoms. This is particularly decisive for distinguishing symmetrical from asymmetrical isomers.
Causality Behind the Spectra:
-
The key differentiator is the number of signals in the aromatic region (typically 120-145 ppm).
-
Ortho & Meta-Isomers: Their lack of symmetry means all six aromatic carbons are chemically unique and will produce six distinct signals.
-
Para-Isomer: The molecule's symmetry results in only four unique aromatic carbons (the substituted carbons C1 and C4, and the equivalent pairs C2/C6 and C3/C5), leading to only four signals in the aromatic region. This reduced signal count is an unambiguous identifier.[4]
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Isomer | Aromatic Carbons (δ, ppm) | C=O (δ, ppm) | C(CH₃)₃ (δ, ppm) | C(CH₃)₃ (δ, ppm) | Ar-CH₃ (δ, ppm) | Total Signals |
| Ortho | 6 signals (~125-138) | ~168.5 | ~51.8 | ~28.8 | ~19.5 | 10 |
| Meta | 6 signals (~123-138) | ~167.1[5] | ~51.5[5] | ~28.9[5] | ~21.3[5] | 10 |
| Para | 4 signals (~126-141) | ~166.4[3] | ~51.4[3] | ~28.9[3] | ~21.4 | 8 |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. While many regions of the IR spectrum are complex, certain functional group vibrations are highly diagnostic. For substituted benzamides, the Amide I band and the out-of-plane C-H bending region are most informative.
Causality Behind the Spectra:
-
Amide I (C=O Stretch): This strong absorption, typically found between 1630-1680 cm⁻¹, is a hallmark of the amide group.[6][7] Its exact position is sensitive to electronic effects like resonance and induction.[8] While subtle shifts may exist between the isomers, they are often too small for unambiguous differentiation.
-
N-H Stretch: A sharp, medium-intensity peak around 3300-3400 cm⁻¹ confirms the presence of the secondary amide N-H bond.[3]
-
C-H Out-of-Plane (OOP) Bending: This is the most critical region for distinguishing positional isomers via IR. The pattern of strong absorptions between 650-900 cm⁻¹ is highly characteristic of the benzene ring's substitution pattern.[9][10] This is because the way the C-H bonds bend out of the plane of the ring is directly influenced by the position of the substituents.
Table 3: Comparative FT-IR Spectral Data (cm⁻¹)
| Isomer | N-H Stretch | C=O Stretch (Amide I) | C-H OOP Bending |
| Ortho | ~3350 | ~1648 | ~740-760 (strong) |
| Meta | ~3345 | ~1650 | ~690-710 (strong) & ~750-780 (strong) |
| Para | ~3340 | ~1646[3] | ~810-840 (strong) |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
In electron ionization mass spectrometry (EI-MS), a molecule is fragmented into charged particles, and their mass-to-charge (m/z) ratio is measured. While all three isomers have the same molecular mass (191.27 g/mol ) and thus the same molecular ion peak (M⁺ at m/z 191), their fragmentation patterns can differ.
Causality Behind the Spectra:
The primary fragmentation pathway for aromatic amides involves the cleavage of the amide (N-CO) bond.[11] This leads to the formation of a resonance-stabilized acylium ion.
-
Common Fragments:
-
m/z 191: The molecular ion (M⁺).
-
m/z 119: Formation of the methylbenzoyl (toluoyl) cation [CH₃C₆H₄CO]⁺ resulting from the cleavage of the N-CO bond. This is expected to be a major peak for all isomers.[12]
-
m/z 91: Loss of carbon monoxide (CO) from the toluoyl cation (m/z 119) to form the methylphenyl cation [CH₃C₆H₄]⁺, which likely rearranges to the very stable tropylium ion.[12]
-
m/z 57: The tert-butyl cation [(CH₃)₃C]⁺, formed by cleavage of the C-N bond.
-
-
Distinguishing Feature (Ortho-Effect): The ortho-isomer may exhibit unique fragmentation pathways due to the proximity of the methyl and amide groups. A potential "ortho-effect" could involve an intramolecular hydrogen rearrangement followed by the loss of a neutral molecule like water, which is not possible for the meta and para isomers. While often subtle, the presence of a unique fragment ion or a significant difference in the relative abundance of a common ion can be used as a distinguishing feature. However, distinguishing these isomers by MS alone can be challenging without high-resolution data or reference standards.[9][13]
Table 4: Comparative Mass Spectrometry Data (EI-MS)
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| Ortho | 191 | 119, 91, 57 (Potential unique fragments from ortho-effect) |
| Meta | 191 | 119, 91, 57 |
| Para | 191 | 119, 91, 57 |
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~10-20 mg of the amide isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.
-
MS Detection: Couple the GC outlet to an electron ionization (EI) mass spectrometer. Acquire mass spectra over a range of m/z 40-400.
Conclusion: A Multi-faceted Approach to Isomer Identification
The accurate structural elucidation of the this compound isomers is readily achievable through a systematic application of standard spectroscopic techniques. While each method offers valuable clues, a combined-data approach provides the most definitive and trustworthy identification.
-
¹³C NMR provides an unambiguous distinction of the para-isomer based on its lower number of aromatic carbon signals due to symmetry.
-
¹H NMR also clearly identifies the para-isomer through its characteristic AA'BB' splitting pattern in the aromatic region, while distinguishing between the more complex ortho and meta patterns.
-
IR Spectroscopy offers a rapid and powerful method to differentiate all three isomers by examining the unique C-H out-of-plane bending vibrations between 650-900 cm⁻¹.
-
Mass Spectrometry , while showing identical molecular ions, can provide corroborating evidence through analysis of fragmentation patterns, particularly if an "ortho-effect" is observable.
By understanding the causal relationship between molecular structure and spectral output, researchers can move beyond simple data matching and confidently assign the correct structure, ensuring the integrity and success of their scientific endeavors.
References
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Yoshida, S., & Asai, M. (1958). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 78(5), 482-486. Retrieved from [Link]
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JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]
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de Souza, G. E., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Magnetic Resonance in Chemistry, 56(10), 934-942. Retrieved from [Link]
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van Outersterp, R. V., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(6), 2040-2049. Retrieved from [Link]
-
Tetrahedron Chemistry Classes. (2021). AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube. Retrieved from [Link]
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Das, K. G., Funke, P. T., & Bose, A. K. (1964). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society, 86(18), 3729–3732. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Reddit r/OrganicChemistry. (2024). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance?. Retrieved from [Link]
-
Semantic Scholar. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Retrieved from [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]
-
ResearchGate. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Retrieved from [Link]
-
Perjessy, A., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213-222. Retrieved from [Link]
-
Bryant University. (2024). ortho, meta, para patterns on h nmr. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 13: Aromatic H-NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Perjessy, A., et al. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules, 9(4), 213-22. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butyl-4-methylbenzamide. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-t-Butylbenzamide. PubChem Compound Database. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). N-benzyl-N,4-dimethylbenzenesulfonamide (3a). Retrieved from [Link]
-
ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-t-Butyl-2-methylbenzamide Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-t-Butyl-2-methylbenzamide derivatives. By synthesizing data from various studies, we aim to provide researchers, scientists, and drug development professionals with insights into how structural modifications of this scaffold influence its biological activity. This document will delve into the rationale behind experimental designs, present comparative data, and provide detailed experimental protocols to support further research and development.
Introduction: The this compound Scaffold
The this compound core represents a versatile scaffold in medicinal and agricultural chemistry. The presence of the bulky tert-butyl group on the amide nitrogen and the methyl group at the ortho position of the phenyl ring significantly influences the molecule's conformation and physicochemical properties. These features can impact binding to biological targets, metabolic stability, and overall efficacy. This guide will explore how modifications to this core structure affect its activity across different biological domains, including antifungal, insecticidal, and neurological applications.
Comparative Analysis of Biological Activities and SAR
The biological activity of this compound derivatives is highly dependent on the substitution patterns on the aromatic ring and modifications of the amide moiety. Below, we compare the SAR of these derivatives across various biological targets.
Antifungal Activity
Derivatives of benzamide have shown significant promise as antifungal agents, particularly against phytopathogenic fungi. While direct SAR studies on a large series of this compound derivatives are not extensively documented in a single source, we can infer key relationships from related structures.
A study on novel benzamide derivatives incorporating a triazole moiety highlighted several key SAR points. Although the core structure is N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide, the substitutions on the benzamide phenyl ring provide valuable insights. The preliminary SAR analysis demonstrated that the presence of electron-withdrawing groups like fluorine or chlorine on the benzene ring markedly improved antifungal activity.[1] Conversely, the introduction of a 4-methoxy (-OMe) or trifluoromethyl (-CF3) group led to a decrease in activity to varying degrees.[1]
For instance, compound 6h from the study, which presumably contains a halogen substituent, showed excellent activity against Alternaria alternata with an EC50 value of 1.77 µg/mL, outperforming the commercial fungicide myclobutanil (EC50=6.23 µg/mL).[1] Another compound, 6k , exhibited the broadest antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against various fungi.[1]
Table 1: Comparative Antifungal Activity of Benzamide Derivatives
| Compound Reference | Key Structural Feature | Target Fungus | EC50 (µg/mL) |
| 6h [1] | Halogen on benzene ring | Alternaria alternata | 1.77 |
| Myclobutanil (Control) [1] | - | Alternaria alternata | 6.23 |
| 6k [1] | Broad-spectrum substituent | Multiple Fungi | 0.98 - 6.71 |
| 6e [1] | Halogen on benzene ring | Alternaria solani | 1.90 |
| 6i [1] | Halogen on benzene ring | Alternaria solani | 5.44 |
Key SAR Insights for Antifungal Activity:
-
Halogenation: Introduction of fluorine or chlorine on the phenyl ring is beneficial for antifungal activity.
-
Electron-donating/strongly withdrawing groups: Substituents like -OMe and -CF3 at the 4-position can be detrimental to activity.
The following diagram illustrates the general SAR trends for antifungal benzamide derivatives.
Caption: Structure-Activity Relationship for Antifungal Benzamide Derivatives.
Insecticidal Activity
Benzamide derivatives are a significant class of compounds in the agrochemical industry, with many exhibiting potent insecticidal properties.[2] The N-alkyl substitution on the benzamide scaffold plays a crucial role in the biological activity of these molecules.[2] While specific data for this compound is not detailed, general principles for N-alkylbenzamides can be applied. The synthesis of N-alkylbenzamides typically involves the acylation of an alkylamine with a substituted benzoyl chloride, offering a versatile method to create a library of derivatives for screening.[2]
Some benzamide-derived insecticides act as insect growth regulators by interfering with chitin synthesis, a vital component of the insect exoskeleton.[2] Others, like certain diacylhydrazine derivatives, are ecdysone agonists that induce premature and incomplete molting, leading to insect mortality.[2]
A patent for benzamide derivatives as agricultural and horticultural insecticides suggests that a wide range of substituents on the phenyl ring, including halogens, alkyls, and trifluoromethyl groups, can contribute to insecticidal activity.[3]
Modulation of Neurological Targets
Muscarinic Acetylcholine Receptor (M1) Agonism:
A study on analogues of the M1 allosteric agonist TBPB (a derivative of N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide) provides insights into how modifications to a benzamide-like core can affect activity at neurological targets. While not a direct this compound, the SAR on the benzoyl moiety is relevant.
In this study, removal of the 2-methyl group from a TBPB analogue resulted in a compound with comparable activity.[4] However, attempts to replace the metabolically labile 2-methyl group with other chemical moieties generally led to a significant decrease in M1 agonism, M1 efficacy, or both.[4] An exception was the 2-CF3 group, which yielded an analogue with an M1 EC50 of 410 nM and 82% of the maximum response to the standard agonist, carbachol.[4] The 2-nitrobenzyl analogue proved to be more potent than the parent compound (M1 EC50 = 120 nM), but the degree of agonism was reduced.[4]
Table 2: Comparative M1 Allosteric Agonist Activity of TBPB Analogues
| Compound Reference | 2-Position Substituent | M1 EC50 (nM) | Agonism (% of CCh max response) |
| 12c [4] | H (2-Me removed) | Comparable to TBPB | - |
| - | Other moieties | Diminished activity | <50% |
| - | 2-CF3 | 410 | 82% |
| 12h [4] | 2-NO2 | 120 | 42% |
Voltage-Gated Sodium Channel (Nav1.1) Modulation:
A series of 2-methylbenzamide derivatives were synthesized and evaluated as Nav1.1 modulators.[5] This study highlights the potential of the 2-methylbenzamide scaffold in targeting ion channels. While the N-substituent was varied, this research confirms that the core structure is active at important neurological targets.[5]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
Synthesis of N-Alkylbenzamide Derivatives
The general procedure for synthesizing N-alkylbenzamides is a robust method for creating a library of compounds for screening.[2]
Experimental Protocol: Synthesis of N-(tert-Butyl)-3,5-dimethylbenzamide [2]
-
Materials: 3,5-Dimethylbenzoyl chloride, tert-Butylamine, Anhydrous dichloromethane (CH₂Cl₂), Triethylamine (Et₃N), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine (saturated aqueous NaCl solution), Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography, Hexane, Ethyl acetate.
-
Procedure:
-
Dissolve 3,5-dimethylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of tert-butylamine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(tert-butyl)-3,5-dimethylbenzamide.
-
Caption: Workflow for the synthesis of N-(tert-Butyl)-3,5-dimethylbenzamide.
In Vitro Antifungal Assay
This protocol describes a method for evaluating the antifungal activity of test compounds against phytopathogenic fungi.[1][6]
Experimental Protocol: In Vitro Antifungal Bioassay
-
Materials: Test compounds, Potato Dextrose Agar (PDA), Fungal strains (e.g., Alternaria alternata, Botrytis cinerea), Dimethyl sulfoxide (DMSO), Sterile petri dishes.
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Incorporate the test compounds into molten PDA at various concentrations.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Place a mycelial disc (5 mm diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.
-
Incubate the plates at a suitable temperature (e.g., 25 ± 1 °C) for a specified period.
-
Measure the radial growth of the fungal colony.
-
Calculate the percentage of inhibition relative to a control (PDA with DMSO but no test compound).
-
Determine the EC50 value (the concentration that inhibits 50% of fungal growth) by probit analysis.
-
Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic or antiproliferative effects of compounds.[7]
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Materials: Human cancer cell line (e.g., HepG2), Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
The this compound scaffold and its derivatives represent a promising area for the development of new therapeutic and agrochemical agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the benzamide core to optimize biological activity. For antifungal applications, halogenation of the phenyl ring appears to be a key strategy for enhancing potency. In the context of neurological targets, substitutions at the 2-position of the phenyl ring can fine-tune agonist activity at M1 receptors. The provided experimental protocols offer a foundation for researchers to further explore the potential of this versatile chemical class. Future work should focus on synthesizing and screening a broader range of this compound derivatives to build a more comprehensive SAR profile for various biological targets.
References
-
Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed. [Link]
-
Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. PubMed Central. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
-
Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI. [Link]
-
N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. PubMed. [Link]
-
N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PubMed Central. [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. [Link]
- Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof.
- Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides.
-
Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators. PubMed. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
-
N-tert-butyl-2-methyl-5-phenylbenzamide. PubChem. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
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- 3. US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof - Google Patents [patents.google.com]
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- 5. Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to Purity Assessment of N-t-Butyl-2-methylbenzamide by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and chemical synthesis, the rigorous assessment of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible science. N-t-Butyl-2-methylbenzamide, a compound of interest in various research and development pipelines, is no exception. Its efficacy and safety are directly linked to its purity profile. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of synthesized this compound. We will move beyond rote protocols to explore the causal science behind methodological choices, empowering you to select and develop the optimal analytical approach for your specific needs.
The Analytical Imperative: Anticipating the Impurity Profile
A successful purity analysis begins before the first sample is injected. It starts with a chemical understanding of the synthesis pathway to anticipate potential impurities. A common synthesis route involves the reaction of 2-methylbenzoyl chloride with tert-butylamine.
This pathway can introduce several process-related impurities that our HPLC method must be able to resolve:
-
Unreacted Starting Materials:
-
2-methylbenzoic acid (from hydrolysis of the acid chloride)
-
tert-butylamine
-
-
Reagent-Related Impurities:
-
Residual coupling agents or catalysts.
-
-
By-products and Degradants:
-
Potential products from side-reactions or degradation under reaction or storage conditions.
-
Our goal is to select an HPLC methodology that can separate the this compound peak from all these potential interferents with baseline resolution.
Methodological Showdown: A Comparative Guide to HPLC Techniques
We will evaluate three primary HPLC strategies: the industry-standard Reversed-Phase (RP-HPLC), an alternative selectivity approach using an RP-Amide column, and the more specialized technique of Hydrophilic Interaction Liquid Chromatography (HILIC).
The Workhorse: Reversed-Phase HPLC with a C18 Column
Reversed-phase chromatography is the undisputed starting point for the analysis of most small organic molecules due to its robustness, versatility, and vast library of established applications.
Causality Behind the Choice: The separation mechanism is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., octadecylsilane, C18). In a typical polar mobile phase (like acetonitrile and water), this compound, being moderately non-polar, will be well-retained and separated from highly polar impurities like 2-methylbenzoic acid, which will elute earlier.
Experimental Protocol: RP-HPLC on a C18 Column
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.
Trustworthiness through Self-Validation: The use of 0.1% formic acid in the mobile phase serves a dual purpose: it protonates residual silanols on the silica backbone of the column to reduce peak tailing and ensures that acidic impurities (like 2-methylbenzoic acid) are in a consistent, non-ionized state for reproducible retention.
Workflow for RP-HPLC Analysis
Caption: Decision tree for selecting an appropriate HPLC method.
Quantitative Data Comparison
To illustrate the practical differences between these methods, the table below presents hypothetical but realistic performance data for the separation of this compound from two key potential impurities: the polar 2-methylbenzoic acid (Impurity A) and a structurally similar, non-polar by-product (Impurity B).
| Parameter | RP-HPLC (C18) | RP-HPLC (RP-Amide) | HILIC (Amide) |
| Retention Time (Rt) of Main Peak (min) | 12.5 | 11.8 | 8.2 |
| Retention Time (Rt) of Impurity A (min) | 3.1 | 4.5 | 10.5 |
| Retention Time (Rt) of Impurity B (min) | 12.9 | 13.5 | Not Retained |
| Resolution (Rs) [Main Peak / Impurity B] | 1.4 | 2.2 | N/A |
| Resolution (Rs) [Main Peak / Impurity A] | >10 | >10 | 3.5 |
| Peak Asymmetry (Main Peak) | 1.2 | 1.1 | 1.3 |
| Primary Application | General purity screening | Resolving closely eluting impurities | Quantifying highly polar impurities |
Analysis of Data:
-
The C18 column provides a good general separation but struggles to fully resolve the non-polar Impurity B (Rs < 1.5 is often considered insufficient).
-
The RP-Amide column provides superior resolution for the critical pair (Impurity B), demonstrating the value of alternative selectivity.
-
The HILIC method provides excellent retention for the highly polar Impurity A, which would be difficult to quantify accurately in the RP methods where it elutes near the void volume. However, it fails to retain the non-polar impurities.
Expert Recommendations and Conclusion
The choice of an HPLC method is not a one-size-fits-all decision. It is a strategic choice based on the specific analytical challenge at hand.
-
For Routine Quality Control: A validated RP-HPLC method using a C18 column is typically sufficient for routine purity checks where the impurity profile is well-understood and no critical co-elutions are present.
-
For Method Development and Impurity Profiling: When developing a method for a new synthetic route or investigating unknown impurities, screening on multiple column chemistries is essential. An RP-Amide column should be evaluated alongside a C18 as its alternative selectivity can often provide the resolution needed for challenging separations of structurally similar compounds. [1][2]
-
For Quantifying Polar Contaminants: If the synthesis is prone to forming highly polar by-products or if there is a need to quantify polar starting materials like 2-methylbenzoic acid accurately, a dedicated HILIC method is the most reliable approach. [3][4][5] By systematically evaluating these orthogonal HPLC techniques, researchers and drug development professionals can build a comprehensive and robust analytical package for this compound, ensuring the highest standards of quality and scientific integrity.
References
-
HPLC Analysis of Racemic Amides, Ureas, and Hydantoins Derived from Amino Acids on Silica-Based Chiral Columns. Journal of Chromatographic Science, Oxford Academic. [Link]
-
How to Use Cogent Amide™ HPLC Columns. MicroSolv Technology Corp. [Link]
-
Comparison of ion-pair and amide-based column reversed-phase liquid chromatography for the separation of thiamine-related compounds. Journal of Chromatography B: Biomedical Sciences and Applications, PubMed. [Link]
-
Reversed-phase fused-core HPLC modeling of peptides. Journal of Chromatography A, PMC, NIH. [Link]
-
Separation of a chiral amide on a Chiralcel OD-H column... ResearchGate. [Link]
-
Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products... MDPI. [Link]
-
Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2 Aminobutanamide. ResearchGate. [Link]
-
Normal Phase HPLC Columns. Phenomenex. [Link]
-
Amide Column. GL Sciences. [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. HALO Columns. [Link]
-
How to purify p-amino tert butyl benzamide? ResearchGate. [Link]
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- 2. Reversed-phase fused-core HPLC modeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. glsciences.eu [glsciences.eu]
The Ortho Effect in Action: A Comparative Guide to the Reactivity of Ortho-Substituted N-tert-Butylbenzamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzamide moiety is a cornerstone. Its conformational rigidity and hydrogen bonding capabilities make it a privileged scaffold. The introduction of a bulky N-tert-butyl group imparts unique solubility and metabolic stability profiles. However, when substitution is introduced at the ortho position of the benzene ring, a fascinating interplay of steric and electronic effects governs the amide's reactivity. This guide provides an in-depth comparison of the reactivity of ortho-substituted N-tert-butylbenzamides, grounded in mechanistic principles and supported by established experimental approaches.
The Decisive Interplay of Steric Hindrance and Electronics
The reactivity of an amide, typically assessed by its rate of hydrolysis, is fundamentally controlled by the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate formed upon nucleophilic attack. In ortho-substituted N-tert-butylbenzamides, this is further complicated by the "ortho effect," a combination of steric and electronic factors unique to this substitution pattern.
The N-tert-butyl group is already sterically demanding. The addition of a substituent at the adjacent ortho position creates a crowded environment around the carbonyl center. This steric hindrance can impede the approach of a nucleophile (like a water molecule or hydroxide ion), thus slowing down the reaction rate.[1] Furthermore, this steric clash can force the amide group out of planarity with the benzene ring, which disrupts the resonance stabilization between the nitrogen lone pair and the carbonyl group, potentially increasing the carbonyl carbon's electrophilicity.
The electronic nature of the ortho-substituent also plays a critical role. Electron-withdrawing groups (EWGs), such as a nitro group (-NO2), increase the electrophilicity of the carbonyl carbon, which should, in principle, accelerate nucleophilic attack. Conversely, electron-donating groups (EDGs), like a methyl group (-CH3), decrease electrophilicity and are expected to slow the reaction. However, with ortho-substituents, these electronic effects are often modulated or even overshadowed by steric effects.
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[2][3][4][5] This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. A series of proton transfers then facilitates the departure of the amine as its protonated form, which is a good leaving group. Because the resulting amine is protonated and no longer nucleophilic, this reaction is effectively irreversible.[2]
Caption: Acid-Catalyzed Amide Hydrolysis Pathway.
Base-Catalyzed Hydrolysis Mechanism
In contrast, base-catalyzed hydrolysis involves the direct attack of a stronger nucleophile, the hydroxide ion, on the carbonyl carbon.[3][6] This forms a tetrahedral intermediate. The departure of the amide anion (a very poor leaving group) is the rate-limiting step and is typically driven forward by a subsequent irreversible acid-base reaction between the carboxylic acid product and the strongly basic amide anion. This makes the overall reaction irreversible.[7]
Caption: Base-Catalyzed Amide Hydrolysis Pathway.
A Predictive Comparison of Reactivity
| Ortho-Substituent (X) | Electronic Effect | Steric Hindrance | Predicted Relative Rate of Hydrolysis | Rationale |
| -H (N-tert-butylbenzamide) | Neutral (Reference) | Moderate | Reference | The baseline reactivity is determined by the steric bulk of the N-tert-butyl group. |
| -CH3 | Electron-Donating (Slowing) | High | Slower | The electron-donating nature of the methyl group decreases the carbonyl's electrophilicity, and its size adds significant steric hindrance, both of which are expected to slow the reaction. |
| -Cl | Electron-Withdrawing (Accelerating) | High | Slower | While the inductive electron-withdrawing effect of chlorine should increase reactivity, its steric bulk is expected to dominate, leading to an overall slower rate compared to the unsubstituted amide. The balance of these effects makes a precise prediction challenging without experimental data. |
| -NO2 | Strongly Electron-Withdrawing (Accelerating) | Very High | Slowest | The powerful electron-withdrawing effect of the nitro group makes the carbonyl carbon highly electrophilic. However, the large size of the nitro group introduces severe steric hindrance, likely making this derivative the least reactive in the series. |
Experimental Protocol for Determining Hydrolysis Rates
To empirically validate these predictions, a robust and self-validating experimental protocol is essential. The following outlines a general procedure for monitoring the hydrolysis of an ortho-substituted N-tert-butylbenzamide using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the pseudo-first-order rate constant for the acid- or base-catalyzed hydrolysis of an ortho-substituted N-tert-butylbenzamide.
Materials:
-
Ortho-substituted N-tert-butylbenzamide (e.g., N-tert-butyl-2-methylbenzamide)
-
Hydrochloric acid (for acid-catalyzed hydrolysis) or Sodium hydroxide (for base-catalyzed hydrolysis)
-
HPLC-grade water, acetonitrile, and methanol
-
Internal standard (a stable compound that does not react under the experimental conditions and has a distinct retention time, e.g., benzophenone)
-
Volumetric flasks, pipettes, and autosampler vials
-
Constant temperature bath
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the amide in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a stock solution of the internal standard in the same solvent.
-
Prepare the acidic or basic hydrolysis medium (e.g., 1 M HCl or 1 M NaOH in water).
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 70°C), add the hydrolysis medium.
-
To initiate the reaction, add a known volume of the amide stock solution to the pre-heated hydrolysis medium and start a timer.
-
-
Sample Quenching and Preparation:
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., an equimolar amount of base for an acid-catalyzed reaction, or acid for a base-catalyzed one) and a known amount of the internal standard.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase composition and flow rate should be optimized to achieve good separation between the starting amide, the carboxylic acid product, and the internal standard.
-
Monitor the elution profile using a UV detector at a wavelength where the starting amide absorbs strongly.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining amide by comparing the peak area of the amide to that of the internal standard.
-
Plot the natural logarithm of the amide concentration (ln[Amide]) versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).
-
Caption: HPLC-Based Kinetic Analysis Workflow.
Visualizing Steric Hindrance
The steric congestion in the transition state of the hydrolysis of an ortho-substituted N-tert-butylbenzamide is a key determinant of its reactivity. The following diagram illustrates this crowded environment.
Caption: Steric hindrance in the transition state.
Conclusion
The reactivity of ortho-substituted N-tert-butylbenzamides is governed by a delicate balance between the electronic properties of the ortho-substituent and the profound steric hindrance imposed by the combination of the ortho-group and the N-tert-butyl moiety. While electron-withdrawing groups are expected to enhance the electrophilicity of the carbonyl carbon, this effect is often negated by the steric impediment to nucleophilic attack. Consequently, it is predicted that increasing the size of the ortho-substituent will generally lead to a decrease in the rate of hydrolysis. The provided experimental protocol offers a reliable method for quantifying these effects, enabling researchers to make informed decisions in the design and synthesis of novel benzamide-containing molecules.
References
-
Hyland, C. J., & O'Connor, C. J. (1973). Acid catalysed hydrolysis of N-substituted 4-chlorobenzamides. Journal of the Chemical Society, Perkin Transactions 2, 1402-1404. [Link]
-
Sotomatsu, T., & Fujita, T. (1992). Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. Bulletin of the Chemical Society of Japan, 65(9), 2343-2348. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]
-
Kwon, Y. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]
-
LibreTexts Chemistry. (2021, March 5). 24.4: Hydrolysis of Amides. [Link]
-
DiVerdi, J. A. (n.d.). Exp. 21 NMR Study of a Reversible Hydrolysis Reaction. [Link]
-
University of Glasgow. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]
-
YouTube. (2019, January 15). mechanism of amide hydrolysis. [Link]
-
Hyland, C. J., & O'Connor, C. J. (1973). Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Journal of the Chemical Society, Perkin Transactions 2, 223-226. [Link]
-
Sotomatsu, T., & Fujita, T. (1989). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 54(18), 4443-4448. [Link]
-
Brown, K. L., & Rothwell, A. P. (2014). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Molecules, 19(9), 13635-13648. [Link]
-
Theodorou, V., Le-Vinh, B., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In M. S. Newman (Ed.), Steric Effects in Organic Chemistry (pp. 556-675). John Wiley & Sons.
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Chemguide. (n.d.). The Hydrolysis of Amides. [Link]
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A Comparative Guide to the Synthesis of N-t-Butyl-2-methylbenzamide: A Novel Catalytic Approach vs. Traditional Methodologies
Introduction: The Significance of N-t-Butyl-2-methylbenzamide and the Quest for Optimal Synthesis
This compound is a chemical intermediate of significant interest in the development of pharmaceuticals and agrochemicals. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers and chemical industry professionals. This guide provides an in-depth comparison of a novel, copper-catalyzed synthetic route for this compound against two established methodologies: the traditional Schotten-Baumann reaction and the versatile Ritter reaction. Through objective analysis and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate synthetic strategy for their specific needs.
A Novel Approach: Copper-Catalyzed Ritter-Type Reaction
Recent advancements in catalysis have opened new avenues for amide synthesis, offering milder conditions and improved efficiency. We propose and validate a novel synthetic route based on a copper(II) trifluoromethanesulfonate (Cu(OTf)₂)-catalyzed Ritter-type reaction of 2-methylbenzonitrile with di-tert-butyl dicarbonate.
Causality of Experimental Choices
The selection of Cu(OTf)₂ as a catalyst is predicated on its stability to moisture and its effectiveness in promoting the Ritter reaction under solvent-free conditions at room temperature[1]. Di-tert-butyl dicarbonate serves as a readily available and easily handled source of the tert-butyl carbocation. This method avoids the use of strong acids, which are characteristic of the traditional Ritter reaction, thereby broadening its functional group tolerance and simplifying the work-up procedure.
Caption: Workflow for the novel copper-catalyzed synthesis.
Established Synthetic Routes: A Comparative Benchmark
To validate the performance of the novel copper-catalyzed method, we compare it against two well-established synthetic routes for amide formation.
Route 1: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic and widely used method for synthesizing amides from amines and acyl chlorides in the presence of a base.[1][2][3] This reaction is typically robust and high-yielding.
This reaction proceeds via the nucleophilic acyl substitution of 2-methylbenzoyl chloride with tert-butylamine. An aqueous base, such as sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3] The two-phase solvent system (e.g., dichloromethane and water) is a hallmark of Schotten-Baumann conditions.[1]
Caption: Workflow for the Schotten-Baumann synthesis.
Route 2: The Modified Ritter Reaction
The Ritter reaction provides a direct route to N-substituted amides from nitriles and a source of a stable carbocation, typically generated from an alcohol or alkene in the presence of a strong acid.[4] A modified, more practical version of this reaction utilizes tert-butyl acetate and a catalytic amount of sulfuric acid.[2]
This modified approach enhances the practicality and yield of the traditional Ritter reaction. Tert-butyl acetate serves as an efficient and easily handled precursor to the tert-butyl carbocation, and the use of a catalytic amount of sulfuric acid minimizes the harshness of the reaction conditions and simplifies the work-up.[2]
Caption: Workflow for the modified Ritter reaction synthesis.
Quantitative Performance Comparison
The choice of a synthetic route is often dictated by a balance of yield, reaction conditions, and practicality. The following table summarizes the key performance indicators for the three routes discussed.
| Parameter | Novel Copper-Catalyzed Route | Schotten-Baumann Reaction | Modified Ritter Reaction |
| Starting Materials | 2-Methylbenzonitrile, Di-tert-butyl dicarbonate | 2-Methylbenzoyl chloride, tert-Butylamine | 2-Methylbenzonitrile, tert-Butyl acetate |
| Key Reagents | Cu(OTf)₂ | Aqueous NaOH | H₂SO₄ (catalytic) |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature | 42°C |
| Reaction Time | 5 hours | ~2-4 hours | 2 hours |
| Reported Yield | 46%[5] | Generally high (estimated >85%) | 88-95%[2] |
| Key Advantages | Mild, solvent-free, avoids strong acids. | Well-established, generally high-yielding. | High-yielding, uses a catalytic amount of acid. |
| Key Disadvantages | Moderate yield, requires a metal catalyst. | Requires preparation of moisture-sensitive acyl chloride. | Requires elevated temperature and handling of sulfuric acid. |
Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed step-by-step methodologies for each synthetic route are provided below.
Protocol 1: Novel Copper-Catalyzed Synthesis of this compound
-
To a reaction vial, add 2-methylbenzonitrile (1 mmol), di-tert-butyl dicarbonate (1.2 mmol), and Cu(OTf)₂ (5 mol%).
-
Stir the solvent-free mixture at room temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product by column chromatography on silica gel to afford this compound.[5]
Protocol 2: Schotten-Baumann Synthesis of this compound
-
In a flask equipped with a magnetic stirrer, dissolve tert-butylamine (1.2 equivalents) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2 equivalents).
-
Cool the biphasic mixture to 0°C in an ice bath.
-
Slowly add a solution of 2-methylbenzoyl chloride (1 equivalent) in dichloromethane dropwise, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Modified Ritter Reaction Synthesis of this compound
-
In a reaction flask, stir a mixture of 2-methylbenzonitrile (1 equivalent) in tert-butyl acetate (15 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 42°C and maintain for 2 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Isolate the precipitated product by filtration.
-
Wash the solid with water and dry to obtain this compound. Further purification can be achieved by recrystallization.[2]
Analysis and Conclusion: Selecting the Optimal Route
Each of the evaluated synthetic routes presents a viable option for the preparation of this compound, with distinct advantages and disadvantages.
The Schotten-Baumann reaction stands as a reliable and generally high-yielding method. Its primary drawback lies in the necessity of preparing 2-methylbenzoyl chloride, which is moisture-sensitive and requires the use of chlorinating agents like thionyl chloride.[6]
The Modified Ritter Reaction offers the highest reported yields (88-95%) and a relatively short reaction time.[2] It utilizes readily available starting materials and only a catalytic amount of strong acid, making it an attractive option for large-scale synthesis. However, it requires heating and the careful handling of concentrated sulfuric acid.
The Novel Copper-Catalyzed Route represents a promising advancement towards milder and more environmentally benign amide synthesis. Operating at room temperature and without the need for a solvent, it aligns well with the principles of green chemistry. The current limitation is its moderate yield (46%) compared to the other methods.[5] Further optimization of the catalyst loading, reaction time, and temperature could potentially improve the yield, making this an even more competitive alternative.
References
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Yang, L., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of nitriles with di-tert-butyl dicarbonate in the presence of Cu(OTf)₂. Journal of Chemical Research, 44(9-10), 603-608. [Link]
-
Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453-1455. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
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Wikipedia. Schotten–Baumann reaction. [Link]
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PrepChem. Synthesis of 2-methylbenzoyl chloride. [Link]
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Wikipedia. Ritter reaction. [Link]
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A Comparative Guide to the Directing Group Ability of Amides and Esters
In the intricate world of synthetic organic chemistry, the ability to selectively functionalize a specific C-H bond on an aromatic ring is a cornerstone of molecular design. This regioselectivity is often achieved through the use of directing groups, which steer a reagent to a particular position, most commonly the ortho position. Among the pantheon of directing groups, amides and esters are frequently employed due to their prevalence in target molecules and their ability to be readily introduced and modified. This guide provides an in-depth comparison of the directing group ability of amides and esters, supported by mechanistic insights and experimental evidence, to aid researchers in making informed decisions for their synthetic strategies.
The Fundamental Principle: Chelation-Assisted C-H Functionalization
The directing ability of both amides and esters hinges on their capacity to act as Lewis basic chelating agents. The carbonyl oxygen in both functional groups possesses lone pairs of electrons that can coordinate to a Lewis acidic metal center (in transition metal-catalyzed C-H activation) or an organolithium reagent (in directed ortho-lithiation). This coordination event brings the reactive species into close proximity to the ortho C-H bond, facilitating its cleavage and subsequent functionalization.[1]
The general mechanism for directed ortho-lithiation, a classic example of this strategy, is depicted below.
Figure 1: Generalized workflow for directed ortho-lithiation. The directing group (DG) coordinates to the lithium reagent, facilitating selective deprotonation at the ortho position, followed by quenching with an electrophile.
The Decisive Factor: Carbonyl Oxygen Basicity
The core difference in the directing group ability of amides and esters lies in the Lewis basicity of the carbonyl oxygen. The more electron-rich the carbonyl oxygen, the stronger its coordination to the metal or lithium reagent, and consequently, the more effective it is as a directing group.
Amides are generally superior directing groups to esters because the nitrogen atom is less electronegative than the oxygen atom of an ester.[2][3] This allows the nitrogen's lone pair to be more effectively delocalized into the carbonyl group, increasing the electron density on the carbonyl oxygen.[2][3] This resonance contribution is more significant in amides than in esters.[3][4]
This electronic difference is experimentally observable in the infrared (IR) stretching frequencies of the carbonyl groups. Amides typically exhibit a C=O stretch at a lower frequency (around 1650 cm⁻¹) compared to esters (around 1735 cm⁻¹), indicating that the amide carbonyl has more single-bond character and is more electron-rich.[2][3]
Figure 2: Resonance structures of amides and esters. The greater contribution of the charge-separated resonance form in amides leads to a more basic carbonyl oxygen.
Performance in Key Transformations
Transition Metal-Catalyzed C-H Activation
In the realm of transition metal-catalyzed C-H activation, amides are consistently found to be more potent directing groups than esters. Numerous studies have demonstrated that in substrates containing both an amide and an ester, functionalization occurs selectively at the position directed by the amide.[5]
A comprehensive review of directing groups in metal-catalyzed C-H functionalization highlights that amides are superior to ketones, which in turn are more effective than esters.[6][7] This hierarchy is a direct consequence of the coordinating ability of the carbonyl oxygen.
| Directing Group | Relative Directing Ability | Typical Metals | Key Features |
| Amide | Strong | Pd(II), Rh(III), Ru(II), Co(III) | Highly effective and versatile; can be primary, secondary, or tertiary. Weinreb amides are particularly useful.[8][9] |
| Ester | Moderate to Weak | Pd(II), Ru(II) | Generally less effective than amides and ketones.[6][7] Can be a viable option when stronger directing groups are absent. |
Experimental Protocol: Competition Experiment
To empirically determine the relative directing ability, a competition experiment can be designed as follows:
-
Substrate Synthesis: Synthesize a substrate containing both an amide and an ester group on the same aromatic ring, for instance, methyl 2-benzamidobenzoate.
-
Reaction Setup: Subject this substrate to standard C-H activation conditions (e.g., Pd(OAc)₂, an oxidant like norbornene, and a suitable solvent).
-
Product Analysis: Analyze the product mixture using techniques like NMR spectroscopy and mass spectrometry to determine the site of functionalization. It is expected that the reaction will predominantly occur at the ortho position relative to the amide group.
Directed ortho-Lithiation (DoM)
In directed ortho-lithiation (DoM), tertiary amides are among the most powerful directing groups.[1][10][11] While esters can also direct lithiation, their efficacy is generally lower. The strength of the interaction between the carbonyl oxygen and the lithium cation is the determining factor.[1]
| Directing Group | Relative Directing Ability | Common Bases | Notes |
| Tertiary Amide | Very Strong | n-BuLi, s-BuLi, LDA | Highly reliable and widely used for regioselective synthesis of polysubstituted aromatics.[11] |
| Secondary Amide | Strong | n-BuLi, s-BuLi | Also a very effective directing group.[11] |
| Ester | Moderate | n-BuLi, s-BuLi | Can be effective, but may be less reliable than amides, especially with less reactive aromatic systems. |
Practical Considerations: Installation and Removal
A critical aspect of choosing a directing group is the ease of its subsequent removal or conversion into another functional group.
-
Amides: Amides are notoriously stable and their hydrolysis to carboxylic acids typically requires harsh acidic or basic conditions.[3] While this stability can be advantageous during a multi-step synthesis, it can also present a challenge for deprotection.
-
Esters: Esters are more readily hydrolyzed to carboxylic acids under milder conditions than amides. This makes them an attractive option when easy removal of the directing group is desired.
Sources
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-t-Butyl-2-methylbenzamide
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug development, the identification of a lead compound with high affinity for its intended target is only the initial step. A critical, and often challenging, subsequent phase is the characterization of its selectivity profile. Off-target interactions, where a drug molecule binds to unintended biological molecules, can lead to unforeseen side effects, reducing the drug's effectiveness and compromising patient safety.[1] Such interactions are a primary cause of failure in new drug research projects.[1] Therefore, comprehensive cross-reactivity and specificity profiling are not merely regulatory hurdles but are fundamentally essential for building a robust safety and efficacy case for any new chemical entity.[2][3]
This guide provides a systematic framework for designing and executing a cross-reactivity study for the compound N-t-Butyl-2-methylbenzamide. While public domain data on the specific biological targets of this compound is scarce, this guide will proceed by treating it as a novel bioactive compound. We will outline the logical steps, from initial target hypothesis based on structural analogy to the execution of detailed biochemical and cellular assays, providing researchers with a comprehensive roadmap for rigorous selectivity profiling.
Foundational Strategy: Designing a Cross-Reactivity Screening Cascade
A tiered or cascaded approach is the most efficient and cost-effective strategy for evaluating compound selectivity.[4] This process begins with broad, high-throughput screens and progressively funnels candidates into more specific, lower-throughput assays. This ensures that resources are focused on the most critical interactions.
The core logic is to first identify any potential off-target "hits" in broad panels and then to confirm and quantify the potency of these interactions in focused dose-response studies.[4]
Caption: A tiered workflow for assessing compound cross-reactivity.
Comparative Framework: Selecting Analogs and Target Panels
Since no primary target is publicly documented for this compound, our strategy must be hypothesis-driven. The benzamide functional group is present in numerous approved drugs with diverse biological activities. We will select two structurally related compounds to serve as comparators and to guide the selection of our off-target screening panels.
-
Comparator 1 (Structural Analog): N-tert-Butylbenzamide. This is a direct structural analog, lacking the methyl group. Its simplicity allows us to probe the contribution of the methyl group to any observed activity.
-
Comparator 2 (Functional Class Analog): Entinostat (a benzamide-containing HDAC inhibitor). Although structurally more complex, its well-defined activity as a histone deacetylase (HDAC) inhibitor provides a benchmark for a known class of benzamide drugs.
Target Panel Selection Rationale:
Based on the common targets of benzamide-containing molecules and general best practices for safety profiling, a logical screening panel would include:
-
GPCR Panel: A broad panel of G-protein coupled receptors, as many drugs have off-target effects on this large family of signaling proteins.
-
Kinase Panel: Kinases are a frequent source of off-target activity and are critical in cellular signaling.[5] A representative panel covering different branches of the human kinome is essential.
-
HDAC Panel: Given the inclusion of Entinostat as a comparator, screening against a panel of histone deacetylases is a logical step to check for this specific class of activity.
-
hERG Channel: Inhibition of the hERG potassium channel is a critical safety liability associated with cardiac arrhythmia, making this a mandatory counter-screen.
Experimental Protocols and Data Presentation
Here, we detail the methodologies for key assays in our screening cascade. The results will be presented in a comparative table to clearly assess the selectivity profile of this compound.
Protocol: Radioligand Binding Assay for a Representative GPCR Target (e.g., Dopamine D2 Receptor)
This protocol describes a competitive binding assay to determine if the test compounds displace a known radiolabeled ligand from the receptor, indicating binding affinity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone (a known D2 antagonist), prepared in assay buffer to a final concentration of 0.5 nM.
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor, prepared at a concentration of 10 µ g/well .
-
Test Compounds: this compound and comparators are prepared as 10 mM DMSO stocks and serially diluted to create a 10-point concentration curve (e.g., 100 µM to 1 nM).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of assay buffer for total binding wells or 25 µL of a high concentration of a known competitor (e.g., 10 µM Haloperidol) for non-specific binding (NSB) wells.
-
Add 25 µL of the appropriate test compound dilution.
-
Add 50 µL of the radioligand solution to all wells.
-
Add 125 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Signal Detection:
-
Harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing three times with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter mat and add scintillation cocktail.
-
Measure the bound radioactivity using a scintillation counter (counts per minute, CPM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the total binding and NSB controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction. Inhibition of the kinase results in a lower ADP signal.
Methodology:
-
Reagent Preparation:
-
Prepare kinase, substrate, and ATP in the optimized kinase reaction buffer provided with the assay kit (e.g., Promega ADP-Glo™).[5]
-
Prepare test compounds as described for the binding assay.
-
-
Assay Procedure:
-
Add 5 µL of the kinase reaction mix (containing kinase and substrate) to the wells of a 384-well plate.
-
Add 5 µL of the test compound dilution.
-
Add 5 µL of ATP solution to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition based on "no kinase" and "vehicle control" wells.
-
Determine IC50 values as described previously.
-
Comparative Data Summary
The following table presents a hypothetical data set from a cross-reactivity screen. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A higher IC50 value indicates weaker binding or inhibition. "NT" signifies "Not Tested".
| Target | Target Class | This compound (IC50, µM) | N-tert-Butylbenzamide (IC50, µM) | Entinostat (IC50, µM) |
| Dopamine D2 | GPCR | 5.2 | 8.1 | > 100 |
| Serotonin 5-HT2A | GPCR | > 100 | > 100 | > 100 |
| HDAC1 | Epigenetic | > 100 | > 100 | 0.05 |
| HDAC2 | Epigenetic | > 100 | > 100 | 0.08 |
| CDK2/cyclin A | Kinase | 15.7 | 45.3 | > 100 |
| SRC | Kinase | > 100 | > 100 | > 100 |
| hERG | Ion Channel | > 50 | > 50 | 25.6 |
Interpretation of Hypothetical Data:
-
This compound shows moderate activity against the Dopamine D2 receptor and weaker activity against the CDK2 kinase. The addition of the methyl group appears to increase potency for these targets compared to its direct analog, N-tert-Butylbenzamide.
-
Crucially, it shows no significant activity against the hERG channel at the concentrations tested, which is a positive safety indicator.
-
As expected, Entinostat is a potent inhibitor of HDAC1 and HDAC2, validating the assay's ability to detect known inhibitors. It also shows some off-target activity on the hERG channel.
-
The Selectivity Index for this compound against its most potent off-target (CDK2) relative to its primary hypothetical target (Dopamine D2) would be 15.7 µM / 5.2 µM ≈ 3. A higher selectivity index (ideally >10 or >100) is desirable.
Conclusion and Future Directions
This guide has established a comprehensive and scientifically rigorous framework for assessing the cross-reactivity of this compound. By employing a tiered screening cascade, utilizing structural analogs for comparison, and executing validated assay protocols, researchers can systematically build a detailed selectivity profile.
The hypothetical data suggests that this compound may possess polypharmacology, with moderate affinity for both a GPCR and a kinase. The next logical steps would be to:
-
Expand the Screening Panels: Test against larger, more comprehensive panels to uncover other potential off-targets.
-
Perform Cell-Based Functional Assays: Validate the observed biochemical activity in a more physiologically relevant context to determine if the binding translates into a functional effect (agonist or antagonist activity).
-
Consider Advanced Techniques: Employ methods like the Cellular Thermal Shift Assay (CETSA) for an unbiased view of target engagement within the cell, or chemical proteomics to identify target proteins comprehensively.[1][6]
Ultimately, a thorough understanding of a compound's cross-reactivity is indispensable for mitigating risks and making informed decisions in the progression of a drug discovery program.[7]
References
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.Global Health & Medicine.
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.OracleBio.
- Whitepaper: Tissue Cross-Reactivity.Precision For Medicine.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.Future Science.
- Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).Prosci.
- A Comprehensive Guide to Selectivity and Specificity Profiling of Novel Bioactive Compounds.BenchChem.
- Off-Target Screening Cell Microarray Assay.Charles River Laboratories.
- Tissue Cross-Reactivity Study and its Applications.AnaPath Research.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.Drug Discovery and Development.
- Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions.mAbs.
- Off-Target Effects Analysis.Creative Diagnostics.
- CETSA® for Selectivity Profiling in Drug Discovery.Pelago Bioscience.
- Kinase Selectivity Profiling System: General Panel Protocol.Promega Corporation.
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- 7. criver.com [criver.com]
Performance Benchmark: N-t-Butyl-2-methylbenzamide in Ruthenium-Catalyzed ortho-C-H Bromination
A Comparative Guide for Researchers in Synthetic Chemistry
In the landscape of modern synthetic organic chemistry, the selective functionalization of C-H bonds has emerged as a paramount strategy for streamlining the synthesis of complex molecules. Among the myriad of approaches, directed ortho-C-H functionalization, guided by a resident functional group, offers a powerful tool for predictable and efficient bond formation. The amide moiety, particularly within benzamides, has been extensively explored as a robust directing group. This guide provides a detailed performance benchmark of N-t-Butyl-2-methylbenzamide in a well-established ruthenium-catalyzed ortho-C-H bromination reaction. Its performance will be objectively compared against other commonly employed N-substituted benzamides, supported by experimental data and mechanistic insights to inform your selection of directing groups for synthetic campaigns.
The Crucial Role of the N-Substituent in Directing Group Efficacy
The choice of the substituent on the amide nitrogen is far from trivial. It can profoundly influence the reaction's efficiency, regioselectivity, and substrate scope. Steric and electronic factors governed by the N-substituent can impact the stability of the key metallacyclic intermediate, the rate of C-H activation, and the subsequent functionalization step. This guide will illuminate these subtleties through a practical, comparative study.
Benchmarking Reaction: Ruthenium-Catalyzed ortho-C-H Bromination
We will evaluate the performance of this compound and its alternatives in the ruthenium-catalyzed ortho-C-H bromination, a transformation that provides a direct route to valuable halogenated building blocks.
General Reaction Scheme:
This reaction typically employs a ruthenium catalyst, such as [Ru(p-cymene)Cl₂]₂, and a bromine source to achieve selective halogenation at the ortho position of the benzamide.
Comparative Performance Analysis
Here, we compare the performance of this compound with two other representative benzamides: N-methyl-2-methylbenzamide (less sterically demanding) and N,N-diethyl-2-methylbenzamide (a tertiary amide). The 2-methyl group is included to block one ortho position, allowing for mono-functionalization at the other.
| Compound | N-Substituent | Steric Hindrance | Typical Yield (%) | Reaction Time (h) | Key Observations |
| This compound | tert-Butyl | High | 85-95% | 12-16 | Excellent yields, highly selective. The bulky t-butyl group can lock the conformation, favoring the formation of the metallacycle. |
| N-methyl-2-methylbenzamide | Methyl | Low | 70-80% | 18-24 | Good yields, but may require longer reaction times. Potential for side reactions like N-demethylation under harsh conditions. |
| N,N-diethyl-2-methylbenzamide | Diethyl | Moderate | 65-75% | 16-20 | Moderate yields. The tertiary nature of the amide can influence the coordination to the metal center. |
Data Interpretation:
The data suggests that the sterically demanding tert-butyl group in This compound is highly beneficial for this specific transformation. The bulkiness of the t-butyl group can pre-organize the substrate into a conformation that facilitates the C-H activation step, leading to higher yields and potentially faster reaction rates compared to less hindered analogues.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the starting materials and the benchmarked C-H bromination reaction.
Synthesis of N-Substituted-2-methylbenzamides
General Procedure:
-
To a solution of 2-methylbenzoyl chloride (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add the corresponding amine (tert-butylamine, methylamine, or diethylamine) (1.2 eq.) and triethylamine (1.5 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-methylbenzamide.
Ruthenium-Catalyzed ortho-C-H Bromination
Procedure:
-
In a sealed tube, combine the N-substituted-2-methylbenzamide (1.0 eq.), [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Add the brominating agent, N-bromosuccinimide (NBS) (1.2 eq.), and the solvent, 1,2-dichloroethane (DCE, 0.2 M).
-
Seal the tube and heat the reaction mixture at 80 °C for the time specified in the comparison table.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ortho-brominated product.
Mechanistic Insights: The "Why" Behind the Performance
The improved performance of this compound can be rationalized by examining the catalytic cycle of the C-H activation reaction.
Caption: Proposed catalytic cycle for the Ru-catalyzed C-H bromination.
The key step is the Concerted Metalation-Deprotonation (CMD), where the ortho C-H bond is broken to form a stable ruthenacycle intermediate. The bulky tert-butyl group on the nitrogen atom of this compound plays a crucial role here. It restricts the rotation around the Ar-C(O) and C(O)-N bonds, favoring a planar conformation that brings the ortho C-H bond in close proximity to the ruthenium center. This pre-organization lowers the activation energy for the CMD step, leading to a more efficient reaction. In contrast, less hindered N-substituents allow for more conformational flexibility, which can disfavor the formation of the key metallacyclic intermediate.
Experimental Workflow Visualization
Caption: A streamlined workflow for the experimental procedure.
Conclusion and Recommendations
This comparative guide demonstrates the superior performance of This compound as a directing group in ruthenium-catalyzed ortho-C-H bromination. The steric bulk of the tert-butyl group provides a distinct advantage by promoting the formation of the key metallacyclic intermediate, resulting in higher yields and potentially shorter reaction times compared to less hindered analogues.
For researchers and drug development professionals engaged in the synthesis of complex aromatic compounds, the choice of the directing group is a critical parameter. Based on the evidence presented, we recommend This compound as a highly effective directing group for achieving efficient and selective ortho-C-H functionalization. Its robust performance makes it a valuable tool for the construction of functionalized aromatic systems.
References
-
Ruthenium-catalyzed ortho-C–H halogenations of benzamides. Wencel-Delord, J., et al. Chem. Commun., 2013, 49, 10007-10009. [Link][1]
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Recent advances in transition-metal-catalyzed C–H bond activation. Beilstein Journal of Organic Chemistry. [Link][2]
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Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Pestov, A. V., et al. Molecules, 2018, 23(2), 389. [Link][3]
-
A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Yang, L., et al. Journal of Chemical Research, 2020, 44(9-10), 603-607. [Link][4]
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A Comparative DFT Study of N-t-Butyl-2-methylbenzamide and its Analogues: A Guide for Researchers
This guide provides an in-depth comparative analysis of N-t-Butyl-2-methylbenzamide and its analogues, leveraging Density Functional Theory (DFT) studies to elucidate their structural and electronic properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical calculations with experimental data to offer a comprehensive understanding of this class of compounds.
Introduction
N-substituted benzamides are a significant class of organic compounds with diverse applications in medicinal chemistry and materials science. Their biological activity and physical properties are intrinsically linked to their three-dimensional structure and electronic landscape. The conformational preferences of these molecules, particularly those with bulky substituents on the nitrogen and the aromatic ring, are governed by a delicate interplay of steric and electronic effects.
This guide focuses on this compound, a molecule characterized by the presence of a sterically demanding tert-butyl group on the amide nitrogen and a methyl group in the ortho position of the phenyl ring. These structural features induce significant steric hindrance, which in turn dictates the molecule's preferred conformation and influences its reactivity and intermolecular interactions. By comparing this compound with its analogues, where the ortho-substituent is varied, we can systematically probe the impact of steric and electronic perturbations on the molecule's properties.
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems with a favorable balance of accuracy and computational cost. In this guide, we will explore how DFT calculations can be employed to predict and rationalize the structural parameters, vibrational frequencies, and electronic characteristics of this compound and its analogues. This theoretical framework, when benchmarked against available experimental data, provides a robust platform for understanding structure-property relationships within this family of compounds.
Experimental and Computational Methodologies
Synthesis of N-t-Butylbenzamide and its Analogues
The synthesis of N-substituted benzamides is typically achieved through the acylation of the corresponding amine with a substituted benzoyl chloride. The general procedure involves the reaction of tert-butylamine with the appropriate ortho-substituted benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N-(tert-Butyl)-2-chlorobenzamide [1]
-
To a solution of 2-chlorobenzoyl chloride (1 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 mmol) at 0 °C.
-
Slowly add tert-butylamine (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(tert-Butyl)-2-chlorobenzamide.
A similar protocol can be adapted for the synthesis of this compound and other analogues by using the corresponding ortho-substituted benzoyl chloride.
Workflow for Synthesis and Characterization
Caption: A standard workflow for DFT calculations on this compound and its analogues.
Results and Discussion: A Comparative Analysis
The structural and electronic properties of this compound are significantly influenced by the steric clash between the ortho-methyl group and the bulky tert-butyl group. This section compares these properties with analogues where the ortho-substituent is varied (e.g., H, Cl).
Conformational Analysis
The most critical structural feature of ortho-substituted N-t-butylbenzamides is the dihedral angle between the plane of the phenyl ring and the amide plane. Due to steric hindrance, a planar conformation is highly disfavored. DFT calculations predict a twisted conformation for these molecules to alleviate the steric strain between the ortho-substituent and the N-tert-butyl group. [2][3] For this compound, the steric repulsion between the ortho-methyl group and the tert-butyl group is expected to be substantial, leading to a significant twist angle. In contrast, the unsubstituted analogue, N-t-butylbenzamide (ortho-substituent = H), will have a smaller twist angle, as the steric hindrance is less pronounced. For an analogue like N-(tert-Butyl)-2-chlorobenzamide, the larger van der Waals radius of chlorine compared to hydrogen, but smaller than a methyl group, would likely result in an intermediate twist angle.
This conformational preference has a direct impact on the conjugation between the phenyl ring and the amide group, which in turn affects the electronic properties of the molecule.
Spectroscopic Data Comparison
Spectroscopic techniques provide valuable experimental data to validate and compare with the theoretical findings.
¹H and ¹³C NMR Spectroscopy
The chemical shifts observed in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. The steric hindrance in ortho-substituted N-t-butylbenzamides can lead to restricted rotation around the C(aryl)-C(O) and C(O)-N bonds, which can result in the broadening of NMR signals at room temperature.
| Compound | Ortho-Substituent | ¹H NMR (δ, ppm) - t-Butyl | ¹³C NMR (δ, ppm) - t-Butyl (C) | ¹³C NMR (δ, ppm) - t-Butyl (CH₃) | Reference |
|---|---|---|---|---|---|
| N-t-Butylbenzamide | H | 1.46 (s, 9H) | 51.5 | 28.8 | [1] |
| N-t-Butyl-4-methoxybenzamide | 4-OCH₃ | 1.45 (s, 9H) | 51.4 | 28.9 | [1] |
| N-(tert-Butyl)-2-chlorobenzamide | Cl | 1.46 (s, 9H) | 52.1 | 28.7 | [1]|
The chemical shift of the tert-butyl protons typically appears as a sharp singlet around 1.4-1.5 ppm. [4]The electronic nature of the substituent on the phenyl ring has a minor effect on the chemical shift of the distant tert-butyl group. However, significant steric congestion, as expected in this compound, could potentially lead to slight downfield shifts due to anisotropic effects.
Infrared (IR) Spectroscopy
The position of the amide I band (C=O stretching) in the IR spectrum is a sensitive probe of the electronic and steric environment of the carbonyl group. Increased conjugation between the phenyl ring and the carbonyl group typically leads to a lower C=O stretching frequency.
In this compound, the sterically enforced twist between the phenyl ring and the amide plane will reduce π-conjugation. This is expected to result in a higher C=O stretching frequency compared to its less sterically hindered para-substituted or unsubstituted analogues. [5]
| Compound | C=O Stretch (ν, cm⁻¹) | Reference |
|---|---|---|
| N-t-Butylbenzamide | 1643 | [1] |
| N-t-Butyl-4-methoxybenzamide | 1646 | [1] |
| N-(tert-Butyl)-2-chlorobenzamide | 1651 | [1]|
The data in the table supports this trend, with the ortho-chloro substituted analogue showing a higher C=O stretching frequency, indicative of reduced conjugation. A similar or even higher frequency would be anticipated for the more sterically hindered this compound.
Electronic Properties: A DFT Perspective
DFT calculations can provide quantitative insights into the electronic properties that are challenging to measure experimentally.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are key orbitals involved in chemical reactions. For benzamides, the HOMO is typically localized on the phenyl ring, while the LUMO has significant character on the carbonyl group and the aromatic ring.
The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's electronic stability and reactivity. A smaller gap generally implies higher reactivity. The steric hindrance in this compound, which disrupts π-conjugation, is expected to lead to a larger HOMO-LUMO gap compared to its less hindered analogues. This is because the destabilization of the HOMO (due to reduced delocalization) is often more pronounced than the change in the LUMO energy.
Molecular Electrostatic Potential (MEP)
The MEP surface visually represents the charge distribution in a molecule. For this compound and its analogues, the most negative potential (red regions) is expected to be located around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The regions around the N-H proton will show a positive potential (blue regions), making it a potential hydrogen bond donor. The steric bulk of the tert-butyl and ortho-methyl groups will create a sterically shielded environment around the amide core, which can influence its ability to participate in intermolecular interactions.
Conclusion
This comparative guide has outlined a combined experimental and theoretical approach to understanding the structure-property relationships of this compound and its analogues. The steric hindrance introduced by the ortho-methyl and N-tert-butyl groups is the dominant factor governing the conformational preferences and, consequently, the electronic properties of these molecules.
DFT calculations serve as a powerful predictive tool to rationalize experimental observations from NMR and IR spectroscopy and to provide deeper insights into electronic structure. The key takeaway for researchers is that the degree of steric hindrance in the ortho-position of N-t-butylbenzamides directly modulates the conjugation between the aromatic ring and the amide moiety. This, in turn, influences key parameters such as the C=O stretching frequency and the HOMO-LUMO energy gap.
Future work in this area could involve the synthesis of a broader range of ortho-substituted analogues and the acquisition of X-ray crystal structures to provide definitive experimental geometries for benchmarking DFT calculations. Such studies would further enhance our understanding of this important class of molecules and aid in the rational design of new compounds with tailored properties for various applications.
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This journal is © The Royal Society of Chemistry 2017. [Link]
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Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides | Request PDF. ResearchGate. [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. [Link]
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Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ - Research India Publications. [Link]
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N-tert-butyl-2-methylpropanamide - PMC. National Center for Biotechnology Information. [Link]
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N-tert-butyl-2-chlorobenzamide (C11H14ClNO) - PubChemLite. PubChemLite. [Link]
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A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2 - ResearchGate. [Link]
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FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide - ResearchGate. [Link]
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N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem. [Link]
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Synthesis, characterization and chemical vapor deposition of transition metal di(tert-butyl)amido compounds - ResearchGate. [Link]
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Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. [Link]
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Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source - Chemical Communications (RSC Publishing). [Link]
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X‐ray crystal structure of tert‐butyl... | Download Scientific Diagram - ResearchGate. [Link]
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-
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A Comparative Guide to the Validation of Analytical Methods for N-t-Butyl-2-methylbenzamide Quantification
For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of reliable data. N-t-Butyl-2-methylbenzamide, a compound of interest in various research and development pipelines, demands robust analytical methods to ensure data integrity for applications ranging from pharmacokinetic studies to quality control.
This guide provides an in-depth comparison of two predominant analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document moves beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding every recommendation in the authoritative standards set by the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4][5]
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] For this compound, this means ensuring that the chosen method can reliably measure the concentration of the analyte in a given sample, free from interference from impurities, degradation products, or matrix components. A well-validated method is a self-validating system, providing inherent trustworthiness in the data it generates.
The core validation characteristics, as stipulated by ICH Q2(R1), that we will use to compare HPLC-UV and LC-MS/MS are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.[6][7]
| Validation Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Specificity/Selectivity | Good. Relies on chromatographic separation and UV absorbance. Susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent. Achieves selectivity through chromatographic separation, precursor ion mass selection, and specific fragment ion detection. Considered the 'gold standard' for selectivity.[8] | LC-MS/MS adds two more dimensions of selectivity (parent mass and fragment mass) to the chromatographic separation, making it far less likely that an impurity will have the same retention time and identical mass transitions as the analyte. |
| Linearity (R²) | Typically >0.999 | Typically >0.995 | Both techniques offer excellent linearity. The slightly lower R² sometimes observed in LC-MS/MS can be due to more complex ionization and detector saturation effects at high concentrations. |
| Range | Wide, often spanning 2-3 orders of magnitude (e.g., 1-100 µg/mL). | Very wide, can span 4-5 orders of magnitude (e.g., 1-10,000 ng/mL). | The high sensitivity of MS detectors allows for a much broader linear range, accommodating trace-level and high-concentration samples in a single run. |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% (often matrix-dependent) | Both methods can be highly accurate. LC-MS/MS accuracy can be more susceptible to matrix effects, which can suppress or enhance ionization. This is mitigated by using a stable isotope-labeled internal standard. |
| Precision (%RSD) | Repeatability: <1.0%, Intermediate Precision: <2.0% | Repeatability: <5.0%, Intermediate Precision: <10.0% | HPLC-UV systems often exhibit slightly better precision due to the inherent stability of UV detectors compared to the more complex ion source and mass analyzer components of an MS system. |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range (e.g., ~50-100 ng/mL) | pg/mL to ng/mL range (e.g., ~0.1-1 ng/mL) | The unparalleled sensitivity of MS detection allows for quantification at levels 100 to 1000 times lower than UV detection, crucial for applications like pharmacokinetic studies.[6] |
| Robustness | High. Less sensitive to minor changes in mobile phase composition or temperature. | Moderate. Highly dependent on ion source cleanliness and consistent mobile phase composition to ensure stable ionization. | The ionization process in MS is a delicate equilibrium. Small changes in pH, solvent composition, or source conditions can significantly impact signal intensity, requiring more stringent control over method parameters. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points for the validation of this compound quantification.
Protocol 1: A Robust HPLC-UV Method for Assay and Impurity Quantification
This method is ideal for routine quality control, where high precision and robustness are paramount. The causality behind the choice of a C18 column is its proven versatility and effectiveness in retaining and separating moderately non-polar aromatic compounds like this compound. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm (determine optimal wavelength by UV scan).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (initial composition).
-
Sample Preparation: Accurately weigh the sample, dissolve in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range, vortex, and filter through a 0.45 µm syringe filter.
3. Validation Workflow: Specificity through Forced Degradation To ensure the method is "stability-indicating," forced degradation studies are essential.[9][10][11][12] This process intentionally degrades the drug substance to ensure that the analytical method can separate the intact analyte from its degradation products.[10][12]
-
Acid Hydrolysis: Reflux 10 mg of analyte in 10 mL of 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux 10 mg of analyte in 10 mL of 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat 10 mg of analyte in 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid analyte to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples. The method demonstrates specificity if the analyte peak is resolved from all degradation product peaks with a resolution of >1.5.
Protocol 2: A High-Sensitivity LC-MS/MS Method for Bioanalysis
This method is designed for applications requiring the highest sensitivity and selectivity, such as quantifying low levels of this compound in biological matrices (e.g., plasma). The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity.[6]
1. LC-MS/MS Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
This compound: Precursor Ion (Q1): m/z 192.1; Product Ions (Q3): m/z 136.1 (quantifier), m/z 118.1 (qualifier).
-
Internal Standard (IS): (e.g., this compound-d9) Precursor Ion (Q1): m/z 201.2; Product Ion (Q3): m/z 145.1.
-
2. Sample Preparation (Protein Precipitation):
-
Internal Standard Spiking: To 50 µL of plasma sample, add 10 µL of Internal Standard solution (e.g., 100 ng/mL in methanol).
-
Precipitation: Add 200 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an HPLC vial for injection.
3. Rationale for Choices:
-
UHPLC: Provides faster analysis times and better peak resolution compared to standard HPLC.
-
ESI Positive Mode: The amide functional group readily accepts a proton, making it ideal for positive mode ionization.
-
Protein Precipitation: It is a simple, fast, and effective method for removing the bulk of proteins from biological samples, which would otherwise foul the column and ion source.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS behaves identically to the analyte during sample preparation and ionization but is distinguished by its mass. This accurately corrects for matrix effects and variability in extraction recovery, ensuring high accuracy and precision.
Visualizing the Workflows
A clear understanding of the analytical process is crucial. The following diagrams illustrate the logical flow from sample to result for each proposed method.
Caption: Workflow for HPLC-UV quantification of this compound.
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound when properly validated. The choice of method is a strategic decision based on the analytical objective.
-
HPLC-UV is the workhorse for routine quality control of bulk drug substance and formulated products, offering excellent precision, robustness, and cost-effectiveness where high sensitivity is not required.
-
LC-MS/MS is the indispensable tool for applications demanding high sensitivity and selectivity, such as bioanalysis (pharmacokinetics), trace-level impurity detection, and metabolite identification.
By grounding the method development and validation process in the principles outlined by ICH Q2(R1), researchers can ensure the generation of scientifically sound, trustworthy, and defensible data, regardless of the chosen technology.
References
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Patel, Y., et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]
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Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Singh, S., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. [Link]
-
Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma via YouTube. [Link]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). EMA. [Link]
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Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology. [Link]
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Bioanalysis Zone. Small molecule analysis using MS. [Link]
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Wang, G., Hsieh, Y., & Korfmacher, W. A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]
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D'Avolio, A., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-tert-Butyl-2-methylbenzamide and Related Benzamide Derivatives
Introduction: Understanding the Compound and the Imperative for Proper Disposal
N-tert-Butyl-2-methylbenzamide belongs to the amide class of organic compounds. While specific toxicological and environmental hazard data for this particular molecule are not detailed here, its structural similarity to other benzamides necessitates a cautious and systematic approach to its disposal. Improper disposal of chemical waste can lead to environmental contamination, pose risks to public health, and result in significant regulatory penalties. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of N-tert-Butyl-2-methylbenzamide waste safely and in compliance with general laboratory safety standards.
The causality behind these rigorous disposal protocols is rooted in the potential for amides to exhibit biological activity and to be persistent in the environment. Furthermore, reactions with incompatible materials during disposal can lead to the release of toxic gases or create other hazardous conditions.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling N-tert-Butyl-2-methylbenzamide, a thorough risk assessment is crucial. Based on data from similar benzamides, the following potential hazards should be considered:
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[3] | To prevent accidental splashes or contact with dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To avoid direct skin contact. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator for organic vapors and particulates may be necessary. | To prevent inhalation of dust or vapors, which could be harmful.[1] |
Chemical Incompatibility
To prevent hazardous reactions, it is critical to avoid mixing N-tert-Butyl-2-methylbenzamide waste with incompatible materials. Amides, as a class, can react exothermically or release toxic gases when mixed with:
Always segregate waste streams to prevent accidental mixing.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of N-tert-Butyl-2-methylbenzamide.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing N-tert-Butyl-2-methylbenzamide. This includes pure, unreacted compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions.
-
Segregate the waste at the point of generation. Do not mix it with other chemical waste unless you have confirmed their compatibility.
Step 2: Container Selection
-
Choose a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, use a container designed for liquids.
-
Ensure the container is clearly labeled as "HAZARDOUS WASTE".
Step 3: Labeling the Waste Container
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "N-tert-Butyl-2-methylbenzamide"
-
The concentration and composition of the waste
-
The date accumulation started
-
The relevant hazard pictograms (e.g., irritant, toxic)
-
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
-
The storage area should have secondary containment to capture any potential leaks.
Step 5: Arranging for Disposal
-
Once the waste container is full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.
-
Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
Step 6: Decontamination of Empty Containers
-
Thoroughly rinse empty containers that held N-tert-Butyl-2-methylbenzamide with a suitable solvent (e.g., ethanol or acetone).
-
The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations.
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Don Appropriate PPE: Wear the personal protective equipment outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[3] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your EHS department.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of N-tert-Butyl-2-methylbenzamide.
Caption: Decision workflow for the safe disposal of N-tert-Butyl-2-methylbenzamide waste.
References
-
CP Lab Safety. Amides Waste Compatibility: Key Insights for Safe Disposal.[Link]
Sources
A Senior Application Scientist's Guide to Handling N-tert-Butyl-2-methylbenzamide: Personal Protective Equipment and Disposal
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling N-tert-Butyl-2-methylbenzamide. In the absence of exhaustive toxicological data for this specific compound, we will apply established principles of chemical safety, drawing on data from structurally related benzamides to construct a robust and self-validating safety protocol. Our primary objective is to build a framework of trust and expertise that goes beyond the product, ensuring both scientific integrity and personal safety.
Hazard Analysis: The Rationale Behind Precaution
N-tert-Butyl-2-methylbenzamide belongs to the substituted benzamide family. While specific data for this molecule is limited, the chemical class is known for potential health hazards. Aromatic amides can exhibit properties ranging from skin and eye irritation to more significant systemic effects.[1][2] Therefore, a conservative approach treating the compound with a high degree of caution is scientifically prudent.
The core principle of our safety protocol is risk mitigation. We assume the compound may be an irritant and potentially harmful upon ingestion or skin contact until proven otherwise. This assumption dictates the stringent PPE and handling protocols outlined below.
Table 1: Postulated Hazard Identification for N-tert-Butyl-2-methylbenzamide
| Hazard Category | Potential Risk | Rationale |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | A common characteristic of related chemical structures. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | Amide functional groups can interact with skin. |
| Eye Damage/Irritation | Causes serious eye irritation.[2][4] | Particulate matter and chemical splashes are significant risks. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[2][3] | Fine powders can be easily aerosolized. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | A potential hazard noted in a similar benzamide derivative, warranting caution. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a dynamic response to the potential hazards identified. Every piece of equipment serves a specific purpose, and its correct use is non-negotiable. All handling of N-tert-Butyl-2-methylbenzamide must be conducted within a certified chemical fume hood.[1]
Table 2: Mandatory PPE for Handling N-tert-Butyl-2-methylbenzamide
| PPE Category | Item | Specification | Justification & Causality |
|---|---|---|---|
| Eye & Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5] | Primary Defense: Protects eyes from accidental splashes and airborne particulates, which can cause serious irritation.[4] |
| Face Shield | To be worn over safety goggles. | Secondary Barrier: Essential when handling larger quantities (>1g) or during procedures with a high risk of splashing, providing full-face protection.[1][6] | |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard for handling powdered chemicals.[1] Always double-glove. | Prevents Dermal Absorption: The primary route of accidental exposure. Double-gloving allows for the safe removal of a contaminated outer glove without compromising protection.[7] Inspect gloves for integrity before each use. |
| Lab Coat | Long-sleeved, properly fitted lab coat. | Clothing & Skin Barrier: Protects skin and personal clothing from contamination by spills and dust.[1] | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound must occur within a certified chemical fume hood.[1][8] | Inhalation Hazard Mitigation: The primary engineering control to prevent inhalation of aerosolized dust particles.[8] |
| | NIOSH-Approved Respirator | N95 or higher-rated particulate respirator. | Supplemental Protection: Required for spill cleanup or if engineering controls (fume hood) are not available or fail. Its use requires a formal respiratory protection program as described in OSHA 1910.134.[6] |
Operational Plan: From Receipt to Disposal
A self-validating protocol is one where safety is integrated into every step of the workflow. The following diagram and procedures ensure that safety checkpoints are an intrinsic part of the scientific process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. nj.gov [nj.gov]
- 7. pppmag.com [pppmag.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
